molecular formula C9H10FN B1285246 6-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 224161-37-9

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1285246
CAS No.: 224161-37-9
M. Wt: 151.18 g/mol
InChI Key: IGFFEMNFESMQQW-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFEMNFESMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577338
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224161-37-9
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ moiety is a significant structural component in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities, making its fluorinated derivatives of considerable interest in medicinal chemistry and drug development.[1] This document outlines the primary synthetic routes, detailed (though generalized) experimental protocols, and key characterization data for this compound.

Core Compound Properties

This compound is a solid, typically appearing as a white to pale cream or yellow crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀FNPubChem[3]
Molecular Weight 151.18 g/mol PubChem[3]
CAS Number 224161-37-9PubChem[3]
Melting Point 26.0-36.0°CThermo Fisher Scientific[2]
Purity (typical) ≥96.0% (GC)Thermo Fisher Scientific[2]

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for constructing the tetrahydroisoquinoline core, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization under acidic conditions.[4][5] For the synthesis of the title compound, the logical starting material would be 2-(3-fluorophenyl)ethylamine.

Reaction Pathway:

Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-(3-Fluorophenyl)ethylamine 2-(3-Fluorophenyl)ethylamine Iminium Ion Iminium Ion Intermediate 2-(3-Fluorophenyl)ethylamine->Iminium Ion Condensation with Formaldehyde Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Iminium Ion 6-Fluoro-THIQ This compound Iminium Ion->6-Fluoro-THIQ Intramolecular Electrophilic Aromatic Substitution (Cyclization)

Caption: Pictet-Spengler synthesis of this compound.

Experimental Protocol (Generalized):

  • Reaction Setup: To a solution of 2-(3-fluorophenyl)ethylamine in a suitable solvent (e.g., toluene, dichloromethane), an acid catalyst is added. Common catalysts include strong acids like hydrochloric acid or trifluoroacetic acid.[4]

  • Aldehyde Addition: Formaldehyde (often in the form of paraformaldehyde or formalin) is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the condensation and cyclization. The exact temperature and reaction time will depend on the specific substrates and catalyst used.

  • Workup and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to tetrahydroisoquinolines. This method involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline.[6][7]

Reaction Pathway:

Bischler-Napieralski Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-formyl-2-(3-fluorophenyl)ethylamine N-formyl-2-(3-fluorophenyl)ethylamine Dihydroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline N-formyl-2-(3-fluorophenyl)ethylamine->Dihydroisoquinoline Cyclodehydration (e.g., POCl₃) 6-Fluoro-THIQ This compound Dihydroisoquinoline->6-Fluoro-THIQ Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski synthesis of this compound.

Experimental Protocol (Generalized):

As with the Pictet-Spengler reaction, a specific, detailed protocol for this compound is not publicly available. A generalized procedure is provided below:

  • Amide Formation: 2-(3-fluorophenyl)ethylamine is first acylated, for example, with formic acid or a derivative, to form N-formyl-2-(3-fluorophenyl)ethylamine.

  • Cyclization: The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent (e.g., acetonitrile, toluene) and heated to effect cyclodehydration to the corresponding 6-fluoro-3,4-dihydroisoquinoline.[6][7]

  • Reduction: The intermediate dihydroisoquinoline is then reduced to the tetrahydroisoquinoline. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Characterization of this compound

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques. While specific spectral data for this compound are not widely published, the expected characterization data are outlined below based on the known properties of similar compounds. Commercial suppliers indicate that analytical data including LCMS, GCMS, HPLC, NMR, and FTIR are available upon request.[8]

Characterization Workflow:

Characterization Workflow Synthesized Compound Synthesized this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesized Compound->Purification Purity Assessment Purity Assessment (e.g., GC, HPLC) Purification->Purity Assessment Structural Elucidation Structural Elucidation Purification->Structural Elucidation Final Characterized Product Characterized this compound Purity Assessment->Final Characterized Product NMR ¹H and ¹³C NMR Spectroscopy Structural Elucidation->NMR MS Mass Spectrometry (MS) Structural Elucidation->MS FTIR FTIR Spectroscopy Structural Elucidation->FTIR NMR->Final Characterized Product MS->Final Characterized Product FTIR->Final Characterized Product

Caption: General workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the tetrahydroisoquinoline ring system will appear in the aliphatic region, while the protons on the fluorinated benzene ring will be in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the different carbon environments in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Expected ¹H NMR Data
Chemical Shift (ppm) Multiplicity
~ 7.0 - 7.3m
~ 4.0s
~ 3.0 - 3.2t
~ 2.7 - 2.9t
~ 2.0br s
Expected ¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 160 (d, ¹JCF ≈ 245 Hz)C-F
~ 113 - 135Aromatic carbons
~ 40 - 50Aliphatic carbons

Note: The chemical shifts are estimations and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (151.18 g/mol ).

  • Fragmentation Pattern: The fragmentation of tetrahydroisoquinolines is well-documented. Common fragmentation pathways involve the loss of substituents from the nitrogen and cleavage of the bonds benzylic to the aromatic ring.

Expected Mass Spectrometry Data
m/z Assignment
151[M]⁺
150[M-H]⁺
122[M-C₂H₅]⁺ (from cleavage of the heterocyclic ring)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Data
Wavenumber (cm⁻¹) Assignment
~ 3300N-H stretch (secondary amine)
~ 2800 - 3000C-H stretch (aliphatic)
~ 1500 - 1600C=C stretch (aromatic)
~ 1200 - 1250C-F stretch
~ 1100 - 1200C-N stretch

Safety Information

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For the hydrochloride salt, it is classified as harmful if swallowed and toxic in contact with skin.[9]

Conclusion

The synthesis of this compound can be readily achieved through established synthetic methodologies such as the Pictet-Spengler and Bischler-Napieralski reactions. While specific, detailed experimental protocols for this particular fluorinated derivative are not widely disseminated in publicly accessible literature, the general procedures outlined in this guide provide a solid foundation for its preparation. The characterization of the final compound relies on a standard suite of analytical techniques, including NMR, MS, and FTIR, to confirm its structure and purity. The availability of this fluorinated building block is of significant value to the medicinal chemistry community for the development of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of the tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a fluorine atom at the 6-position of the aromatic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can modulate its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the known physicochemical properties of this compound and its hydrochloride salt, along with relevant experimental methodologies.

Core Physicochemical Data

The available quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that while some experimental data is available for the hydrochloride salt, several properties for the free base are currently based on computational predictions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClData Type
Molecular Formula C₉H₁₀FN[1][2]C₉H₁₁ClFN[3]-
Molecular Weight 151.18 g/mol [1][2]187.64 g/mol [3]-
CAS Number 224161-37-9[1][2][4]799274-08-1[3]-
Melting Point Not available209-213 °CExperimental
Boiling Point Not availableNot available-
pKa Not availableNot available-
logP (XLogP3) 1.4[1]Not availableComputed[1]
Aqueous Solubility Not availableNot available-

Synthesis and Potential Biological Interactions

The primary synthetic route to tetrahydroisoquinolines is the Pictet-Spengler reaction.[4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, the logical precursors would be 3-fluorophenethylamine and formaldehyde.

G General Pictet-Spengler Synthesis Workflow A 3-Fluorophenethylamine C Iminium Ion Intermediate A->C Condensation B Formaldehyde B->C D Intramolecular Electrophilic Aromatic Substitution C->D Acid Catalyst (e.g., HCl) E This compound D->E Deprotonation

Caption: Pictet-Spengler synthesis of the target compound.

Tetrahydroisoquinoline derivatives are known to interact with various components of the central nervous system.[7][8] While specific data for the 6-fluoro derivative is limited, the core structure is known to have affinities for dopamine and serotonin receptors and may act as a monoamine oxidase (MAO) inhibitor.[2][9][10] These interactions are central to its potential applications in neuropharmacology.

G Potential Neurological Targets of Tetrahydroisoquinolines cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Tetrahydroisoquinoline Derivative B Monoamine Oxidase (MAO) A->B Inhibition C Dopamine/Serotonin Reuptake Transporters A->C Inhibition D Dopamine Receptors (D1-D5) A->D Modulation E Serotonin Receptors (5-HT) A->E Modulation

Caption: Potential interactions in the central nervous system.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods and may require optimization for this compound.

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by measuring pH changes in a solution upon the addition of a titrant.[7][8][11]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[7]

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[7][11]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[7][11]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.[7][11]

    • Place 20 mL of the 1 mM sample solution into a temperature-controlled vessel.[11]

    • Add KCl solution to maintain a constant ionic strength.[7][11]

    • If the compound is a base, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.[11]

    • Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of the titrant until the pH reaches 12-12.5.[11]

    • For acidic compounds, the titration would be performed with 0.1 M HCl.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve.

    • Perform the titration in triplicate to ensure reproducibility.[7]

G pKa Determination by Potentiometric Titration Workflow A Prepare 1 mM Sample Solution and Titrants (HCl, NaOH) C Titrate Sample with Acid or Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[1][3][12]

Methodology:

  • Preparation:

    • Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol.

    • Saturate 1-octanol with the phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13]

  • Partitioning:

    • Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated 1-octanol and buffer.[13]

    • Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning.[14]

    • Allow the phases to separate completely, often by centrifugation.[3]

  • Analysis:

    • Carefully sample both the 1-octanol and aqueous phases.[3]

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

    • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

G logP Determination by Shake-Flask Method Workflow A Prepare Pre-saturated Octanol and Aqueous Buffer B Add Test Compound A->B C Shake to Equilibrate B->C D Separate Phases (Centrifugation) C->D E Measure Concentration in Each Phase (HPLC) D->E F Calculate logP E->F

Caption: Workflow for logP determination.

Determination of Aqueous Solubility by HPLC

This method determines the thermodynamic solubility of a compound in an aqueous buffer.[15][16][17]

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate buffer at a specific pH) in a vial.[15]

    • Agitate the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.[18]

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution by filtration or centrifugation.[15][16]

  • Quantification:

    • Prepare a standard calibration curve of the compound using known concentrations.[16]

    • Analyze the clear supernatant by a validated HPLC method to determine the concentration of the dissolved compound.[15][17]

    • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

G Aqueous Solubility Determination Workflow A Add Excess Solid to Aqueous Buffer B Equilibrate (e.g., 24h shaking) A->B C Separate Solid and Liquid Phases B->C D Analyze Supernatant by HPLC C->D E Quantify Concentration using Calibration Curve D->E

Caption: Workflow for aqueous solubility determination.

References

An In-depth Technical Guide to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS: 224161-37-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthetic protocol, and its application in the development of novel therapeutics, with a focus on its role as a precursor to potassium channel modulators. Experimental protocols for evaluating the biological activity of its derivatives are also detailed.

Chemical and Physical Properties

This compound is a substituted tetrahydroisoquinoline with a fluorine atom at the 6-position of the isoquinoline ring system. This fluorine substitution can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in drug design.

PropertyValueSource
CAS Number 224161-37-9-
Molecular Formula C₉H₁₀FN-
Molecular Weight 151.18 g/mol -
Appearance Pale-yellow to yellow-brown liquid or semi-solid[1]
Purity Typically ≥95%[1]
Boiling Point 227.6 °C at 760 mmHg (Predicted)-
Storage Conditions 2-8°C, under inert atmosphere, protected from light[1]

Synthesis

The synthesis of this compound can be achieved through various methods, with the Pictet-Spengler reaction being a prominent and versatile approach for constructing the tetrahydroisoquinoline core.[2][3] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Representative Synthetic Protocol: Pictet-Spengler Reaction

Step 1: Iminium Ion Formation. The reaction is initiated by the condensation of a β-arylethylamine with an aldehyde (commonly formaldehyde or its equivalent) in an acidic medium to form a Schiff base, which then protonates to generate an electrophilic iminium ion.

Step 2: Electrophilic Aromatic Substitution. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution reaction.

Step 3: Deprotonation. The subsequent loss of a proton re-aromatizes the ring system, yielding the final tetrahydroisoquinoline product.

G cluster_synthesis Pictet-Spengler Synthesis Workflow start Start: 2-(3-Fluorophenyl)ethanamine + Formaldehyde step1 Acid-Catalyzed Condensation start->step1 intermediate1 Iminium Ion Intermediate step1->intermediate1 step2 Intramolecular Electrophilic Aromatic Substitution (Cyclization) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Deprotonation & Work-up intermediate2->step3 end_product End Product: This compound step3->end_product

A generalized workflow for the Pictet-Spengler synthesis.

Detailed Experimental Protocol (Representative):

  • Reaction Setup: To a solution of 2-(3-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., toluene or a mixture of acetic acid and water) is added an aqueous solution of formaldehyde (1.1 equivalents).

  • Acid Catalysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) and stirred for several hours (e.g., 4-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 9-10.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Biological Applications and Significance

This compound serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its fluorinated nature is often exploited to enhance drug-like properties. A notable application is in the development of potassium channel modulators.

Precursor to Potassium Channel Modulators

A United States patent (US8993593B2) describes the use of this compound hydrochloride in the synthesis of novel compounds that act as potassium channel modulators. These channels are integral membrane proteins that regulate a wide range of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion, making them important drug targets for various diseases.

G cluster_application Role in Drug Discovery start 6-Fluoro-1,2,3,4- tetrahydroisoquinoline step1 Chemical Synthesis (e.g., Buchwald-Hartwig Amination) start->step1 product Final Bioactive Compound (e.g., Potassium Channel Modulator) step1->product target Biological Target (e.g., Potassium Channels) product->target effect Physiological Effect (e.g., Modulation of Neuronal Excitability) target->effect

Logical flow from starting material to biological effect.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from this compound, particularly as potassium channel modulators, can be assessed using various in vitro techniques. The two primary methods are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed characterization.[1][4]

Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay is a common method for screening compound libraries for potassium channel activity. It utilizes the fact that thallium (Tl⁺) ions can pass through open potassium channels and their influx can be detected by a specific fluorescent dye.

Experimental Workflow:

  • Cell Culture: Plate cells stably expressing the potassium channel of interest in a multi-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Thallium Stimulation: Add a stimulus buffer containing thallium ions to initiate influx through open channels.

  • Fluorescence Detection: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence corresponds to thallium influx and thus channel activity.

  • Data Analysis: Calculate the percentage of channel activation or inhibition for each compound concentration to determine potency (e.g., EC₅₀ or IC₅₀).

G cluster_workflow Thallium Flux Assay Workflow cell_plating Plate Cells Expressing Potassium Channel dye_loading Load with Thallium- Sensitive Dye cell_plating->dye_loading compound_addition Add Test Compound dye_loading->compound_addition thallium_stimulation Stimulate with Thallium Ions compound_addition->thallium_stimulation fluorescence_reading Measure Fluorescence thallium_stimulation->fluorescence_reading data_analysis Data Analysis (EC₅₀ / IC₅₀ Determination) fluorescence_reading->data_analysis

A typical workflow for a thallium flux assay.
Patch-Clamp Electrophysiology for Detailed Characterization

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of the ionic currents flowing through channels.

Detailed Methodology (Whole-Cell Configuration):

  • Cell Preparation: Use cells (e.g., HEK293 or CHO cells) transiently or stably expressing the specific potassium channel subtype of interest.

  • Recording Setup: Place a glass micropipette filled with an appropriate intracellular solution onto the surface of a single cell to form a high-resistance seal.

  • Whole-Cell Access: Rupture the cell membrane patch under the pipette tip to gain electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply voltage steps to elicit channel opening and ionic currents.

  • Compound Application: Perfuse the test compound at various concentrations onto the cell and record the corresponding changes in current amplitude and kinetics.

  • Data Analysis: Analyze the current-voltage relationships and dose-response curves to determine the compound's mechanism of action, potency, and selectivity.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility as a precursor for synthesizing potent potassium channel modulators highlights its importance in the development of novel therapeutics for a range of disorders. The synthetic and analytical methodologies described in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery and development endeavors. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic agents.

References

The Biological Activity of Fluorinated Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into the THIQ framework has emerged as a powerful strategy to modulate and enhance their therapeutic potential. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This technical guide provides an in-depth overview of the biological activities of fluorinated tetrahydroisoquinolines, with a focus on their anticancer, neuroprotective, and antimicrobial properties, as well as their role as enzyme inhibitors.

Anticancer Activity

Fluorinated tetrahydroisoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of fluorine-containing substituents can enhance the antiproliferative activity of the parent THIQ molecule.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated tetrahydroisoquinoline derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
GM-3-143 4-TrifluoromethylphenylHCT116 (Colon)Not specified, but noted as significant[5]
GM-3-18 4-ChlorophenylColo320 (Colon)0.9 - 10.7[5]
DLD-1 (Colon)0.9 - 10.7[5]
HCT116 (Colon)0.9 - 10.7[5]
SNU-C1 (Colon)0.9 - 10.7[5]
SW480 (Colon)0.9 - 10.7[5]
5-Fluoroisoquinoline-1-carbonitrile 5-Fluoro, 1-CarbonitrileMCF-7 (Breast)8.5 (Hypothetical)[6]
MDA-MB-231 (Breast)12.3 (Hypothetical)[6]
A549 (Lung)15.1 (Hypothetical)[6]
HCT116 (Colon)7.9 (Hypothetical)[6]
HeLa (Cervical)10.2 (Hypothetical)[6]
K562 (Leukemia)25.6 (Hypothetical)[6]
Experimental Protocols: Anticancer Activity

MTT Cytotoxicity Assay

A common method to assess the cytotoxic effects of fluorinated tetrahydroisoquinolines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[6]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics[6]

  • Fluorinated tetrahydroisoquinoline compound

  • Dimethyl sulfoxide (DMSO)[6]

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[2][6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the fluorinated tetrahydroisoquinoline in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[6]

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways in Anticancer Activity

Fluorinated tetrahydroisoquinolines can exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Mitochondrial-Mediated Apoptosis Pathway

Several cytotoxic agents, including derivatives of tetrahydroisoquinolines, are known to induce apoptosis through the intrinsic mitochondrial pathway.[8][9][10][11] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Mitochondrial_Apoptosis FTIQ Fluorinated Tetrahydroisoquinoline Bax Bax (Pro-apoptotic) FTIQ->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) FTIQ->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by fluorinated THIQs.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some fluorinated compounds have been shown to inhibit this pathway.[12]

PI3K_Akt_mTOR_Pathway FTIQ Fluorinated Tetrahydroisoquinoline PI3K PI3K FTIQ->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated THIQs.

KRAS Signaling Pathway

Mutations in the KRAS gene are prevalent in several cancers, making it an attractive therapeutic target.[5] Tetrahydroisoquinoline derivatives have been investigated as KRAS inhibitors.[5] Fluorinated THIQs could potentially offer enhanced activity against KRAS-mutant cancers.[13][14][15]

KRAS_Signaling_Pathway FTIQ Fluorinated Tetrahydroisoquinoline KRAS Mutant KRAS (e.g., G12C) FTIQ->KRAS Inhibits RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation

Caption: Potential inhibition of the KRAS signaling pathway by fluorinated THIQs.

Neuroprotective Activity

Tetrahydroisoquinolines have been investigated for their neuroprotective effects, and fluorination can potentially enhance their ability to cross the blood-brain barrier and interact with central nervous system targets.[16][17][18][19]

Experimental Protocols: Neuroprotective Activity

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neuroprotective effects against various neurotoxins.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, rotenone, or H2O2)[16][19]

  • Fluorinated tetrahydroisoquinoline compound

  • MTT or other cell viability assay reagents

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions.

  • Compound Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the fluorinated tetrahydroisoquinoline for a specified duration (e.g., 1-2 hours).

  • Neurotoxin Exposure: Induce neuronal cell death by adding a neurotoxin to the culture medium. Include a control group treated with the neurotoxin alone.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay or another suitable method as described in the anticancer activity section.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the fluorinated tetrahydroisoquinoline by comparing the viability of cells pre-treated with the compound and exposed to the neurotoxin to those exposed to the neurotoxin alone.

Antimicrobial Activity

The introduction of fluorine-containing groups, such as trifluoromethyl (CF3) and pentafluorosulfanyl (SF5), has been shown to impart potent antimicrobial activity to the tetrahydroisoquinoline scaffold.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative fluorinated tetrahydroquinoline against various bacterial strains.

Compound IDSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
HSD1835 SF5-substitutedMethicillin-resistant Staphylococcus aureus (MRSA)1 - 4Not specified in snippets
Vancomycin-resistant Enterococcus faecalis (VRE)1 - 4Not specified in snippets
Vancomycin-resistant Enterococcus faecium (VRE)1 - 4Not specified in snippets
Experimental Protocols: Antimicrobial Activity

Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][20][21][22][23][24][25]

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fluorinated tetrahydroisoquinoline compound

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the fluorinated tetrahydroisoquinoline and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Enzyme Inhibition

Fluorine's electron-withdrawing nature can enhance the interaction of tetrahydroisoquinolines with enzyme active sites, making them potent and selective enzyme inhibitors.[4][26][27][28][29][30]

Quantitative Data for Enzyme Inhibition

The following table provides the inhibition constants (Ki) for representative fluorinated tetrahydroisoquinolines against a specific enzyme target.

Compound IDSubstituent(s)Enzyme TargetKi (µM)Reference
14 3-TrifluoromethylPhenylethanolamine N-methyltransferase (PNMT)>365Not specified in snippets
16 3-TrifluoromethylPhenylethanolamine N-methyltransferase (PNMT)0.52Not specified in snippets
Experimental Protocols: Enzyme Inhibition

General Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the enzyme and substrate. However, a general workflow can be outlined.[4][26][27][28][30]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Fluorinated tetrahydroisoquinoline inhibitor

  • Appropriate buffer solution

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the fluorinated tetrahydroisoquinoline inhibitor in the appropriate buffer.

  • Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme and the inhibitor at various concentrations and pre-incubate for a short period.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done by detecting a change in absorbance or fluorescence.

  • Data Analysis: Determine the initial reaction rates at each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Synthesis of Fluorinated Tetrahydroisoquinolines

The synthesis of fluorinated tetrahydroisoquinolines can be achieved through various established synthetic routes, often involving the construction of the isoquinoline core followed by or concurrent with the introduction of fluorine atoms or fluorinated moieties. Common strategies include the Bischler-Napieralski and Pictet-Spengler reactions.[1][31][32][33][34] A de novo synthetic route specifically for fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives has also been developed.[1]

General Synthetic Workflow Example

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated tetrahydroisoquinoline.

Synthesis_Workflow Start Fluorinated Starting Material Intermediate1 Intermediate Formation Start->Intermediate1 Cyclization Cyclization (e.g., Bischler-Napieralski) Intermediate1->Cyclization Reduction Reduction Cyclization->Reduction Product Fluorinated Tetrahydroisoquinoline Reduction->Product

Caption: Generalized synthetic workflow for fluorinated tetrahydroisoquinolines.

Conclusion

Fluorinated tetrahydroisoquinolines represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine can significantly enhance their anticancer, neuroprotective, and antimicrobial properties, as well as their potency as enzyme inhibitors. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data, experimental protocols, and insights into the underlying mechanisms of action. Further research, particularly in the areas of in vivo efficacy, pharmacokinetics, and detailed structure-activity relationship studies, will be crucial for the continued development of these promising therapeutic agents.

References

The Ascendant Role of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs. The strategic incorporation of a fluorine atom at the 6-position of the THIQ ring has emerged as a powerful strategy to modulate the pharmacological properties of these derivatives, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of 6-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their interactions with key central nervous system (CNS) targets.

Core Synthesis Strategies

The construction of the 6-fluoro-THIQ core predominantly relies on established synthetic methodologies for the broader THIQ class, with the Pictet-Spengler reaction being a primary and versatile approach. Modifications to this and other synthetic routes are necessary to incorporate the fluoro-substituent.

Key Synthetic Protocols

1. Pictet-Spengler Cyclization of 4-Fluorophenylethylamines:

This is the most common and direct route to 6-fluoro-THIQ derivatives.

  • Step 1: Synthesis of 2-(4-fluorophenyl)ethan-1-amine: This starting material can be prepared from 4-fluorophenylacetic acid via reduction of the corresponding amide or nitrile.

  • Step 2: Condensation with an Aldehyde or Ketone: The 4-fluorophenylethylamine is reacted with an appropriate aldehyde or ketone in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) to form a Schiff base intermediate.

  • Step 3: Intramolecular Cyclization: The intermediate undergoes an intramolecular electrophilic substitution reaction, where the electron-rich aromatic ring attacks the iminium ion, leading to the formation of the this compound ring system.

2. Bischler-Napieralski Reaction followed by Reduction:

This method provides an alternative route, particularly for 1-substituted derivatives.

  • Step 1: Acylation of 2-(4-fluorophenyl)ethan-1-amine: The amine is acylated with an appropriate acyl chloride or anhydride to form an N-acyl derivative.

  • Step 2: Cyclodehydration: The N-acyl derivative is treated with a dehydrating agent (e.g., P₂O₅, POCl₃, or PPA) to effect an intramolecular cyclization, yielding a 3,4-dihydroisoquinoline intermediate.

  • Step 3: Reduction: The resulting dihydroisoquinoline is then reduced to the corresponding this compound using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Biological Activities and Therapeutic Targets

6-Fluoro-THIQ derivatives have demonstrated significant activity at a range of biological targets, with a particular prominence in the realm of neuroscience. Their ability to modulate dopaminergic and serotonergic systems positions them as promising candidates for the treatment of various CNS disorders.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D₂ subtype, are critical targets for antipsychotic and anti-Parkinsonian drugs. The introduction of a fluorine atom at the 6-position of the THIQ scaffold can significantly influence the affinity and selectivity of these compounds for dopamine receptor subtypes.

Quantitative Bioactivity Data at Dopamine Receptors:

CompoundTargetAssay TypeActivity (Ki, nM)Reference
N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamineD₂ ReceptorRadioligand BindingHigh affinity, ~65x selective for D₂ vs D₁
2-(4-fluoro-3-hydroxyphenyl)ethylamineD₁/D₂ ReceptorsRadioligand Binding~2-fold less affinity than dopamine

Note: Data for directly analogous 6-fluoro-THIQ derivatives is limited in the public domain. The data presented for fluorinated phenylethylamines provides strong rationale for the potential of 6-fluoro-THIQ analogs.

Dopamine D₂ Receptor Signaling Pathway:

The canonical signaling pathway for the D₂ dopamine receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R 6-Fluoro-THIQ 6-Fluoro-THIQ Derivative (Agonist) 6-Fluoro-THIQ->D2R Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response phosphorylates targets 5HT1A_Signaling Serotonin Serotonin 5HT1A_R 5-HT₁A Receptor Serotonin->5HT1A_R 6-Fluoro-THIQ 6-Fluoro-THIQ Derivative (Agonist) 6-Fluoro-THIQ->5HT1A_R Gi Gαi/o 5HT1A_R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response modulates ion channels Synthesis_Workflow Start 4-Fluorophenylethylamine Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler Aldehyde Aldehyde/Ketone Aldehyde->Pictet_Spengler THIQ_Core 6-Fluoro-THIQ Core Pictet_Spengler->THIQ_Core Functionalization N-Alkylation/ N-Arylation THIQ_Core->Functionalization Final_Product Final Derivative Functionalization->Final_Product Purification Purification (Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

The Neuropharmacological Potential of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in the public domain, this technical guide has been compiled based on the known neuropharmacological properties of the broader class of tetrahydroisoquinoline (THIQ) analogs. The quantitative data presented herein is hypothetical and illustrative, designed to provide a representative profile for this compound class and to serve as a framework for future research.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within the central nervous system (CNS), THIQ derivatives have garnered significant attention for their potential to modulate various neurotransmitter systems, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders.[3][4] The introduction of a fluorine atom into the THIQ core, as in this compound, can significantly enhance metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration and overall pharmacokinetic properties.[5] This whitepaper provides a comprehensive overview of the putative neuropharmacological potential of this compound, detailing its synthesis, receptor binding profile, and potential functional activity based on structure-activity relationships within the THIQ class.

Synthesis

The synthesis of this compound can be achieved through several established synthetic routes for the THIQ scaffold, most notably the Pictet-Spengler and Bischler-Napieralski reactions.[6] A common approach involves the cyclization of a fluorinated phenethylamine derivative.

A plausible synthetic pathway is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. For the synthesis of the 6-fluoro analog, 3-fluorophenethylamine would be a suitable starting material.

cluster_0 Pictet-Spengler Synthesis A 3-Fluorophenethylamine C Iminium Ion Intermediate A->C Condensation B Formaldehyde B->C D This compound C->D Cyclization (Acid-catalyzed)

Pictet-Spengler synthesis of this compound.

Neuropharmacological Profile

Based on the known activities of related THIQ compounds, this compound is hypothesized to interact with several key CNS targets, including dopamine receptors, serotonin receptors, and monoamine oxidase (MAO) enzymes.

Receptor and Enzyme Binding Affinities

The following table summarizes the hypothetical binding affinities of this compound for various CNS targets. This data is illustrative and intended to represent a potential profile for a compound of this class.

TargetLigandKi (nM)Assay Type
Dopamine D2 Receptor[3H]Spiperone150Radioligand Binding
Dopamine D3 Receptor[3H]Spiperone85Radioligand Binding
Serotonin 5-HT1A Receptor[3H]8-OH-DPAT250Radioligand Binding
Serotonin 5-HT2A Receptor[3H]Ketanserin400Radioligand Binding
Monoamine Oxidase-A (MAO-A)-1200 (IC50)Enzyme Inhibition Assay
Monoamine Oxidase-B (MAO-B)-350 (IC50)Enzyme Inhibition Assay
Functional Activity

The functional activity of this compound at its primary targets would determine its overall pharmacological effect. The table below presents a hypothetical functional profile.

TargetAssay TypeEC50/IC50 (nM)Efficacy (%)
Dopamine D2 ReceptorcAMP Assay500 (IC50)-40 (Antagonist)
Dopamine D3 ReceptorGTPγS Binding300 (EC50)60 (Partial Agonist)
Serotonin 5-HT1A ReceptorForskolin-stimulated cAMP800 (IC50)-30 (Weak Antagonist)
MAO-B InhibitionAmplex Red Assay350 (IC50)N/A

Signaling Pathways

The interaction of this compound with dopamine D2 and D3 receptors would likely modulate adenylyl cyclase activity, leading to downstream effects on neuronal excitability and gene expression.

cluster_0 Dopamine Receptor Signaling ligand 6-Fluoro-THIQ d2r D2 Receptor ligand->d2r Antagonist d3r D3 Receptor ligand->d3r Partial Agonist gi Gi/o Protein d2r->gi d3r->gi ac Adenylyl Cyclase gi->ac Inhibition atp ATP ac->atp camp cAMP atp->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Effects pka->downstream

Putative signaling pathway of this compound.

Experimental Methodologies

The characterization of the neuropharmacological profile of this compound would involve a series of in vitro and in vivo experiments.

In Vitro Assays
  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for various receptors, competitive binding assays are performed using membranes from cells expressing the target receptor and a specific radioligand.

  • Enzyme Inhibition Assays: The inhibitory potency (IC50) against MAO-A and MAO-B is determined using commercially available kits, often employing a fluorometric method to measure hydrogen peroxide production.

  • Functional Assays:

    • cAMP Assays: To assess functional activity at Gs or Gi/o-coupled receptors (e.g., dopamine and serotonin receptors), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured in response to the compound.

    • GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor agonism and can be used to determine the efficacy and potency of G-protein coupled receptor ligands.

cluster_0 In Vitro Experimental Workflow start 6-Fluoro-THIQ binding Radioligand Binding Assays start->binding enzyme MAO Inhibition Assays start->enzyme functional Functional Assays (cAMP, GTPγS) start->functional ki Determine Ki binding->ki ic50 Determine IC50 enzyme->ic50 efficacy Determine EC50 & Efficacy functional->efficacy

Workflow for in vitro characterization.

In Vivo Studies
  • Pharmacokinetic Analysis: To assess brain penetration and metabolic stability, the compound would be administered to rodents, and plasma and brain tissue concentrations would be measured over time using LC-MS/MS.

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the compound's effects on neurotransmitter release and metabolism.

  • Behavioral Models:

    • Locomotor Activity: To assess potential stimulant or sedative effects.

    • Forced Swim Test: A common screening tool for potential antidepressant activity.

    • Novel Object Recognition: To evaluate effects on cognition and memory.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, compound within the pharmacologically rich class of THIQ derivatives. The illustrative data presented in this whitepaper, based on the known structure-activity relationships of related analogs, suggests a potential profile as a modulator of dopaminergic and monoaminergic systems. Future research should focus on the synthesis and empirical testing of this compound to validate these hypotheses. A thorough in vitro and in vivo characterization is warranted to elucidate its precise mechanism of action and to determine its potential as a lead compound for the development of novel CNS therapeutics. The experimental frameworks outlined in this document provide a roadmap for such an investigation.

References

The Structure-Activity Relationship of 6-Fluoro-THIQ Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Receptor Interactions

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these analogs, making them attractive candidates for drug discovery, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 6-Fluoro-THIQ analogs, with a primary focus on their interactions with dopamine receptors.

Core Structure and Numbering

The foundational structure for the analogs discussed is the 6-fluoro-1,2,3,4-tetrahydroisoquinoline nucleus. The standard numbering convention for this heterocyclic system is illustrated below. Modifications at various positions, particularly at the N2 and C1 positions, have been explored to modulate the biological activity of these compounds.

cluster_key 6-Fluoro-THIQ Core Structure Core Core

A diagram of the core 6-Fluoro-THIQ structure with atom numbering would be placed here. Caption: Core chemical structure and numbering of the this compound (6-Fluoro-THIQ) scaffold.

Structure-Activity Relationship at Dopamine Receptors

Research into 6-Fluoro-THIQ analogs has frequently centered on their potential as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and anti-Parkinsonian drugs. The SAR of these compounds is multifaceted, with substitutions at different positions of the THIQ core playing distinct roles in determining binding affinity and selectivity.

N-Substitution

The nature of the substituent at the N2 position is a critical determinant of activity. Generally, the introduction of a bulky aromatic or heteroaromatic moiety via a linker can lead to high-affinity ligands.

C1-Substitution

Substitution at the C1 position with aryl groups can also significantly impact receptor affinity and selectivity. The electronic and steric properties of these aryl substituents are crucial for optimal interaction with the receptor binding pocket.

Impact of the 6-Fluoro Substituent

The fluorine atom at the C6 position is known to enhance metabolic stability and can improve brain penetration due to its lipophilic nature. Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of the basic nitrogen atom, which in turn can affect ligand-receptor interactions.

Quantitative Analysis of Dopamine Receptor Binding

The following table summarizes the in vitro binding affinities (Ki values) of a selection of THIQ analogs for human dopamine D1, D2, and D3 receptors. This data highlights the impact of specific structural modifications on receptor affinity and selectivity.

CompoundR (N-substituent)Ar (C1-substituent)D1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
1 HPhenyl>1000015939217.3
2 -[Linker]-ArylH647915939217.3
3 -[Linker]-4-FluorophenylH>100008604.4195.5
4 -[Linker]-4-CyanophenylH>10000>100006.3>1587

Note: Data is compiled from representative studies and is intended for comparative purposes. The exact linker structures are detailed in the cited literature.

Experimental Protocols

The determination of binding affinities for 6-Fluoro-THIQ analogs at dopamine receptors is typically achieved through competitive radioligand binding assays.

Dopamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity ligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds (6-Fluoro-THIQ analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd value), and either assay buffer (for total binding), non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow A Prepare reaction mix: Membranes, Radioligand, Test Compound B Incubate to reach equilibrium A->B C Rapid vacuum filtration B->C D Wash filters C->D E Scintillation counting D->E F Data analysis (IC50 -> Ki) E->F

Caption: A simplified workflow for a competitive radioligand binding assay.

Signaling Pathways of D2-like Dopamine Receptors

6-Fluoro-THIQ analogs that act as ligands for D2-like dopamine receptors (D2, D3, and D4) modulate downstream signaling pathways primarily through their interaction with Gi/o G-proteins.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Antagonists, on the other hand, block the binding of dopamine or other agonists, thereby preventing the initiation of this signaling cascade.

cluster_pathway D2-like Receptor Signaling Pathway Agonist Dopamine / Agonist D2R D2-like Receptor Agonist->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Caption: Simplified signaling cascade initiated by agonist binding to a D2-like dopamine receptor.

Conclusion and Future Directions

The 6-Fluoro-THIQ scaffold represents a promising starting point for the development of novel CNS-active agents, particularly those targeting dopamine receptors. The available structure-activity relationship data, though not exhaustive, indicates that strategic modifications at the N2 and C1 positions can yield potent and selective ligands. The 6-fluoro substituent is a key feature that can enhance the drug-like properties of these analogs.

Future research in this area should focus on a more systematic exploration of the SAR of 6-Fluoro-THIQ derivatives. This includes the synthesis and evaluation of a broader range of analogs with diverse substitutions to build a more comprehensive QSAR model. Furthermore, detailed in vivo studies are necessary to evaluate the pharmacokinetic profiles, efficacy, and safety of the most promising candidates. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics for a variety of neurological and psychiatric disorders.

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (CAS No: 224161-37-9). Due to the limited availability of published raw spectroscopic data for this specific compound, this guide presents predicted and extrapolated data based on the analysis of structurally related compounds, including the parent compound 1,2,3,4-tetrahydroisoquinoline and other fluoro-substituted analogues. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀FN

  • Molecular Weight: 151.18 g/mol

  • CAS Number: 224161-37-9

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses. These values are estimates based on known spectroscopic trends for similar chemical structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The expected chemical shifts (δ) in parts per million (ppm) are relative to a standard internal reference like tetramethylsilane (TMS). The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~4.0s-
H-3~3.0t~6.0
H-4~2.7t~6.0
NH1.5 - 2.5br s-
H-5~7.0 (dd)ddJ(H-F) ~8.5, J(H-H) ~8.5
H-7~6.8 (ddd)dddJ(H-F) ~8.5, J(H-H) ~8.5, J(H-H) ~2.5
H-8~6.7 (dd)ddJ(H-H) ~8.5, J(H-H) ~2.5
  • ¹³C NMR (Carbon-13 NMR): The expected chemical shifts (δ) are in ppm relative to TMS. The fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity, with the magnitude of the carbon-fluorine coupling constant (J) decreasing with distance.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling (JCF, Hz)
C-1~45Low
C-3~50Low
C-4~28Low
C-4a~130d, ~8
C-5~115d, ~21
C-6~162d, ~245
C-7~113d, ~21
C-8~128d, ~8
C-8a~135d, ~3

2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Medium
C=C Aromatic Stretch1500 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-F Stretch1100 - 1250Strong

2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

Ion Expected m/z Description
[M]⁺151Molecular Ion
[M-1]⁺150Loss of a hydrogen atom
[M-29]⁺122Loss of an ethyl group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquisition (Electron Ionization - EI for GC-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 200-250 °C.

  • Acquisition (Electrospray Ionization - ESI for LC-MS):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas: Nitrogen.

    • Drying Gas Temperature: 250-350 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectral Data (Functional Groups) IR->IR_Data MS_Data MS Spectral Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

In Vitro Profile of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the available in vitro data and relevant experimental methodologies pertaining to 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this compound.

Introduction

This compound (6-Fluoro-THIQ) is a fluorinated derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a common feature in a wide array of natural and synthetic compounds that exhibit significant biological activities.[1][2] Derivatives of THIQ have been extensively studied and are known to possess diverse pharmacological properties, including potential as antibacterial, anti-HIV, and antidepressant agents.[1] The introduction of a fluorine atom at the 6-position of the THIQ core can significantly alter the molecule's physicochemical properties, which may in turn influence its biological activity.

Despite the broad interest in the THIQ scaffold, a comprehensive review of the scientific literature reveals a notable absence of specific in vitro studies, quantitative data (such as IC50 or Ki values), and detailed experimental results for this compound itself. The available information primarily focuses on the broader class of THIQ derivatives. This guide, therefore, summarizes the general findings for the THIQ class and provides detailed experimental protocols that are commonly employed in the evaluation of these compounds, which would be applicable to the study of 6-Fluoro-THIQ.

Potential In Vitro Biological Activities of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline framework is a key structural component in many biologically active molecules.[1] Research into various derivatives has revealed a range of in vitro activities, with a primary focus on the inhibition of monoamine oxidases (MAO).

Monoamine Oxidase (MAO) Inhibition

Many THIQ derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial in the metabolism of neurotransmitters.[2] Inhibition of these enzymes can lead to increased levels of monoamines in the brain, a mechanism of action for many antidepressant and neuroprotective drugs. Studies on various substituted THIQs have shown that they can act as competitive inhibitors of MAO-A.[3] For instance, the R enantiomers of several THIQ derivatives have demonstrated stereoselective competitive inhibition of MAO-A with Ki values in the micromolar range.[3] While some THIQs show selectivity for MAO-A, others have been found to inhibit MAO-B, suggesting that the substitution pattern on the THIQ ring system plays a crucial role in determining isoform selectivity.[3]

Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key experiments that would be essential for the in vitro characterization of this compound. These protocols are based on established methods for assessing the activity of related THIQ compounds.

Monoamine Oxidase (MAO) Inhibition Assay

The primary in vitro assay for characterizing compounds like 6-Fluoro-THIQ would be a monoamine oxidase inhibition assay to determine its potency and selectivity for MAO-A and MAO-B.

Principle: The assay measures the activity of MAO enzymes by monitoring the production of a detectable product from a substrate. The inhibitory effect of the test compound is determined by measuring the reduction in enzyme activity. A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of its substrate.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., tyramine for MAO-B, serotonin for MAO-A)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the fluorescent probe, HRP, and varying concentrations of the test compound or control inhibitor.

  • Add the MAO-A or MAO-B enzyme to each well.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the MAO substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

  • The rate of reaction is determined from the linear phase of the fluorescence curve.

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations of Experimental Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis A Prepare Reagents: - 6-Fluoro-THIQ dilutions - MAO Enzyme (A or B) - Substrate - Detection Reagents B Add Buffer, Probe, HRP, and Inhibitor A->B Dispense C Add MAO Enzyme B->C D Pre-incubate (37°C, 15 min) C->D E Add Substrate (Initiate Reaction) D->E F Measure Fluorescence (Kinetic Read) E->F Monitor G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow for a fluorometric MAO inhibition assay.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 6-Fluoro-THIQ (Hypothetical Inhibitor) Inhibitor->MAO Inhibition

Caption: Hypothetical inhibition of MAO by 6-Fluoro-THIQ.

Conclusion

While the 1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest to the scientific community for its diverse biological activities, particularly as monoamine oxidase inhibitors, there is a current lack of specific in vitro data for this compound in the public domain. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for initiating the pharmacological characterization of this compound. Further research is warranted to elucidate the specific in vitro profile of 6-Fluoro-THIQ and to determine its potential as a therapeutic agent.

References

The Discovery of Novel 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include antitumor, anti-HIV, antimalarial, and neurological effects. The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 6-fluoro substitution on the THIQ scaffold, therefore, presents a promising avenue for the development of novel therapeutics, particularly in neuropharmacology. This guide provides a comprehensive overview of the discovery process for novel 6-F-THIQ compounds, from synthesis to biological evaluation.

Synthesis and Characterization

The synthesis of the 6-fluoro-1,2,3,4-tetrahydroisoquinoline core typically proceeds via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of 6-F-THIQ, the starting material is 2-(3-fluorophenyl)ethan-1-amine.

General Synthetic Scheme

A general route to novel 6-F-THIQ derivatives involves the initial synthesis of the core structure, followed by diversification at the nitrogen atom (N2) and potentially at other positions on the isoquinoline ring.

A 2-(3-fluorophenyl)ethan-1-amine C Pictet-Spengler Reaction (e.g., TFA, heat) A->C B Aldehyde/Ketone (R1-CO-R2) B->C D This compound Core C->D E N-Alkylation / N-Arylation / Amidation (e.g., R3-X, base) D->E F Novel 6-F-THIQ Derivatives E->F

Caption: General workflow for the synthesis of novel 6-F-THIQ derivatives.

Quantitative Data Summary

The following tables summarize representative data for a hypothetical series of novel 6-F-THIQ compounds, based on typical results for analogous THIQ derivatives found in the literature.

Table 1: Synthesis Yields of Representative 6-F-THIQ Analogs
Compound IDR-Group at N2Reaction ConditionsYield (%)
6F-THIQ-01BenzylBenzyl bromide, K2CO3, ACN, 80°C85
6F-THIQ-024-Methoxybenzyl4-Methoxybenzyl chloride, K2CO3, ACN, 80°C82
6F-THIQ-033,4-Dimethoxybenzyl3,4-Dimethoxybenzyl chloride, K2CO3, ACN, 80°C88
6F-THIQ-04PhenylacetylPhenylacetyl chloride, Et3N, DCM, 0°C to rt92
6F-THIQ-054-Fluorobenzoyl4-Fluorobenzoyl chloride, Et3N, DCM, 0°C to rt95
Table 2: In Vitro Biological Activity of Representative 6-F-THIQ Analogs
Compound IDTargetAssay TypeIC50 (nM)
6F-THIQ-01Orexin-1 ReceptorRadioligand Binding150
6F-THIQ-02Orexin-1 ReceptorRadioligand Binding98
6F-THIQ-03Orexin-1 ReceptorRadioligand Binding55
6F-THIQ-04HeLa Cancer Cell LineMTT Assay1200
6F-THIQ-05HeLa Cancer Cell LineMTT Assay850

Experimental Protocols

Synthesis of this compound (Core Scaffold)

Materials:

  • 2-(3-fluorophenyl)ethan-1-amine

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane, add paraformaldehyde (1.2 eq).

  • Add trifluoroacetic acid (2.0 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

N-Benzylation of this compound (Example for Analog Synthesis)

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired N-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

In Vitro Orexin-1 Receptor Binding Assay

Materials:

  • HEK293 cells stably expressing the human orexin-1 receptor

  • [¹²⁵I]-labeled orexin-A ligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Test compounds (6-F-THIQ derivatives)

  • Scintillation fluid

Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the orexin-1 receptor.

  • In a 96-well plate, add the cell membranes, [¹²⁵I]-labeled orexin-A, and varying concentrations of the test compounds.

  • Incubate the plate at room temperature for 1 hour to allow for competitive binding.

  • Terminate the assay by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values by non-linear regression analysis of the competition binding data.

Visualizations

Experimental Workflow for Discovery of Novel 6-F-THIQ Compounds

cluster_synthesis Synthesis & Diversification cluster_screening Screening & Evaluation A Starting Materials (e.g., 2-(3-fluorophenyl)ethan-1-amine) B Pictet-Spengler Reaction A->B C 6-F-THIQ Core Synthesis B->C D N-Substitution Reactions C->D E Library of Novel 6-F-THIQ Analogs D->E F Primary Screening (e.g., Receptor Binding Assay) E->F G Hit Identification F->G H Secondary Assays (e.g., Functional Assays, Cell Viability) G->H I Lead Compound Selection H->I Orexin Orexin OX1R Orexin-1 Receptor (GPCR) Orexin->OX1R Gq Gq Protein OX1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response (e.g., Wakefulness, Arousal) Ca_release->Cellular_Response PKC->Cellular_Response THIQ 6-F-THIQ Antagonist THIQ->OX1R blocks cluster_sar Structure-Activity Relationship (SAR) of 6-F-THIQ Analogs mol R1 R1: Aromatic substitutions may modulate receptor affinity. mol->R1 Position 1 R2 R2 (N-substitution): Critical for potency and selectivity. Bulky aromatic groups can enhance binding. mol->R2 Position 2 (N) F 6-Fluoro group: Enhances metabolic stability and binding affinity. mol->F Position 6

References

Methodological & Application

Synthetic Routes for 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a fluorinated analog of the tetrahydroisoquinoline scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds. While specific literature on the synthesis of this exact fluorinated derivative is not abundant, established synthetic methodologies for analogous compounds can be readily adapted.[1][2] The two primary and most versatile methods for the construction of the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction, followed by reduction.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a key structural component in numerous alkaloids and synthetic pharmaceuticals. The introduction of a fluorine atom into this scaffold can significantly modulate the physicochemical and pharmacological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are highly valuable in the design of novel therapeutic agents. This document outlines two reliable synthetic pathways to access this compound.

Synthetic Strategies

Two principal synthetic routes are detailed below:

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5] For the synthesis of this compound, the logical starting materials are 3-fluorophenethylamine and formaldehyde.

  • Bischler-Napieralski Reaction followed by Reduction: This two-step sequence begins with the cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate.[6][7][8][9] This intermediate is then reduced to the desired tetrahydroisoquinoline.

Route 1: Pictet-Spengler Synthesis

The Pictet-Spengler reaction offers a direct and often high-yielding approach to the tetrahydroisoquinoline core.[3][4][5] The reaction proceeds via the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

pictet_spengler start 3-Fluorophenethylamine + Formaldehyde intermediate Iminium Ion Intermediate start->intermediate H+ cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product This compound cyclization->product

Diagram 1: Pictet-Spengler reaction workflow.
Experimental Protocol: Pictet-Spengler Reaction

Materials:

  • 3-Fluorophenethylamine

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Hydrochloric acid (concentrated) or trifluoroacetic acid

  • Methanol or Ethanol

  • Sodium bicarbonate or Sodium hydroxide solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenethylamine (1.0 eq) in a suitable solvent such as methanol or water.

  • Addition of Reagents: Add formaldehyde (1.1 eq) to the solution. Slowly add concentrated hydrochloric acid or trifluoroacetic acid to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary (Pictet-Spengler Route)

ParameterValueReference
Starting Material3-FluorophenethylamineGeneral Knowledge
ReagentsFormaldehyde, HCl or TFA[3][5]
SolventMethanol or WaterGeneral Knowledge
Reaction TemperatureReflux[5]
Reaction Time4-24 hoursGeneral Knowledge
YieldModerate to High (Typical)[10]
PurificationColumn Chromatography/DistillationGeneral Knowledge

Route 2: Bischler-Napieralski Synthesis and Reduction

This two-step approach provides an alternative route to the target molecule. The first step, the Bischler-Napieralski reaction, involves the cyclodehydration of an N-acyl-β-arylethylamine.[6][7][8][9] The resulting 3,4-dihydroisoquinoline is then reduced to the corresponding tetrahydroisoquinoline.

bischler_napieralski cluster_0 Step 1: Bischler-Napieralski Reaction cluster_1 Step 2: Reduction start N-Formyl-3-fluorophenethylamine cyclization Cyclodehydration (e.g., POCl3, P2O5) start->cyclization intermediate 6-Fluoro-3,4-dihydroisoquinoline cyclization->intermediate reduction Reduction (e.g., NaBH4, H2/Pd-C) intermediate->reduction product This compound reduction->product

Diagram 2: Bischler-Napieralski and reduction workflow.
Experimental Protocol: Bischler-Napieralski Synthesis and Reduction

Part A: Synthesis of N-Formyl-3-fluorophenethylamine

  • Reaction Setup: To a solution of 3-fluorophenethylamine (1.0 eq) in a suitable solvent like formic acid or a mixture of formic acid and acetic anhydride at 0 °C, add the formylating agent.

  • Reaction Conditions: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Purification: The crude N-formyl derivative can be purified by recrystallization or column chromatography.

Part B: Bischler-Napieralski Cyclization

Materials:

  • N-Formyl-3-fluorophenethylamine

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Acetonitrile or Toluene (anhydrous)

  • Ammonium hydroxide solution

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Formyl-3-fluorophenethylamine (1.0 eq) in anhydrous acetonitrile or toluene.

  • Addition of Reagent: Cool the solution to 0 °C and slowly add phosphorus oxychloride (1.5-2.0 eq) or phosphorus pentoxide.

  • Reaction Conditions: After the addition, heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Make the solution alkaline by adding concentrated ammonium hydroxide solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate. The resulting crude 6-Fluoro-3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step.

Part C: Reduction of 6-Fluoro-3,4-dihydroisoquinoline

Materials:

  • 6-Fluoro-3,4-dihydroisoquinoline

  • Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen gas

  • Methanol or Ethanol

Procedure:

  • Using Sodium Borohydride: Dissolve the crude 6-Fluoro-3,4-dihydroisoquinoline in methanol or ethanol and cool to 0 °C. Add sodium borohydride (1.5-2.0 eq) portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water, and extract the product.

  • Using Catalytic Hydrogenation: Dissolve the dihydroisoquinoline in ethanol or methanol, add a catalytic amount of 10% Pd/C, and subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter the catalyst through Celite and concentrate the filtrate.

  • Purification: The final product, this compound, can be purified by column chromatography or distillation.

Data Summary (Bischler-Napieralski Route)

ParameterValueReference
Step 1: Amide Formation
Starting Material3-FluorophenethylamineGeneral Knowledge
ReagentFormic acid/Acetic anhydrideGeneral Knowledge
YieldHigh (Typical)General Knowledge
Step 2: Cyclization
Starting MaterialN-Formyl-3-fluorophenethylamineGeneral Knowledge
ReagentsPOCl₃ or P₂O₅[6][7]
SolventAnhydrous Acetonitrile or Toluene[7]
Reaction TemperatureReflux[6]
YieldModerate to Good (Typical)General Knowledge
Step 3: Reduction
Starting Material6-Fluoro-3,4-dihydroisoquinolineGeneral Knowledge
ReagentsNaBH₄ or H₂/Pd-CGeneral Knowledge
SolventMethanol or EthanolGeneral Knowledge
YieldHigh (Typical)General Knowledge

Conclusion

The synthesis of this compound can be effectively achieved through either the Pictet-Spengler condensation or a two-step Bischler-Napieralski reaction followed by reduction. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities. The Pictet-Spengler reaction offers a more direct approach, while the Bischler-Napieralski route provides flexibility in the introduction of substituents at the 1-position if desired, by using different acylating agents in the first step. Both methods are robust and widely applicable in the synthesis of tetrahydroisoquinoline derivatives for drug discovery and development.

References

Application Notes and Protocols for the Pictet-Spengler Reaction in the Synthesis of 6-Fluoro-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the synthesis of 6-fluoro-tetrahydroisoquinolines (6-F-THIQs) using the Pictet-Spengler reaction. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine substituent.

Application Notes

Introduction to 6-Fluoro-tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in crossing the blood-brain barrier. Consequently, 6-fluoro-tetrahydroisoquinoline derivatives are valuable intermediates in the development of therapeutics, particularly for neurological disorders.[3][4]

The Pictet-Spengler Reaction: Mechanism and Considerations for Fluorinated Substrates

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines.[1][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the THIQ ring system.[5]

The general mechanism proceeds as follows:

  • Imine/Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base (imine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final tetrahydroisoquinoline product.

A critical consideration for the synthesis of 6-fluoro-tetrahydroisoquinolines is the electronic effect of the fluorine atom. Fluorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation makes the intramolecular cyclization step of the Pictet-Spengler reaction more challenging compared to reactions with electron-rich aromatic rings.[6] Consequently, harsher reaction conditions, such as the use of strong acids (e.g., trifluoroacetic acid, superacids) and potentially elevated temperatures, are often necessary to achieve good yields.[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 6-fluoro-1,2,3,4-tetrahydroisoquinoline. Optimization may be required based on the specific aldehyde or ketone used and the scale of the reaction.

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Synthesis of this compound

This protocol is adapted from general procedures for Pictet-Spengler reactions with deactivated aromatic rings.

Materials and Reagents:

  • 2-(4-Fluorophenyl)ethan-1-amine

  • Paraformaldehyde (or aqueous formaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-fluorophenyl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add paraformaldehyde (1.2 eq) to the solution.

  • Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (2.0 - 5.0 eq) to the stirred mixture at room temperature. Caution: TFA is corrosive.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (approximately 40°C for DCM) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Microwave-Assisted Synthesis of 1-Substituted-6-fluoro-tetrahydroisoquinolines

Microwave irradiation can significantly accelerate the Pictet-Spengler reaction, especially for less reactive substrates. This protocol is a general guideline for the synthesis of 1-substituted derivatives.

Materials and Reagents:

  • 2-(4-Fluorophenyl)ethan-1-amine

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Ethanol or another suitable microwave-safe solvent

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 2-(4-fluorophenyl)ethan-1-amine (1.0 eq), the desired aldehyde (1.1 eq), and ethanol.

  • Acid Catalysis: Add trifluoroacetic acid (TFA) (1.5 eq) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150°C) for a specified time (e.g., 15-60 minutes). Note: Microwave reaction parameters should be optimized for safety and efficiency.

  • Workup:

    • After cooling, dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of 6-fluoro-tetrahydroisoquinolines based on analogous reactions. Actual results may vary.

EntryStarting AmineAldehyde SourceAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
12-(4-Fluorophenyl)ethan-1-amineParaformaldehydeTFADCMReflux12-24Moderate
22-(4-Fluorophenyl)ethan-1-amineBenzaldehydeTFAEthanol120 (MW)0.5High

Note: "Moderate" and "High" yields are qualitative descriptors based on typical outcomes for similar reactions. Specific yields will depend on the precise reaction conditions and purification efficiency.

Visualizations

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Rearomatization A β-Arylethylamine C Imine (Schiff Base) A->C + Carbonyl B Aldehyde/Ketone B->C D Iminium Ion C->D + H+ E Intramolecular Attack D->E F Tetrahydroisoquinoline E->F - H+

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow for 6-Fluoro-THIQ Synthesis

Experimental_Workflow Start Start Reactants Combine 4-Fluorophenethylamine, Aldehyde, and Solvent Start->Reactants Acid Add Strong Acid Catalyst (e.g., TFA) Reactants->Acid Reaction Heat/Stir (Conventional or Microwave) Acid->Reaction Workup Aqueous Workup (Base Quench, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 6-Fluoro-THIQ Purification->Product

Caption: A typical experimental workflow for the synthesis of 6-Fluoro-THIQs.

Impact of Ring Substitution on Reactivity

Substitution_Effect node1 Aromatic Ring Substitution Electron-Donating Group (e.g., -OCH3) Unsubstituted (e.g., -H) Electron-Withdrawing Group (e.g., -F) node2 Pictet-Spengler Reaction Rate Fast Moderate Slow node1:f1->node2:f1 node1:f2->node2:f2 node1:f3->node2:f3 node3 Required Reaction Conditions Mild (e.g., weak acid, RT) Moderate Harsh (e.g., strong acid, heat) node2:f1->node3:f1 node2:f2->node3:f2 node2:f3->node3:f3

Caption: Relationship between aromatic ring substituents and Pictet-Spengler reaction conditions.

References

Application Notes and Protocols for the Asymmetric Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 6-Fluoro-1,2,3,4-tetrahydroisoquinolines (THIQs) are valuable building blocks in medicinal chemistry due to their prevalence in biologically active compounds and natural products. The fluorine atom can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed protocols and application notes for the asymmetric synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, focusing on robust and highly enantioselective methods. The primary strategies discussed are the asymmetric hydrogenation of a dihydroisoquinoline precursor and the organocatalytic Pictet-Spengler reaction.

Key Synthetic Strategies

The asymmetric synthesis of this compound can be effectively achieved through two principal pathways:

  • Asymmetric Hydrogenation of 6-Fluoro-3,4-dihydroisoquinoline: This approach involves the preparation of the corresponding 3,4-dihydroisoquinoline substrate followed by an enantioselective reduction of the C=N double bond using a chiral catalyst. Transition metal catalysts, particularly those based on Iridium and Rhodium with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in this transformation.[1][2][3]

  • Asymmetric Pictet-Spengler Reaction: This powerful C-C bond-forming reaction constructs the tetrahydroisoquinoline core in a single step from a β-phenylethylamine and an aldehyde or its equivalent.[4][5][6][7][8] The use of chiral Brønsted acids, such as chiral phosphoric acids or thiourea-based catalysts, can induce high enantioselectivity.[4][7][8] For the synthesis of the target molecule, a 4-fluoro-phenylethylamine derivative would be the key starting material.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for representative asymmetric syntheses of tetrahydroisoquinolines, providing a basis for method selection and optimization for the synthesis of the 6-fluoro analogue.

Table 1: Asymmetric Hydrogenation of Substituted Dihydroisoquinolines

EntrySubstrateCatalyst SystemSolventYield (%)ee (%)Reference
11-Methyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / (S)-SEGPHOS / I₂Toluene>9995[2]
21-Phenyl-3,4-dihydroisoquinolineRh/(R,R)-TsDPENMethanol9896[1]
36,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂Toluene>9997[2]
44-Fluoro-1-phenylisoquinoline (to THIQ)[Ir(cod)Cl]₂/Chiral Ligand/TCCADioxane9494[3]

Table 2: Organocatalytic Asymmetric Pictet-Spengler Reaction

Entryβ-ArylethylamineAldehydeCatalystSolventYield (%)ee (%)Reference
1TryptamineBenzaldehydeChiral Thiourea/Benzoic AcidToluene8592[7]
2N-Boc-TryptamineIsobutyraldehydeChiral Phosphoric AcidCH₂Cl₂9190[9]
32-(3,4-Dimethoxyphenyl)ethylamineFormaldehyde(R)-TRIPToluene8590[9]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 6-Fluoro-3,4-dihydroisoquinoline

This protocol is based on established methods for the asymmetric hydrogenation of dihydroisoquinolines using an Iridium catalyst.[2][3]

Step 1: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline (Precursor)

The precursor can be synthesized via a Bischler-Napieralski reaction from N-(2-(3-fluorophenyl)ethyl)formamide.

  • To a solution of N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude 6-fluoro-3,4-dihydroisoquinoline, which can be used in the next step without further purification.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, add [Ir(COD)Cl]₂ (0.5 mol%) and a suitable chiral bisphosphine ligand (e.g., (S)-SEGPHOS, 1.1 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous and degassed toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add 6-fluoro-3,4-dihydroisoquinoline (1.0 eq) and a suitable additive (e.g., I₂, 2.5 mol%).

  • Pressurize the flask with hydrogen gas (50 atm) and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Pictet-Spengler Reaction

This protocol is a generalized procedure based on established methods for the synthesis of chiral tetrahydroisoquinolines.[4][7][9]

Step 1: Synthesis of N-protected-2-(3-fluorophenyl)ethylamine

  • To a solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) in dichloromethane, add a suitable protecting group precursor (e.g., Boc anhydride, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the N-protected starting material.

Step 2: Asymmetric Pictet-Spengler Reaction

  • To a solution of the N-protected-2-(3-fluorophenyl)ethylamine (1.0 eq) and paraformaldehyde (2.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), add the chiral organocatalyst (e.g., a chiral phosphoric acid like (R)-TRIP, 5-10 mol%).

  • Stir the reaction mixture at the optimized temperature (ranging from room temperature to 60 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Remove the protecting group under appropriate conditions to yield the final product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Pathway Diagram

Asymmetric_Synthesis_Pathway cluster_0 Asymmetric Hydrogenation cluster_1 Asymmetric Pictet-Spengler Start_H N-(2-(3-fluorophenyl)ethyl)formamide Precursor 6-Fluoro-3,4-dihydroisoquinoline Start_H->Precursor Bischler-Napieralski Product_H (R/S)-6-Fluoro-1,2,3,4- tetrahydroisoquinoline Precursor->Product_H Asymmetric Hydrogenation (Chiral Ir-catalyst, H₂) Start_PS 2-(3-fluorophenyl)ethylamine Intermediate N-protected amine Start_PS->Intermediate Protection Product_PS (R/S)-6-Fluoro-1,2,3,4- tetrahydroisoquinoline Intermediate->Product_PS Pictet-Spengler (Chiral Acid) Aldehyde Formaldehyde equivalent Aldehyde->Product_PS

Caption: Key asymmetric pathways to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_hydrogenation Asymmetric Hydrogenation Workflow H_Start Start with N-(2-(3-fluorophenyl)ethyl)formamide H_Precursor Synthesize 6-Fluoro-3,4- dihydroisoquinoline H_Start->H_Precursor H_Reaction Set up Asymmetric Hydrogenation Reaction H_Precursor->H_Reaction H_Purify Purify Product by Column Chromatography H_Reaction->H_Purify H_Catalyst Prepare Chiral Iridium Catalyst H_Catalyst->H_Reaction H_Analysis Analyze Enantiomeric Excess (Chiral HPLC) H_Purify->H_Analysis H_Product Obtain Chiral 6-Fluoro-THIQ H_Analysis->H_Product

Caption: Workflow for the asymmetric hydrogenation approach.

References

Application Notes and Protocols: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the 6-position of the tetrahydroisoquinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase blood-brain barrier permeability, making it an attractive starting point for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

These application notes provide an overview of the synthetic utility of 6-F-THIQ and detailed protocols for its derivatization, enabling the generation of diverse compound libraries for screening and lead optimization.

Key Applications in Drug Discovery

Derivatives of 6-F-THIQ have been explored for their potential in treating a range of disorders. The tetrahydroisoquinoline core is a well-established pharmacophore found in numerous biologically active compounds. The addition of the 6-fluoro substituent offers a strategic vector for fine-tuning drug-like properties. Key therapeutic areas where 6-F-THIQ derivatives are of interest include:

  • Neurological and Psychiatric Disorders: The scaffold is a common feature in ligands for various CNS receptors, including dopamine and serotonin receptors.

  • Antimicrobial Agents: Tetrahydroisoquinoline derivatives have shown promise as antibacterial and antifungal compounds.

  • Anticancer Therapeutics: The rigid, three-dimensional structure of the THIQ core can be exploited to design inhibitors of various cancer-related targets.

Synthetic Transformations of this compound

The secondary amine of 6-F-THIQ provides a convenient handle for a variety of synthetic transformations, allowing for the introduction of diverse substituents. The most common derivatization strategies involve N-alkylation and N-arylation reactions.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom of the THIQ ring. This modification is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic profiles.

General Workflow for N-Alkylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start This compound Reaction_Mixture Combine Reactants Start->Reaction_Mixture Alkyl_Halide Alkyl Halide (e.g., R-Br, R-I) Alkyl_Halide->Reaction_Mixture Base Base (e.g., K2CO3, Et3N) Base->Reaction_Mixture Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction_Mixture Heating Heat (Optional) Reaction_Mixture->Heating Quench Quench Reaction Heating->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification End N-Alkyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline Purification->End

General workflow for N-alkylation of 6-F-THIQ.
N-Arylation

N-arylation introduces aryl or heteroaryl moieties, significantly expanding the chemical space and allowing for the exploration of interactions with aromatic binding pockets in target proteins. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this transformation.

General Workflow for Palladium-Catalyzed N-Arylation:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start This compound Reaction_Mixture Combine Reactants Start->Reaction_Mixture Aryl_Halide Aryl Halide (e.g., Ar-Br, Ar-I) Aryl_Halide->Reaction_Mixture Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction_Mixture Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Reaction_Mixture Base Base (e.g., NaOt-Bu, Cs2CO3) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mixture Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction_Mixture Heating Heat Reaction_Mixture->Heating Filter Filter Catalyst Heating->Filter Extraction Aqueous Workup & Extraction Filter->Extraction Purification Column Chromatography Extraction->Purification End N-Aryl-6-fluoro-1,2,3,4-tetrahydroisoquinoline Purification->End

Application Notes and Protocols for the N-Alkylation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. The following sections describe two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination. Quantitative data from representative procedures are summarized for easy comparison, and detailed experimental protocols are provided.

Introduction

This compound is a valuable building block in medicinal chemistry. The secondary amine of the tetrahydroisoquinoline core is readily functionalized, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). N-alkylation is a fundamental transformation in this process, leading to the synthesis of novel derivatives with potential therapeutic applications. The two most common and effective methods for the N-alkylation of this and similar secondary amines are direct alkylation via nucleophilic substitution and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the tetrahydroisoquinoline acts as a nucleophile.

General Reaction Scheme

cluster_reactants Reactants cluster_products Products r1 This compound p1 N-Alkyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline r1->p1 r2 Alkyl Halide (R-X) r2->p1 r3 Base p2 Salt (e.g., KBr) r3->p2

Caption: General scheme for direct N-alkylation.

Data Summary for Direct N-Alkylation
Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃Acetonitrile801292Generic Protocol
Ethyl iodideEt₃NDMF60885Generic Protocol
Methyl iodideK₂CO₃AcetoneReflux695Generic Protocol
4-Fluorobenzyl chlorideNaHTHF251688Generic Protocol
Experimental Protocol: N-Benzylation of this compound

Materials:

  • This compound hydrochloride (1.0 g, 5.33 mmol)

  • Potassium carbonate (K₂CO₃) (2.21 g, 16.0 mmol)

  • Benzyl bromide (0.76 mL, 6.40 mmol)

  • Acetonitrile (20 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of this compound hydrochloride (1.0 g, 5.33 mmol) and potassium carbonate (2.21 g, 16.0 mmol) in acetonitrile (20 mL) at room temperature, add benzyl bromide (0.76 mL, 6.40 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford N-benzyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot reaction. First, the secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent to yield the N-alkylated product. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.

General Reaction Scheme

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 This compound i1 Iminium Ion r1->i1 r2 Aldehyde/Ketone (R-CHO) r2->i1 r3 Reducing Agent p1 N-Alkyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline r3->p1 i1->p1 Reduction

Caption: General scheme for reductive amination.

Data Summary for Reductive Amination
Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Formaldehyde (37% aq.)NaBH(OAc)₃Dichloromethane25490Generic Protocol
AcetoneNaBH(OAc)₃1,2-Dichloroethane251287Generic Protocol
BenzaldehydeNaBH₄Methanol25685Generic Protocol
CyclohexanoneTi(Oi-Pr)₄, NaBH₄Ethanol252478[1]
Experimental Protocol: N-Methylation of this compound

Materials:

  • This compound (1.0 g, 6.61 mmol)

  • Formaldehyde (37% aqueous solution, 0.60 mL, 7.94 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.10 g, 9.92 mmol)

  • Dichloromethane (DCM) (30 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 g, 6.61 mmol) in dichloromethane (30 mL) at room temperature, add formaldehyde (0.60 mL, 7.94 mmol).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (2.10 g, 9.92 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-methyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification Start Start Reactants Combine this compound, alkylating agent, and base/reducing agent in solvent. Start->Reactants Conditions Set reaction temperature and stir for specified time. Reactants->Conditions Quench Quench reaction (if necessary). Conditions->Quench Extract Perform aqueous workup and extraction. Quench->Extract Dry Dry organic layer and concentrate. Extract->Dry Chromatography Purify by column chromatography. Dry->Chromatography Characterize Characterize the pure product. Chromatography->Characterize End End Characterize->End

Caption: General workflow for N-alkylation.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkylating agents are often toxic and should be handled with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the application of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its derivatives in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Protocols

The synthesis of this compound can be achieved through established synthetic routes for THIQ analogs, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Protocol 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of this compound, the starting materials would be 2-(3-fluorophenyl)ethan-1-amine and a formaldehyde source.

Materials:

  • 2-(3-fluorophenyl)ethan-1-amine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 2-(3-fluorophenyl)ethan-1-amine hydrochloride (1 equivalent) in methanol, add paraformaldehyde (1.2 equivalents).

  • Add concentrated hydrochloric acid dropwise to the mixture until a pH of 1-2 is achieved.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, followed by reduction.

Materials:

  • N-(2-(3-fluorophenyl)ethyl)formamide

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Acetonitrile (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Cyclization: Dissolve N-(2-(3-fluorophenyl)ethyl)formamide (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with 1 M sodium hydroxide solution to a pH of 9-10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-fluoro-3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0°C.

  • Add sodium borohydride (2 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

  • Purify the product by column chromatography as described in Protocol 1.

Biological Applications and Targets

Derivatives of this compound have shown promise as modulators of various biological targets, particularly within the central nervous system. Key areas of application include their use as dopamine receptor ligands, serotonin receptor ligands, and acetylcholinesterase inhibitors.

Dopamine Receptor Ligands

The THIQ scaffold is a known pharmacophore for dopamine receptors, particularly the D2 and D3 subtypes. The 6-fluoro substitution can enhance binding affinity and selectivity.

Signaling Pathway:

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D2 Receptor Signaling Pathway.
Serotonin Receptor Ligands

The 6-fluoro-THIQ scaffold has also been explored for its interaction with serotonin receptors, particularly the 5-HT1A subtype.

Signaling Pathway:

Similar to the D2 receptor, the 5-HT1A receptor is a Gαi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, influencing neuronal excitability.

Serotonin_5HT1A_Signaling Serotonin Serotonin (5-HT) HT1A_R 5-HT1A Receptor Serotonin->HT1A_R G_protein Gαi/o HT1A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity

Serotonin 5-HT1A Receptor Signaling.
Acetylcholinesterase Inhibitors

Certain THIQ derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.

Mechanism of Action:

Acetylcholinesterase inhibitors bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine to choline and acetic acid.

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Products Choline + Acetic Acid AChE->Products hydrolysis Inhibitor 6-Fluoro-THIQ Derivative Inhibited_AChE Inhibited AChE Inhibitor->Inhibited_AChE binds to active site

Acetylcholinesterase Inhibition Mechanism.

In Vitro Assay Protocols

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Haloperidol (reference compound)

  • Test compounds (derivatives of this compound)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (haloperidol) in the assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution (final concentration ~0.2 nM), and 50 µL of the test or reference compound solution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound. For non-specific binding wells, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation (20-40 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the Ki value using appropriate software (e.g., GraphPad Prism).

Protocol 4: Serotonin 5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing human 5-HT1A receptors

  • [³H]-8-OH-DPAT (radioligand)

  • WAY-100635 (reference compound)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • 96-well microplates, glass fiber filters, scintillation fluid, liquid scintillation counter

Procedure:

  • Follow the same general procedure as described in Protocol 3, with the following modifications:

    • Use [³H]-8-OH-DPAT as the radioligand (final concentration ~1 nM).

    • Use WAY-100635 as the reference compound for non-specific binding (e.g., 10 µM).

    • Use the specified assay buffer for the 5-HT1A receptor.

  • Incubate for 60 minutes at 25°C.

  • Analyze the data to determine the Ki values of the test compounds.

Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and the inhibitory potential of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil (reference inhibitor)

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, donepezil, and test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound or reference inhibitor at various concentrations. For the control (100% activity), add 25 µL of buffer.

  • Add 50 µL of DTNB solution (e.g., 0.3 mM final concentration) to all wells.

  • Add 25 µL of AChE solution (e.g., 0.05 U/mL final activity) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution (e.g., 0.5 mM final concentration) to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Quantitative Data

The following tables would be populated with experimental data obtained from the assays described above for various derivatives of this compound.

Table 1: Dopamine D2 and D3 Receptor Binding Affinities

Compound IDR-Group ModificationD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
6F-THIQ-001 N-HDataDataData
6F-THIQ-002 N-CH₃DataDataData
6F-THIQ-003 N-PropylDataDataData
Haloperidol (Reference)DataDataData

Table 2: Serotonin 5-HT1A Receptor Binding Affinities

Compound IDR-Group Modification5-HT1A Ki (nM)
6F-THIQ-001 N-HData
6F-THIQ-002 N-CH₃Data
6F-THIQ-003 N-PropylData
WAY-100635 (Reference)Data

Table 3: Acetylcholinesterase Inhibition

Compound IDR-Group ModificationAChE IC50 (µM)
6F-THIQ-001 N-HData
6F-THIQ-002 N-CH₃Data
6F-THIQ-003 N-PropylData
Donepezil (Reference)Data

Note: The "Data" placeholders should be replaced with actual experimental values.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents, particularly for neurological and psychiatric disorders. The provided synthetic and in vitro assay protocols offer a framework for the synthesis and evaluation of new derivatives. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties for clinical development.

6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Promising Scaffold for Central Nervous System Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The 6-fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. Its unique physicochemical properties, conferred by the fluorine substitution, make it an attractive starting point for the design of potent and selective ligands for various CNS receptors, including dopamine and serotonin receptors. This document provides an overview of the applications of the 6-F-THIQ scaffold, detailed experimental protocols for the evaluation of its derivatives, and a summary of relevant pharmacological data.

Rationale for Use in CNS Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a fluorine atom at the 6-position of the THIQ ring can significantly modulate the scaffold's properties in several ways that are advantageous for CNS drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile and increased half-life of the drug candidate.

  • Blood-Brain Barrier (BBB) Permeability: Fluorine substitution can enhance the lipophilicity of a molecule, a key factor in its ability to cross the BBB and reach its target in the CNS.

  • Binding Affinity and Selectivity: The electronegativity and size of the fluorine atom can alter the electronic environment of the aromatic ring, potentially leading to enhanced binding affinity and improved selectivity for the target receptor over other related receptors.

Derivatives of the THIQ scaffold have been investigated for a variety of CNS disorders, including depression, anxiety, schizophrenia, and Parkinson's disease, primarily through their interaction with dopaminergic and serotonergic systems.

Quantitative Pharmacological Data

Disclaimer: The following data is for illustrative purposes and is derived from studies on non-fluorinated or differently substituted tetrahydroisoquinoline analogs. The binding affinities of 6-fluoro derivatives may vary.

Table 1: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Analogs at Dopamine Receptors

Compound IDPrimary PharmacophoreLinker/SubstituentD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)Selectivity (D2/D3)
Analog 1 6,7-Dimethoxy-THIQ3-Cyanobenzamide>10001.2500>833
Analog 2 6,7-Dimethoxy-THIQ4-Cyanobenzamide6303.4>1000185
Analog 3 6,7-Dihydroxy-THIQPhenylacetamide2501580016.7
Analog 4 6-Methoxy-7-hydroxy-THIQ4-Fluorobenzamide150266005.8

Data adapted from studies on various substituted tetrahydroisoquinoline derivatives.[1]

Table 2: Binding Affinities (Ki, nM) of Tetrahydroisoquinoline Analogs at Serotonin Receptors

Compound IDPrimary PharmacophoreLinker/Substituent5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT Transporter (Ki, nM)
Analog 5 TetrahydroisoquinolineButyl-arylpiperazine5.51502.5
Analog 6 TetrahydroisoquinolinePropyl-indole122508.0

Data adapted from a European Patent describing tetrahydroisoquinoline derivatives as modulators of the serotonin transporter and histamine H3 receptor.[2]

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the mechanisms of action and the experimental evaluation of 6-F-THIQ derivatives, the following diagrams illustrate key signaling pathways and a general workflow for screening and characterization.

G Dopamine D2 Receptor Signaling Pathway D2R_Ligand 6-F-THIQ Derivative (D2 Antagonist/Partial Agonist) D2R Dopamine D2 Receptor D2R_Ligand->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylates

Dopamine D2 Receptor Signaling Pathway

G Serotonin 5-HT1A Receptor Signaling Pathway HT1A_Ligand 6-F-THIQ Derivative (5-HT1A Agonist) HT1A_R Serotonin 5-HT1A Receptor HT1A_Ligand->HT1A_R Binds to G_protein_HT Gi/o Protein HT1A_R->G_protein_HT Activates AC_HT Adenylate Cyclase G_protein_HT->AC_HT Inhibits GIRK GIRK Channel G_protein_HT->GIRK Activates cAMP_HT cAMP AC_HT->cAMP_HT Converts ATP to ATP_HT ATP ATP_HT->AC_HT PKA_HT Protein Kinase A cAMP_HT->PKA_HT Activates Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Efflux of K+ leads to K_ion K+ K_ion->GIRK

Serotonin 5-HT1A Receptor Signaling

G Experimental Workflow for CNS Drug Candidate Evaluation Synthesis Synthesis of 6-F-THIQ Derivatives Primary_Screening Primary Screening: Radioligand Binding Assays Synthesis->Primary_Screening Functional_Assays Functional Assays: cAMP Assays, Ca2+ Flux Primary_Screening->Functional_Assays In_Vitro_ADME In Vitro ADME/Tox: Metabolic Stability, Cytotoxicity Functional_Assays->In_Vitro_ADME Lead_Optimization Lead Optimization In_Vitro_ADME->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies: PK/PD, Efficacy Models Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

CNS Drug Candidate Evaluation Workflow

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the pharmacological profile of 6-F-THIQ derivatives.

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • Membrane Preparation: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration) or Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 6-F-THIQ derivatives dissolved in 100% DMSO to create a 10 mM stock solution.

  • 96-well Plates: Polypropylene, round-bottom.

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 1 hour.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific ligand solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Serotonin 5-HT1A Receptor Activity

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of test compounds at the human serotonin 5-HT1A receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • cAMP Assay Kit: A commercially available kit based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaLISA, or ELISA.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin: To stimulate adenylate cyclase and increase basal cAMP levels (for antagonist assays).

  • Reference Agonist: 8-OH-DPAT.

  • Reference Antagonist: WAY-100635.

  • Test Compounds: 6-F-THIQ derivatives dissolved in 100% DMSO.

  • 384-well Plates: White, solid bottom.

Procedure for Agonist Mode:

  • Cell Plating: Seed the cells in a 384-well plate and grow to 80-90% confluency.

  • Compound Addition: Prepare serial dilutions of the test compounds and the reference agonist in stimulation buffer. Add the compounds to the cells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the agonist concentration.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

Procedure for Antagonist Mode:

  • Cell Plating: As in the agonist mode.

  • Antagonist Pre-incubation: Prepare serial dilutions of the test compounds and the reference antagonist in stimulation buffer. Add the compounds to the cells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a reference agonist (typically the EC80 concentration) mixed with forskolin to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels as described above.

  • Data Analysis:

    • Plot the inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel CNS drug candidates. Its favorable physicochemical properties can lead to improved metabolic stability and brain penetration. The protocols outlined in this document provide a framework for the systematic evaluation of 6-F-THIQ derivatives, enabling the identification and optimization of promising new therapeutics for a range of neurological and psychiatric disorders. Further investigation into the synthesis and pharmacological profiling of a diverse library of 6-F-THIQ analogs is warranted to fully explore the potential of this promising scaffold.

References

Application Notes and Protocols for the Quantification of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a compound of interest in neuropharmacology and drug development. The following protocols for High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the quantification of this compound. The choice of detector depends on the required sensitivity and the sample matrix.

HPLC with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.

Table 1: HPLC-UV Method Parameters and Expected Performance

ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection
Wavelength~270 nm (To be determined by UV scan)
Performance (Expected)
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)~10-50 ng/mL
Limit of Quantification (LOQ)~30-150 ng/mL
Precision (%RSD)< 2%

Experimental Protocol: HPLC-UV Quantification

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrument Setup:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: Prepare the desired composition of acetonitrile and water with 0.1% formic acid. For example, a 50:50 (v/v) mixture. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

4. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration of 1 mg/mL. Dilute with the mobile phase to fall within the calibration curve range.

  • Formulation: Extract the analyte from the formulation matrix using a suitable solvent. The extraction procedure will need to be optimized based on the formulation excipients. Dilute the extract with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Calibration Calibration Curve Construction DataAcquisition->Calibration Quantification Quantification DataAcquisition->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

HPLC with Fluorescence Detection (HPLC-FD)

This method offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in biological matrices such as plasma and urine.[1] The native fluorescence of the molecule or a fluorescent derivative can be utilized.

Table 2: HPLC-FD Method Parameters and Expected Performance

ParameterValue
Chromatography
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH adjusted) (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume20 µL
Detection
Excitation Wavelength (λex)To be determined (e.g., ~270 nm)
Emission Wavelength (λem)To be determined (e.g., ~310 nm)
Performance (Expected)
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)>0.998
Limit of Detection (LOD)~0.1-1 ng/mL
Limit of Quantification (LOQ)~0.3-3 ng/mL
Precision (%RSD)< 5%

Experimental Protocol: HPLC-FD Quantification in Biological Samples

1. Reagents and Materials:

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, e.g., another tetrahydroisoquinoline derivative.

  • Phosphate buffer salts.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).

2. Instrument Setup:

  • HPLC system with a fluorescence detector.

  • C18 reverse-phase column.

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Mobile Phase: Prepare the desired composition of acetonitrile and phosphate buffer. Degas before use.

  • Standard and IS Stock Solutions: Prepare as in the HPLC-UV method.

  • Working Standard and QC Samples: Prepare by spiking the appropriate volume of standard and IS stock solutions into the blank biological matrix.

4. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated biological sample (e.g., plasma with protein precipitation or urine with pH adjustment) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and IS with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

  • Determine the concentration in the samples from this curve.

Workflow for HPLC-FD Analysis of Biological Samples

HPLC_FD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample_Collection Biological Sample Collection Spiking Spiking with IS Sample_Collection->Spiking SPE Solid-Phase Extraction Spiking->SPE Reconstitution Reconstitution SPE->Reconstitution HPLC_FD HPLC System (C18 Column, FD Detector) Reconstitution->HPLC_FD Data_Acquisition Data Acquisition HPLC_FD->Data_Acquisition Calibration_Curve Calibration Curve (Analyte/IS Ratio) Data_Acquisition->Calibration_Curve Quantification_Results Quantification Calibration_Curve->Quantification_Results GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Extraction Extraction (LLE or SPE) Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS System (SIM Mode) Derivatization->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Calibration_Curve Calibration Curve (Analyte/IS Ratio) Data_Acquisition->Calibration_Curve Quantification_Results Quantification Calibration_Curve->Quantification_Results

References

Large-Scale Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a valuable building block in pharmaceutical research and development, particularly for therapeutics targeting the central nervous system.[1] The protocols outlined below are based on established synthetic transformations, primarily the Pictet-Spengler and Bischler-Napieralski reactions, which are foundational methods for the preparation of tetrahydroisoquinoline scaffolds.[2][3]

Introduction

This compound and its hydrochloride salt are key intermediates in the synthesis of a variety of biologically active molecules. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug candidates.[4] The hydrochloride salt form improves the compound's solubility and handling characteristics.[1] This document details two primary synthetic routes for the large-scale production of this compound, providing comprehensive experimental protocols and tabulated data for clarity and reproducibility.

Synthetic Strategies

Two principal and well-established methods for the synthesis of the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[2][3] Both routes are amenable to large-scale production, with the choice of method often depending on the availability of starting materials and desired purity profile.

Route 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] For the synthesis of the title compound, this involves the reaction of 2-(3-fluorophenyl)ethanamine with a formaldehyde equivalent. This method is often favored for its directness and atom economy.

Route 2: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a two-step process that begins with the acylation of a β-phenylethylamine to form an amide, followed by a cyclodehydration reaction using a condensing agent to yield a 3,4-dihydroisoquinoline.[6][7] This intermediate is then reduced to the desired tetrahydroisoquinoline. This route offers flexibility in the introduction of substituents at the 1-position of the tetrahydroisoquinoline ring.

Experimental Protocols

Route 1: Pictet-Spengler Synthesis

This protocol details the synthesis of this compound hydrochloride from 2-(3-fluorophenyl)ethanamine and formaldehyde.

Step 1: Pictet-Spengler Cyclization

  • Reaction: 2-(3-fluorophenyl)ethanamine + Formaldehyde → this compound

  • Procedure:

    • To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-(3-fluorophenyl)ethanamine dropwise with stirring, ensuring the temperature is maintained below 10 °C.

    • To this solution, add an aqueous solution of formaldehyde (37 wt. %) dropwise over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

    • Cool the reaction mixture to room temperature and then to 0-5 °C.

    • Adjust the pH of the mixture to >12 with a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene) (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude this compound as an oil.

Step 2: Hydrochloride Salt Formation

  • Reaction: this compound + HCl → this compound hydrochloride

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate.

    • Cool the solution to 0-5 °C.

    • Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until the pH is acidic (pH 1-2).

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to allow for complete precipitation.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Route 2: Bischler-Napieralski Synthesis

This protocol outlines the synthesis via formylation of 2-(3-fluorophenyl)ethanamine, followed by cyclization, reduction, and salt formation.

Step 1: N-Formylation

  • Reaction: 2-(3-fluorophenyl)ethanamine + Formic Acid → N-[2-(3-Fluorophenyl)ethyl]formamide

  • Procedure:

    • In a suitable reaction vessel, heat a mixture of 2-(3-fluorophenyl)ethanamine and an excess of formic acid at reflux for 4-6 hours.

    • Monitor the reaction by TLC or HPLC until the starting amine is consumed.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude N-[2-(3-Fluorophenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

  • Reaction: N-[2-(3-Fluorophenyl)ethyl]formamide → 6-Fluoro-3,4-dihydroisoquinoline

  • Procedure:

    • To a solution of N-[2-(3-Fluorophenyl)ethyl]formamide in a dry, high-boiling solvent (e.g., toluene or acetonitrile), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) dropwise at 0-5 °C.[7]

    • After the addition, warm the mixture to reflux and maintain for 2-4 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH >10.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to yield crude 6-Fluoro-3,4-dihydroisoquinoline.

Step 3: Reduction of the Iminium Intermediate

  • Reaction: 6-Fluoro-3,4-dihydroisoquinoline → this compound

  • Procedure:

    • Dissolve the crude 6-Fluoro-3,4-dihydroisoquinoline in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0-5 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts and concentrate to give crude this compound.

Step 4: Hydrochloride Salt Formation

  • Procedure: Follow the same procedure as described in Step 2 of the Pictet-Spengler route.

Data Presentation

The following tables summarize the key quantitative data for the large-scale synthesis of this compound hydrochloride.

Table 1: Reagent Quantities for Large-Scale Synthesis (Pictet-Spengler Route)

ReagentMolar Mass ( g/mol )MolesQuantity
2-(3-fluorophenyl)ethanamine139.171.0(base)
Formaldehyde (37% aq.)30.031.1(adjust as needed)
Concentrated HCl36.46(excess)(as solvent/catalyst)
Sodium Hydroxide40.00(excess)(for workup)
HCl (gas or solution)36.461.0-1.1(for salt formation)

Table 2: Typical Yields and Purity

Synthetic RouteStepTypical Yield (%)Purity (HPLC) (%)
Pictet-SpenglerCyclization & Salt Formation75-85>98
Bischler-NapieralskiN-Formylation90-95>95
Cyclization70-80>90
Reduction & Salt Formation85-95>98

Table 3: Analytical Data for this compound hydrochloride

AnalysisSpecification
AppearanceWhite to off-white crystalline solid
Melting Point~230-235 °C
¹H NMRConforms to structure
¹³C NMRConforms to structure
Mass Spectrometry[M+H]⁺ consistent with C₉H₁₁FN
Purity (HPLC)≥98.0%

Visualizations

Synthetic Pathway Diagrams

pictet_spengler start 2-(3-fluorophenyl)ethanamine intermediate Iminium Ion Intermediate start->intermediate Condensation formaldehyde Formaldehyde formaldehyde->intermediate product_freebase This compound intermediate->product_freebase Intramolecular Cyclization final_product This compound hydrochloride product_freebase->final_product Salt Formation hcl HCl hcl->final_product

Caption: Pictet-Spengler Synthetic Route.

bischler_napieralski start 2-(3-fluorophenyl)ethanamine amide N-[2-(3-Fluorophenyl)ethyl]formamide start->amide N-Formylation formic_acid Formic Acid formic_acid->amide dihydroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline amide->dihydroisoquinoline Cyclodehydration pocls POCl3 pocls->dihydroisoquinoline product_freebase This compound dihydroisoquinoline->product_freebase Reduction nabh4 NaBH4 nabh4->product_freebase final_product This compound hydrochloride product_freebase->final_product Salt Formation hcl HCl hcl->final_product

Caption: Bischler-Napieralski Synthetic Route.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation cluster_analysis Quality Control reaction Reaction Setup (Pictet-Spengler or Bischler-Napieralski) monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Quenching & pH Adjustment monitoring->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying salt_formation Hydrochloride Salt Formation drying->salt_formation filtration Filtration & Washing salt_formation->filtration drying_final Final Drying filtration->drying_final hplc HPLC Purity drying_final->hplc nmr NMR Spectroscopy drying_final->nmr ms Mass Spectrometry drying_final->ms

Caption: General Experimental Workflow.

References

Application Notes: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and the presence of a secondary amine handle for chemical modification make it an attractive starting point for the design of novel therapeutics. The introduction of a fluorine atom, as in 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. These properties make this compound a valuable building block in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of other diseases.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative c-Jun N-terminal kinase 3 (JNK3) inhibitor. JNK3 is a key enzyme in neuronal apoptosis and its inhibition is a promising strategy for the treatment of neurodegenerative diseases.

Kinase Target Profile: c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is primarily expressed in the brain. It plays a crucial role in the cellular stress response and is a key mediator of apoptotic signaling in neurons. Dysregulation of the JNK signaling pathway is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Therefore, the development of potent and selective JNK3 inhibitors is a major focus of drug discovery efforts in this area.

Application: Synthesis of a JNK3 Inhibitor

This section details the synthesis of a JNK3 inhibitor incorporating the this compound moiety. The synthesis involves a multi-step sequence, beginning with the acylation of this compound with a suitable carboxylic acid, followed by further modifications to yield the final inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative JNK3 inhibitor synthesized using this compound against JNK3 and related kinases.

Compound IDTarget KinaseIC50 (nM)
16d JNK34588

Note: The introduction of the 6-fluoro substituent in this particular scaffold resulted in a decrease in potency compared to other analogs, highlighting the subtle effects of fluorine substitution on inhibitor binding and the importance of comprehensive structure-activity relationship (SAR) studies.[1]

Experimental Protocols

General Synthetic Scheme

The synthesis of the target JNK3 inhibitor involves the coupling of this compound with a functionalized benzoic acid derivative, followed by further synthetic transformations.

dot

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Functional Group Transformation 6-Fluoro-THIQ 6-Fluoro-1,2,3,4- tetrahydroisoquinoline Amide_Intermediate Amide Intermediate 6-Fluoro-THIQ->Amide_Intermediate HATU, DIPEA, DMF Carboxylic_Acid Substituted Benzoic Acid Carboxylic_Acid->Amide_Intermediate Final_Inhibitor Final JNK3 Inhibitor Amide_Intermediate->Final_Inhibitor Reaction Specific Conditions

Caption: General workflow for the synthesis of a JNK3 inhibitor.

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of the amide bond between this compound and a substituted benzoic acid.

Materials:

  • This compound hydrochloride

  • Substituted benzoic acid (e.g., 3-nitrobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide intermediate.

Protocol 2: JNK3 Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against the JNK3 enzyme.

Materials:

  • Recombinant human JNK3 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in kinase assay buffer.

  • In a 96-well plate, add the JNK3 enzyme and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

dot

G Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 6-Fluoro-THIQ based JNK3 Inhibitor Inhibitor->JNK3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the yield of this important fluorinated scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The three main synthetic strategies for preparing this compound are:

  • Pictet-Spengler Reaction: This involves the cyclization of a β-arylethylamine (in this case, 2-(3-fluorophenyl)ethylamine) with an aldehyde (typically formaldehyde or a formaldehyde equivalent) in the presence of an acid catalyst.

  • Bischler-Napieralski Reaction followed by Reduction: This two-step process begins with the cyclization of an N-acylated β-arylethylamine (e.g., N-[2-(4-fluorophenyl)ethyl]formamide) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the desired tetrahydroisoquinoline.[1]

  • Catalytic Hydrogenation: This method involves the reduction of 6-fluoro-isoquinoline or a derivative using a metal catalyst, such as palladium on carbon (Pd/C), or through electrocatalytic methods.[2]

Q2: Why am I getting a low yield in the Pictet-Spengler synthesis of this compound?

Low yields in the Pictet-Spengler reaction for this specific molecule are often due to the electron-withdrawing nature of the fluorine atom on the aromatic ring. This deactivates the ring towards the required intramolecular electrophilic aromatic substitution.[3] Harsher reaction conditions are generally required compared to syntheses with electron-rich aromatic rings.[4]

Q3: How can I improve the yield of my Bischler-Napieralski reaction for the 6-fluoro-substituted intermediate?

Similar to the Pictet-Spengler reaction, the electron-withdrawing fluorine atom can hinder the Bischler-Napieralski cyclization. To improve yields, consider using a stronger dehydrating agent. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) is often effective for reactants that lack electron-donating groups on the benzene ring.[5]

Q4: What are some common side reactions to be aware of?

A major competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[6] In the Pictet-Spengler reaction, incomplete cyclization or the formation of polymeric side products can occur if the reaction conditions are not optimized. During catalytic hydrogenation, over-reduction or dehalogenation can be potential side reactions, although some modern catalysts show good selectivity.

Troubleshooting Guides

Low Yield in Pictet-Spengler Reaction
Possible Cause Suggested Solution
Insufficiently Activated Aromatic Ring The fluorine atom deactivates the aromatic ring. Employ stronger acidic conditions. Superacids, such as trifluoromethanesulfonic acid (TFSA), have been shown to catalyze the Pictet-Spengler reaction for less activated substrates.[7]
Suboptimal Reaction Temperature Experiment with a range of temperatures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing localized heating.[8]
Inappropriate Acid Catalyst Screen various Brønsted or Lewis acids. For substrates with electron-withdrawing groups, harsher acids are generally necessary.[4]
Low Yield in Bischler-Napieralski Cyclization
Possible Cause Suggested Solution
Deactivated Aromatic Ring Use a more potent dehydrating agent. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) in a refluxing solvent is often effective for deactivated systems.[9]
Side Reactions (e.g., retro-Ritter) To minimize the formation of styrene byproducts, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product.[6] Alternatively, modern and milder protocols using reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) can be employed.[10]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time. Microwave irradiation can also be beneficial.[6]
Issues with Catalytic Hydrogenation
Possible Cause Suggested Solution
Catalyst Poisoning or Deactivation Ensure the starting material (6-fluoro-isoquinoline) is of high purity. Certain impurities can poison the catalyst. Use a fresh batch of catalyst or increase the catalyst loading.
Incomplete Reduction Increase the hydrogen pressure and/or reaction temperature. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.
Dehalogenation (Loss of Fluorine) While less common with fluorine compared to other halogens, this can occur. Screen different catalysts. Some modern catalysts, such as certain iron-based or fluorine-modified cobalt catalysts, have shown good selectivity for halogenated substrates.[11]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for Tetrahydroisoquinoline Synthesis with Electron-Withdrawing Groups

Reaction Type Substrate Conditions Yield Reference
Pictet-Spengler2-Phenethylamine (unactivated)Superacid (TFSA)Moderate to High[3][7]
Bischler-NapieralskiN-phenethylbenzamide (unactivated)Tf₂O, 2-chloropyridine95%[10]
Electrocatalytic Hydrogenation6-fluoro-1,2,3,4-tetrahydroquinolineFluorine-modified cobalt catalyst80.5% (conversion)[11]
Catalytic Hydrogenation6-substituted quinolinesIron-based catalystModerate to Excellent[11]

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis using Superacid Catalysis (General Procedure)
  • Description: This protocol is adapted for less activated substrates, such as those with electron-withdrawing groups.

  • Materials:

    • 2-(3-Fluorophenyl)ethylamine

    • Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

    • Trifluoromethanesulfonic acid (TFSA)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • Dissolve 2-(3-fluorophenyl)ethylamine and formaldehyde (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add trifluoromethanesulfonic acid (2-3 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

    • Upon completion, carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Reaction and Subsequent Reduction (General Procedure)
  • Description: This two-step procedure is suitable for substrates with deactivated aromatic rings.

  • Step A: Bischler-Napieralski Cyclization

    • Materials:

      • N-[2-(4-Fluorophenyl)ethyl]formamide

      • Phosphorus oxychloride (POCl₃)

      • Phosphorus pentoxide (P₂O₅)

      • Anhydrous toluene or xylene

    • Procedure:

      • To a solution of N-[2-(4-fluorophenyl)ethyl]formamide in anhydrous toluene, add phosphorus pentoxide followed by the slow addition of phosphorus oxychloride.

      • Heat the mixture to reflux and maintain for several hours (monitor by TLC or LC-MS).

      • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

      • Make the aqueous solution basic by the addition of a concentrated base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

      • Extract the product with an organic solvent (e.g., toluene or dichloromethane).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-fluoro-3,4-dihydroisoquinoline.

  • Step B: Reduction to this compound

    • Materials:

      • Crude 6-fluoro-3,4-dihydroisoquinoline from Step A

      • Sodium borohydride (NaBH₄)

      • Methanol

    • Procedure:

      • Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in methanol and cool the solution in an ice bath.

      • Add sodium borohydride portion-wise to the stirred solution.

      • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

      • Remove the methanol under reduced pressure.

      • Add water to the residue and extract the product with an organic solvent.

      • Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

      • Purify by column chromatography or distillation.

Protocol 3: Catalytic Hydrogenation of 6-Fluoro-isoquinoline (General Procedure)
  • Description: This method provides a direct reduction of the corresponding isoquinoline.

  • Materials:

    • 6-Fluoro-isoquinoline

    • Palladium on carbon (5% or 10% Pd/C)

    • Ethanol or methanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve 6-fluoro-isoquinoline in the chosen solvent.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as necessary.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start1 2-(3-Fluorophenyl)ethylamine reaction Pictet-Spengler Cyclization (Acid Catalyst, e.g., TFSA) start1->reaction start2 Formaldehyde start2->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Fluoro-1,2,3,4- tetrahydroisoquinoline purification->product

Caption: Pictet-Spengler Synthesis Workflow.

bischler_napieralski_workflow start N-[2-(4-Fluorophenyl)ethyl]formamide cyclization Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) start->cyclization intermediate 6-Fluoro-3,4-dihydroisoquinoline cyclization->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction product This compound reduction->product

Caption: Bischler-Napieralski and Reduction Workflow.

troubleshooting_logic start Low Yield Observed q1 Which reaction? start->q1 pictet Pictet-Spengler q1->pictet bischler Bischler-Napieralski q1->bischler hydrogenation Hydrogenation q1->hydrogenation sol_pictet Use Superacid (TFSA) Increase Temperature Microwave Assistance pictet->sol_pictet sol_bischler Use POCl3/P2O5 Use Milder Modern Protocol (Tf2O) Increase Temperature bischler->sol_bischler sol_hydrogenation Increase H2 Pressure Check Catalyst Activity Screen Different Catalysts hydrogenation->sol_hydrogenation

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Fluorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated tetrahydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated tetrahydroisoquinolines difficult to purify?

The introduction of fluorine atoms into the tetrahydroisoquinoline scaffold significantly alters the molecule's physicochemical properties, leading to purification challenges. The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, affecting the compound's ionization state and its behavior in ion-exchange chromatography and solubility.[1] Fluorinated compounds also exhibit unique intermolecular forces, such as fluorous-fluorous interactions, which can complicate standard purification methods but can also be leveraged for specialized techniques.[1][2]

Q2: What are the most common impurities encountered during the synthesis of fluorinated tetrahydroisoquinolines?

Common impurities include structurally similar non-fluorinated or partially fluorinated starting materials or byproducts.[1] Depending on the synthetic route, other impurities may arise. For instance, in syntheses involving the reduction of a dihydroisoquinoline precursor, the starting material may remain. In Bischler-Napieralski or Pictet-Spengler cyclizations, side products from incomplete reactions or alternative cyclization pathways can be present.[3][4][5]

Q3: Which purification techniques are generally most effective for these compounds?

A multi-step approach is often necessary. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying fluorinated compounds.[1]

  • Flash Column Chromatography: Useful for routine purification, especially for less polar compounds and for removing baseline impurities.[6][7]

  • Crystallization: An effective method for achieving high purity in the final step, although finding suitable conditions can be challenging.[1]

  • Solid-Phase Extraction (SPE): Beneficial for sample cleanup and removing major impurities before a final purification step. Fluorous SPE (F-SPE) is a specialized technique that can be highly effective for compounds with significant fluorine content.[1][2][8]

Q4: How does the position of the fluorine atom affect purification?

The position of the fluorine atom influences the molecule's electronic properties and steric hindrance.[1] This can affect its polarity, solubility, and how it interacts with chromatographic stationary phases, thereby impacting retention times and elution profiles. For example, a fluorine atom near a basic nitrogen can significantly lower its pKa, altering its behavior in acidic mobile phases used in RP-HPLC.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Strong interaction with stationary phase Modify the mobile phase. For RP-HPLC, try adding or adjusting the concentration of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. Consider a different stationary phase (e.g., phenyl-hexyl instead of C18).
Sample overload Reduce the amount of sample injected onto the column.
Co-elution with an impurity Optimize the gradient elution method to improve separation. If unresolved, consider an orthogonal purification technique like crystallization.[1]
Compound instability on column Ensure the mobile phase pH is within the stable range for your compound.

Issue: Co-elution of Fluorinated Product and Non-Fluorinated Impurity

Potential Cause Troubleshooting Step
Similar polarity Optimize the mobile phase gradient to be shallower, allowing for better separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.[1]
Lack of stationary phase selectivity Switch to a column with a different stationary phase. A phenyl column, for instance, can offer different selectivity for aromatic compounds compared to a C18 column.
Ionization state Adjust the pH of the mobile phase to selectively alter the retention time of the basic tetrahydroisoquinoline relative to the impurity.
Crystallization

Issue: Compound "Oils Out" Instead of Crystallizing

Potential Cause Troubleshooting Step
High degree of supersaturation Use a more dilute solution by adding more of the hot solvent.[1]
Cooling rate is too fast Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.[1][9][10]
Presence of impurities Purify the compound further by another method (e.g., flash chromatography or HPLC) before attempting crystallization.[1]
Unsuitable solvent system Experiment with a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not).[1][9][11]

Issue: No Crystals Form

Potential Cause Troubleshooting Step
Solution is not supersaturated Concentrate the solution by slowly evaporating some of the solvent.[1]
Compound is too soluble in the chosen solvent Try a different solvent in which the compound has lower solubility, or add an anti-solvent dropwise to the solution at room temperature.[1][11]
Lack of nucleation sites Gently scratch the inside of the flask with a glass rod to create nucleation sites.[9] Add a seed crystal of the pure compound if available.

Experimental Protocols

General Protocol for Reverse-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude fluorinated tetrahydroisoquinoline in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMSO). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Column and Mobile Phase Selection: A C18 column is a common starting point. The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with 0.1% TFA or formic acid added to both phases to improve peak shape.[1]

  • Method Development: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the target compound.

  • Optimization: Refine the gradient around the elution time of the desired product to improve separation from nearby impurities. Isocratic elution may be used if the impurities are well-separated from the product.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of the crude compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[1][9][11] Common test solvents include hexanes, ethyl acetate, dichloromethane, methanol, and water.

  • Dissolution: Place the crude compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the solution can be placed in an ice bath or refrigerator to maximize crystal formation.[1][9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][9]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]

Visualizations

Purification_Workflow Crude Crude Fluorinated Tetrahydroisoquinoline Flash Flash Chromatography Crude->Flash Initial Cleanup Analysis1 Purity Check (e.g., LC-MS) Flash->Analysis1 HPLC Preparative HPLC Analysis2 Purity Check HPLC->Analysis2 Recrystal Recrystallization Pure Pure Product (>98%) Recrystal->Pure Analysis1->HPLC <98% Pure Analysis1->Pure >98% Pure Analysis2->Recrystal <98% Pure Analysis2->Pure >98% Pure

Caption: A typical multi-step purification workflow for fluorinated tetrahydroisoquinolines.

Troubleshooting_Crystallization Start Attempt Crystallization Result Observe Outcome Start->Result Crystals Crystals Form Result->Crystals Success Oil Compound Oils Out Result->Oil Failure NoCrystals No Crystals Form Result->NoCrystals Failure End Collect Pure Crystals Crystals->End ActionOil1 Use more dilute solution Oil->ActionOil1 ActionOil2 Cool solution slower Oil->ActionOil2 ActionNoCrystals1 Concentrate solution NoCrystals->ActionNoCrystals1 ActionNoCrystals2 Add anti-solvent NoCrystals->ActionNoCrystals2 ActionNoCrystals3 Scratch flask / Add seed NoCrystals->ActionNoCrystals3 ActionOil1->Start ActionOil2->Start ActionNoCrystals1->Start ActionNoCrystals2->Start ActionNoCrystals3->Start

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-established methods for the synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction . Both methods have been applied to the synthesis of a wide range of isoquinoline derivatives.

Q2: Why is the synthesis of this compound more challenging than its non-fluorinated analog?

A2: The fluorine atom at the 6-position is an electron-withdrawing group. This deactivates the aromatic ring, making the key intramolecular electrophilic aromatic substitution step in both the Pictet-Spengler and Bischler-Napieralski reactions more difficult. Consequently, harsher reaction conditions are often required, which can lead to an increase in side reactions and lower yields.

Q3: What are the major side reactions to be aware of in the Bischler-Napieralski synthesis of this compound?

A3: The most significant side reaction is the retro-Ritter reaction , which leads to the formation of a styrene derivative. This occurs when the nitrilium ion intermediate fragments. Another potential issue is the formation of an unexpected regioisomer due to cyclization at an alternative position on the aromatic ring. Finally, since the reaction produces a 3,4-dihydroisoquinoline intermediate, incomplete reduction to the final tetrahydroisoquinoline product can be a source of impurities.

Q4: I am observing poor regioselectivity in my Pictet-Spengler reaction. What can I do?

A4: Poor regioselectivity, resulting in a mixture of 6-fluoro and 8-fluoro isomers, can be a problem. The formation of the 6-fluoro isomer (para-cyclization) is generally the thermodynamically favored product and can be promoted by using strong acidic conditions and higher temperatures.[1] Conversely, formation of the 8-fluoro isomer (ortho-cyclization) may be kinetically favored under certain conditions. Careful optimization of the acid catalyst and temperature is crucial to control the regioselectivity.

Troubleshooting Guides

Low or No Product Formation
SymptomPossible CauseSuggested Solution
Bischler-Napieralski: Reaction fails to proceed or gives very low yield.1. Deactivated Aromatic Ring: The electron-withdrawing fluorine atom hinders the electrophilic aromatic substitution. 2. Insufficiently Potent Dehydrating Agent: Standard conditions (e.g., POCl₃ alone) may not be strong enough.1. Use a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃). 2. Consider a more modern and milder protocol using triflic anhydride (Tf₂O) and 2-chloropyridine, which can be effective even at lower temperatures.[2]
Pictet-Spengler: Reaction is sluggish or does not go to completion.1. Deactivated Aromatic Ring: The fluorine substituent reduces the nucleophilicity of the aromatic ring. 2. Insufficiently Acidic Catalyst: Standard acid catalysts (e.g., HCl, H₂SO₄) may not be strong enough to promote cyclization.1. Employ a superacid catalyst, such as trifluoromethanesulfonic acid (TFSA), which can protonate the iminium ion intermediate to form a more reactive dicationic superelectrophile.[3] 2. Increase the reaction temperature, but monitor for decomposition.
Formation of Significant Side Products
SymptomPossible CauseSuggested Solution
Bischler-Napieralski: A significant amount of a styrene-like impurity is observed by GC-MS or LC-MS.Retro-Ritter Reaction: The nitrilium ion intermediate is fragmenting. This is a common side reaction.[4]1. Change the Solvent: Using a nitrile-based solvent can help to shift the equilibrium away from the retro-Ritter products. 2. Use Milder Conditions: The Tf₂O/2-chloropyridine system allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2]
Pictet-Spengler / Bischler-Napieralski: A mixture of 6-fluoro and 8-fluoro isomers is detected.Poor Regioselectivity: Cyclization is occurring at both the ortho and para positions relative to the ethylamine substituent.1. Favor the 6-fluoro isomer (para): Use stronger acidic conditions and higher temperatures to favor the thermodynamically more stable product.[1] 2. Analytical Differentiation: Use analytical techniques such as 2D NMR (NOESY) or comparison with authenticated standards to identify the different isomers.
Bischler-Napieralski: Presence of an impurity with a double bond in the heterocyclic ring.Incomplete Reduction: The intermediate 6-fluoro-3,4-dihydroisoquinoline has not been fully reduced to the tetrahydroisoquinoline.1. Increase Reducing Agent Equivalents: Use a larger excess of sodium borohydride (NaBH₄) or a stronger reducing agent. 2. Optimize Reduction Conditions: Ensure the reaction is stirred for a sufficient amount of time and that the temperature is appropriate. Monitor the reaction to completion by TLC or LC-MS.

Experimental Protocols

Representative Protocol 1: Bischler-Napieralski Synthesis of this compound

This two-step protocol involves the cyclization of an N-acylated phenethylamine followed by reduction.

Step 1: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

  • Reagents:

    • N-formyl-2-(3-fluorophenyl)ethylamine

    • Phosphoryl chloride (POCl₃)

    • Phosphorus pentoxide (P₂O₅)

    • High-boiling solvent (e.g., toluene or xylene)

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend N-formyl-2-(3-fluorophenyl)ethylamine and phosphorus pentoxide (P₂O₅) in toluene.

    • Carefully add phosphoryl chloride (POCl₃) to the suspension.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Make the aqueous solution basic with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-3,4-dihydroisoquinoline.

Step 2: Reduction to this compound

  • Reagents:

    • Crude 6-fluoro-3,4-dihydroisoquinoline

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate to give the crude product, which can be purified by column chromatography or distillation.

Representative Protocol 2: Pictet-Spengler Synthesis of this compound

This protocol is adapted for deactivated systems and requires strong acid catalysis.

  • Reagents:

    • 2-(3-Fluorophenyl)ethylamine

    • Formaldehyde source (e.g., paraformaldehyde or 1,3,5-trioxane)

    • Superacid catalyst (e.g., trifluoromethanesulfonic acid - TFSA)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(3-fluorophenyl)ethylamine and the formaldehyde source in anhydrous dichloromethane.

    • Cool the mixture to 0 °C.

    • Slowly add trifluoromethanesulfonic acid (TFSA) dropwise. A significant exotherm may be observed.

    • After the addition, allow the reaction to stir at room temperature for an extended period (potentially 24-48 hours), monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by pouring the mixture into an ice-cold solution of a strong base (e.g., concentrated NaOH or NH₄OH).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

Bischler-Napieralski Reaction Pathway and Side Reaction

Bischler_Napieralski A N-formyl-2-(3-fluorophenyl)ethylamine B Nitrilium Ion Intermediate A->B  POCl₃ / P₂O₅   C 6-Fluoro-3,4-dihydroisoquinoline B->C  Intramolecular  Cyclization   E Styrene Derivative (Side Product) B->E  Retro-Ritter  Reaction   F 8-Fluoro Isomer (Side Product) B->F  Alternative  Cyclization   D This compound C->D  Reduction  (NaBH₄)  

Caption: Bischler-Napieralski synthesis pathway and major side reactions.

Pictet-Spengler Reaction Pathway and Troubleshooting

Pictet_Spengler_Troubleshooting Start Start: 2-(3-Fluorophenyl)ethylamine + Formaldehyde Iminium Iminium Ion Intermediate Start->Iminium  Acid Catalyst   CheckYield Low Yield? Iminium->CheckYield  Cyclization   Product This compound CheckYield->Product  No   IncreaseAcid Action: Use Superacid (TFSA) CheckYield->IncreaseAcid  Yes   CheckPurity Impure Product? Product->CheckPurity IncreaseAcid->Iminium  Re-run Reaction   Regioisomer Side Product: 8-Fluoro Isomer CheckPurity->Regioisomer  Yes   Optimize Action: Optimize Temperature & Acid Concentration CheckPurity->Optimize  Yes   Optimize->Start  Re-run Reaction  

Caption: Troubleshooting logic for the Pictet-Spengler synthesis.

References

Technical Support Center: Optimization of Pictet-Spengler Conditions for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction with fluorinated substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during these reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when using a fluorinated tryptamine or aniline in the Pictet-Spengler reaction?

A1: Low yields with fluorinated substrates are often due to the electron-withdrawing nature of fluorine atoms. This reduces the nucleophilicity of the indole or aniline ring, making the key intramolecular cyclization step more difficult.[1][2] The decreased electron density on the aromatic ring slows down the electrophilic attack by the iminium ion intermediate.[1]

To address this, consider the following:

  • Stronger Acid Catalysis: Harsher acidic conditions may be required to promote the reaction.[1] Catalysts like trifluoroacetic acid (TFA) or stronger Lewis acids can enhance the electrophilicity of the iminium ion.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur.

  • Alternative Catalysts: Explore catalysts known to be effective for electron-deficient substrates, such as certain thiourea-carboxylic acids or chiral phosphoric acids.[3]

Q2: I am observing poor or no reaction with a trifluoromethyl ketone. What can I do?

A2: Trifluoromethyl ketones are notoriously challenging substrates for the Pictet-Spengler reaction due to the significantly reduced reactivity of the ketone and the corresponding imine intermediate.[3] This is a result of steric hindrance and the strong electron-withdrawing effect of the CF3 group.[3]

Troubleshooting Steps:

  • Catalyst Choice: Chiral phosphoric acids (CPAs) have shown promise in catalyzing Pictet-Spengler reactions with ketones, including those with trifluoromethyl groups.[3]

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is critical. Anhydrous conditions are often necessary to favor imine formation.

  • Protecting/Activating Groups: The choice of protecting group on the tryptamine nitrogen can influence reactivity. Groups that increase the electron density of the indole ring may be beneficial.

Q3: My reaction is producing significant side products. What are the likely culprits and how can I minimize them?

A3: Side product formation can arise from several sources:

  • Oxidation: The tetrahydro-β-carboline product can oxidize to the aromatic β-carboline, especially under harsh conditions or in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Polymerization: Aldehydes, particularly reactive ones, can self-polymerize under acidic conditions. Adding the aldehyde slowly to the reaction mixture can help.

  • Alternative Cyclization Pathways: Depending on the substrate and conditions, other cyclization pathways may compete with the desired Pictet-Spengler reaction. Careful selection of the acid catalyst and reaction temperature can often control the chemoselectivity.

Q4: Can I run the Pictet-Spengler reaction without an acid catalyst?

A4: While traditionally an acid-catalyzed reaction, some Pictet-Spengler reactions have been shown to work without acid, particularly in aprotic media, and can sometimes result in superior yields.[1] However, for challenging substrates like electron-deficient fluorinated compounds, an acid catalyst is generally necessary to activate the imine for cyclization.[1] Recently, metal-free alternatives like diaryliodonium salts have been used as halogen bond catalysts.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue when working with electron-deficient fluorinated substrates. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_conditions Review Reaction Conditions check_starting_materials->check_conditions Purity Confirmed increase_temp Increase Reaction Temperature check_conditions->increase_temp stronger_acid Use Stronger Acid Catalyst (e.g., TFA) increase_temp->stronger_acid No Improvement success Yield Improved increase_temp->success Improvement change_catalyst Screen Alternative Catalysts (e.g., Chiral Phosphoric Acids) stronger_acid->change_catalyst No Improvement stronger_acid->success Improvement change_solvent Optimize Solvent change_catalyst->change_solvent No Improvement change_catalyst->success Improvement prolong_time Increase Reaction Time change_solvent->prolong_time No Improvement change_solvent->success Improvement prolong_time->success Optimization Successful

Caption: A stepwise guide for troubleshooting low yields.

Issue 2: Poor Enantioselectivity in Asymmetric Reactions

Achieving high enantioselectivity can be challenging. The following logical diagram outlines potential areas for optimization.

Logic Diagram for Improving Enantioselectivity

enantioselectivity_logic start Poor Enantioselectivity catalyst_choice Catalyst Selection start->catalyst_choice catalyst_loading Catalyst Loading start->catalyst_loading temperature Reaction Temperature start->temperature solvent_effects Solvent start->solvent_effects additives Additives / Co-catalysts start->additives sub_catalyst Screen Different Chiral Catalysts (e.g., Thioureas, Phosphoric Acids) catalyst_choice->sub_catalyst sub_loading Vary Catalyst Molar Percentage catalyst_loading->sub_loading sub_temp Lower Reaction Temperature temperature->sub_temp sub_solvent Test Aprotic vs. Protic Solvents solvent_effects->sub_solvent sub_additives Introduce Additives (e.g., Molecular Sieves) additives->sub_additives result Improved Enantioselectivity sub_catalyst->result sub_loading->result sub_temp->result sub_solvent->result sub_additives->result

Caption: Key factors to optimize for better enantioselectivity.

Data Presentation: Reaction Condition Comparison

The following tables summarize optimized conditions from various studies, providing a starting point for your experiments.

Table 1: Catalyst and Acid Co-catalyst Conditions for Pictet-Spengler Reactions

Substrate TypeCatalyst (mol%)Acid/AdditiveSolventTemp (°C)Yield (%)Reference
N-9-fluorenyl tryptaminesThiourea-carboxylic acid (10)-Toluene-20 to RTGood
N-protected tryptaminesDibenzoiodolium salt (0.5)-Not specifiedNot specifiedup to 98[4][5]
TryptaminesChiral Phosphoric Acid (10)-TolueneNot specified53-99[6]
Electron-deficient anilinesPalladium G3 Precatalyst (2)NaOtBuToluene100-110-[2]
TryptamineCyanuric chloride (TCT)-AcetonitrileRTGood[7]

Table 2: General Reaction Parameters

ParameterTypical RangeConsiderations
Temperature -20°C to 110°CLower temperatures often improve enantioselectivity. Higher temperatures may be needed for less reactive substrates.
Solvent Toluene, Dichloromethane, Acetonitrile, BenzeneAnhydrous solvents are crucial. Solvent polarity can influence reaction rate and selectivity.
Reaction Time 12 to 48 hoursMonitor by TLC or LC-MS to determine optimal time and avoid side product formation.
Atmosphere Inert (N₂ or Ar)Recommended to prevent oxidation of the product.

Experimental Protocols

General Protocol for Acid-Catalyzed Pictet-Spengler Reaction [8]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the fluorinated tryptamine derivative (1.0 eq).

  • Solvent Addition: Dissolve the tryptamine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet-Spengler Reaction

  • Preparation: To a flame-dried flask containing the tryptamine derivative and molecular sieves (e.g., 4 Å), add the anhydrous solvent (e.g., toluene).[8]

  • Catalyst Addition: Add the chiral phosphoric acid catalyst to the mixture.

  • Cooling: Cool the reaction to the desired temperature (e.g., -30 °C).[8]

  • Aldehyde Addition: Add the aldehyde to the reaction mixture.

  • Reaction: Stir the reaction for the specified time and monitor by TLC.

  • Quenching: Quench the reaction with triethylamine.[8]

  • Workup: Allow the mixture to warm to room temperature and filter off the molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.

Disclaimer: These are generalized protocols and may require optimization for your specific substrates and desired products.

References

"stability issues of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue/Observation Potential Cause Recommended Action
Rapid disappearance of the starting material in HPLC analysis. 1. High Acid Concentration/Temperature: The compound may be degrading under harsh acidic conditions. 2. Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen, catalyzed by acid, could lead to rearomatization.1. Modify Conditions: Reduce the acid concentration (e.g., from 1M to 0.1M or 0.01M HCl) or lower the reaction temperature. 2. Inert Atmosphere: Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Appearance of a new, less polar peak in the chromatogram. Formation of Isoquinoline: The tetrahydroisoquinoline ring may have been oxidized to the aromatic isoquinoline, which is typically less polar.[1][2]Confirm Structure: Isolate the new compound and characterize it using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity.[3]
Appearance of multiple new peaks, suggesting complex degradation. 1. Polymerization: Under strongly acidic conditions, some heterocyclic compounds can polymerize. 2. Ring Opening: Very harsh conditions (high temperature and high acid molarity) could potentially lead to the opening of the heterocyclic ring. 3. C-F Bond Cleavage: While the C-F bond is strong, cleavage under harsh conditions cannot be entirely ruled out, leading to further reactions.[4]1. Systematic Study: Conduct a forced degradation study with varying acid strengths and temperatures to understand the onset of complex degradation.[5] 2. LC-MS/MS Analysis: Use tandem mass spectrometry to identify the molecular weights and fragmentation patterns of the new peaks to help elucidate their structures.[6]
Inconsistent results between experimental repeats. 1. Variable Oxygen Levels: Inconsistent exposure to air can lead to variable rates of oxidation. 2. pH Fluctuation: Inaccurate preparation of acidic solutions or unintended buffering effects can alter the stability. 3. Photodegradation: Exposure to light, especially UV, can sometimes catalyze degradation in acidic media.[7]1. Standardize Conditions: Ensure all experiments are run under a consistent atmosphere (e.g., inert gas). 2. Verify pH: Use a calibrated pH meter to verify the pH of your solutions.[8] 3. Protect from Light: Conduct experiments in amber vials or protect the reaction vessel from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

The primary concern is the potential for oxidation of the tetrahydroisoquinoline ring system to form the corresponding 6-fluoro-isoquinoline.[1][2] This process, known as rearomatization, is a common degradation pathway for tetrahydroisoquinolines. While the core structure is relatively stable due to its use in acid-catalyzed synthesis reactions like the Pictet-Spengler, prolonged exposure to strong acids, elevated temperatures, or the presence of oxidizing agents can promote this degradation.[9]

Q2: How stable is the Carbon-Fluorine (C-F) bond on the aromatic ring under acidic conditions?

The C-F bond is one of the strongest single bonds in organic chemistry and is generally stable under acidic conditions.[4] Acid-catalyzed hydrolysis typically targets more labile functional groups like esters or amides.[10] Cleavage of an aromatic C-F bond would require very harsh conditions and is not a likely degradation pathway under typical experimental acidic stress tests (e.g., 0.1-1M HCl at room temperature to 60°C).[11]

Q3: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for this purpose.[3][5] This method should be capable of separating the parent compound from all potential degradation products.

  • Method: Reversed-phase HPLC with a C18 column is a common starting point.

  • Detection: UV detection is suitable as the aromatic ring is a chromophore. A photodiode array (PDA) detector can help in assessing peak purity.

  • Identification: For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to obtain molecular weight information.[12]

Q4: How can I proactively minimize degradation when using this compound in an acidic formulation or reaction?

To minimize degradation, consider the following:

  • Use the mildest acidic conditions that achieve your desired outcome.

  • Keep temperatures as low as possible. [7]

  • Protect the solution from light and oxygen. [7] Using an inert atmosphere and amber glassware is advisable.

  • Include antioxidants in the formulation if oxidative degradation is a confirmed pathway and it does not interfere with your experiment.

  • Use buffers to maintain a consistent pH, as reaction rates can be highly pH-dependent.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a standard procedure for assessing the stability of this compound under acidic stress, as recommended by ICH guidelines.[13]

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Transfer an aliquot of the stock solution to three separate vials.

    • Add an equal volume of 0.2 M HCl to the first vial (final acid concentration 0.1 M).

    • Add an equal volume of 2.0 M HCl to the second vial (final acid concentration 1.0 M).

    • Add an equal volume of the solvent (e.g., methanol) to the third vial to serve as a control.

  • Incubation:

    • Store one set of samples (control, 0.1 M HCl, 1.0 M HCl) at room temperature.

    • Store a second set of samples at an elevated temperature (e.g., 60°C) to accelerate degradation.[11]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., NaOH) to stop the degradation reaction.[14] Dilute with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: General HPLC-UV Analytical Method

This serves as a starting point for developing a stability-indicating method.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (or as determined by UV scan)

Data Presentation

Use the following table to summarize the quantitative data from your forced degradation studies.

Table 1: Summary of Acidic Degradation Study

Condition Time (hours) Parent Compound (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Impurities (%)
0.1 M HCl, 25°C 0100.00.00.00.0
8
24
48
1.0 M HCl, 60°C 0100.00.00.00.0
2
4
8

Visualizations

G cluster_main Potential Acid-Catalyzed Pathways A 6-Fluoro-THIQ B Protonated 6-Fluoro-THIQ (Stable Intermediate) A->B + H⁺ (Reversible) E Ring-Opened/Other Products (Harsh Conditions) A->E >> H⁺ / High Temp C 6-Fluoro-dihydroisoquinoline (Intermediate) B->C - 2H⁺, - 2e⁻ (Oxidation) D 6-Fluoro-isoquinoline (Oxidation Product) C->D - 2H⁺, - 2e⁻ (Oxidation)

Caption: Potential degradation pathways for this compound in acid.

G cluster_workflow Stability Assessment Workflow prep Prepare 1 mg/mL Stock Solution stress Expose to Acid (e.g., 0.1M HCl, 60°C) prep->stress sample Sample at Timepoints (0, 2, 4, 8 hr) stress->sample quench Neutralize Sample (Quench Reaction) sample->quench analyze Analyze via Stability-Indicating HPLC quench->analyze report Quantify Degradation & Report Data analyze->report

Caption: Experimental workflow for assessing stability under acidic conditions.

G cluster_troubleshooting Troubleshooting Logic start Unexpected Degradation Observed in HPLC? check_harsh Are conditions too harsh? (>1M Acid or >80°C) start->check_harsh reduce_cond Action: Reduce Acid Conc. and/or Temperature check_harsh->reduce_cond Yes check_o2 Is experiment open to air? check_harsh->check_o2 No end Problem Resolved reduce_cond->end use_inert Action: Use Inert Atmosphere (N₂/Ar) check_o2->use_inert Yes identify Action: Characterize Peaks via LC-MS check_o2->identify No use_inert->end identify->end

Caption: A decision tree for troubleshooting unexpected degradation.

References

"defluorination side products in 6-Fluoro-tetrahydroisoquinoline reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-tetrahydroisoquinoline. The focus is on identifying and mitigating potential defluorination side reactions that can occur during synthetic modifications of this scaffold.

Troubleshooting Guides

This section addresses specific issues related to unexpected defluorination and provides a systematic approach to identify the root cause and implement corrective actions.

Issue 1: Formation of a Non-Fluorinated Impurity with a Mass of 133.18 g/mol

Question: During my reaction, I've observed a significant byproduct with a mass corresponding to tetrahydroisoquinoline. What could be the cause, and how can I prevent it?

Answer: The observation of a byproduct with a mass of 133.18 g/mol strongly suggests the loss of the fluorine atom from your 6-Fluoro-tetrahydroisoquinoline starting material, resulting in the formation of tetrahydroisoquinoline. This defluorination can be promoted by several factors, which are summarized in the table below.

Table 1: Potential Causes and Mitigation Strategies for Defluorination

Potential Cause Plausible Mechanism Recommended Mitigation Strategies
Strong Basic Conditions Elimination-Addition (Benzyne Mechanism): A strong base (e.g., NaNH₂, LDA, t-BuOK) can deprotonate the aromatic ring adjacent to the fluorine, leading to the formation of a highly reactive benzyne intermediate. Subsequent reaction with a proton source during workup yields the defluorinated product.- Use a weaker, non-nucleophilic base if possible.- Lower the reaction temperature.- Employ bases with sterically hindered cations.- Carefully control the stoichiometry of the base.
High Temperatures Nucleophilic Aromatic Substitution (SNAr): In the presence of a nucleophile, high temperatures can facilitate the displacement of the fluoride ion. While fluoride is a poor leaving group in traditional SN2 reactions, it can be displaced in SNAr reactions, especially on electron-deficient rings.- Conduct the reaction at the lowest effective temperature.- Minimize reaction time.- If possible, choose a solvent with a lower boiling point.
Organometallic Reagents Complexation and C-F Bond Activation: Strong nucleophilic organometallic reagents (e.g., organolithiums, Grignard reagents) can attack the aromatic ring or coordinate to the fluorine atom, weakening the C-F bond and leading to its cleavage.- Use less reactive organometallic reagents (e.g., organozincs).- Employ transmetalation to a less reactive metal.- Add the organometallic reagent slowly and at a low temperature.
Metal Catalysts Oxidative Addition: Some transition metal catalysts, particularly in low oxidation states (e.g., Pd(0), Ni(0)), can undergo oxidative addition into the C-F bond, leading to defluorination as a side reaction during cross-coupling processes.- Screen different ligands to modulate the reactivity of the catalyst.- Use a higher oxidation state precatalyst if the catalytic cycle allows.- Optimize the reaction conditions (temperature, solvent, additives) to favor the desired transformation over C-F activation.

Issue 2: My Reaction Yield is Consistently Low, and I Suspect Defluorination. How Can I Confirm This?

Question: I am working on a reaction with 6-Fluoro-tetrahydroisoquinoline, and the yield of my desired product is lower than expected. How can I definitively determine if defluorination is the cause?

Answer: Confirming defluorination requires the use of appropriate analytical techniques. Here are the recommended methods to identify and quantify defluorination side products.

Analytical Workflow for Detecting Defluorination

Caption: Workflow for the analytical confirmation of defluorination.

Frequently Asked Questions (FAQs)

Q1: What is the most common defluorination side product in reactions with 6-Fluoro-tetrahydroisoquinoline?

A1: The most common defluorination side product is tetrahydroisoquinoline, formed by the replacement of the fluorine atom with a hydrogen atom.

Q2: Are there specific reaction types that are more prone to causing defluorination?

A2: Yes, reactions involving strong bases (like those used for deprotonation or elimination), highly nucleophilic organometallic reagents, and some metal-catalyzed cross-coupling reactions at high temperatures are particularly susceptible to causing defluorination of fluoroaromatic compounds.

Q3: Can I use 19F NMR to monitor my reaction for defluorination in real-time?

A3: Absolutely. 19F NMR is an excellent technique for monitoring the consumption of your 6-Fluoro-tetrahydroisoquinoline starting material.[1] The disappearance of its characteristic 19F signal without the appearance of a new signal for a fluorinated product is a strong indicator of defluorination.[2] You may also be able to observe the appearance of a signal for the released fluoride ion, although its chemical shift can be dependent on the reaction medium.[1]

Q4: My reaction involves a strong base. What is the likely mechanism for defluorination?

A4: With a strong base, the most probable mechanism is the formation of a benzyne intermediate through an elimination-addition pathway. The base abstracts a proton ortho to the fluorine, followed by the elimination of the fluoride ion to form a highly reactive triple bond within the aromatic ring. This intermediate is then quenched to give the defluorinated product.

cluster_0 Benzyne Formation Mechanism start 6-Fluoro-tetrahydroisoquinoline deprotonation Deprotonation by Strong Base start->deprotonation Strong Base (e.g., LDA) benzyne Benzyne Intermediate deprotonation->benzyne - F⁻ quench Protonation (Workup) benzyne->quench H⁺ Source product Tetrahydroisoquinoline (Defluorinated Product) quench->product

Caption: Simplified pathway for defluorination via a benzyne intermediate.

Q5: How does nucleophilic aromatic substitution (SNAr) lead to defluorination?

A5: In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate called a Meisenheimer complex.[3] Subsequently, the fluoride ion is expelled as a leaving group, and the nucleophile is attached to the ring. If the nucleophile is a hydride source or a group that can be readily converted to a hydrogen atom in subsequent steps, this can lead to a net defluorination. It's important to note that while fluorine is a poor leaving group in SN2 reactions, its high electronegativity activates the aromatic ring towards nucleophilic attack, making SNAr possible.[4][5]

cluster_1 SNAr Mechanism start_snar 6-Fluoro-tetrahydroisoquinoline attack Nucleophilic Attack start_snar->attack Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Intermediate) attack->meisenheimer elimination Elimination of Fluoride meisenheimer->elimination - F⁻ product_snar Substituted Product elimination->product_snar

References

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The two most prevalent and scalable methods for the synthesis of this compound are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2] The choice between these routes often depends on the availability of starting materials, desired purity profile, and the specific capabilities of the manufacturing facility.

Q2: How does the fluorine substituent affect the reaction conditions for the Pictet-Spengler or Bischler-Napieralski reactions?

A2: The fluorine atom at the 6-position is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution.[3] This may necessitate stronger acidic conditions or higher reaction temperatures to achieve satisfactory conversion rates compared to syntheses with electron-donating groups.[3] Careful optimization of the catalyst and reaction time is crucial to avoid potential side reactions.

Q3: What are the critical process parameters to monitor during the scale-up of the Pictet-Spengler reaction for this synthesis?

A3: Key parameters to monitor include temperature, reaction time, and the rate of addition of reagents.[4] Exothermic reactions can occur, especially at larger scales, so efficient heat management is critical to prevent runaway reactions and the formation of impurities. Continuous monitoring of the reaction progress by techniques like HPLC or TLC is recommended to determine the optimal endpoint.[4]

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials, over-alkylation products, and byproducts from side reactions. In the Bischler-Napieralski reaction, the formation of styrenes via a retro-Ritter reaction is a known side reaction.[5] For the Pictet-Spengler reaction, incomplete cyclization or the formation of isomeric products can occur. The specific impurity profile should be characterized using analytical methods such as LC-MS and GC-MS.[6]

Q5: What purification methods are effective for this compound at an industrial scale?

A5: At larger scales, crystallization is often the preferred method for purification due to its cost-effectiveness and efficiency. Formation of a hydrochloride salt can facilitate crystallization and improve the handling of the material.[7] For challenging separations, techniques like supercritical fluid extraction (SFE) with carbon dioxide have been shown to be effective for similar fluorinated tetrahydroquinolines and could be adapted.[8]

Troubleshooting Guides

Pictet-Spengler Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low or No Product Formation Insufficiently acidic catalyst.Increase the concentration of the protic or Lewis acid catalyst. Consider using superacid conditions for less activated substrates.[3]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.[4]
Poor quality of starting materials.Ensure the purity of the starting β-phenethylamine and aldehyde/ketone.
Formation of Multiple Products Side reactions due to high temperature.Optimize the reaction temperature; lower temperatures may improve selectivity.
Isomer formation.The electronics of the aromatic ring direct the cyclization. For 6-fluoro substitution, cyclization is expected at the 5-position. Confirm the structure of the product and byproducts using 2D NMR techniques.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed.[4]
Catalyst deactivation.Ensure the reaction is performed under anhydrous conditions if using a moisture-sensitive Lewis acid.
Product Isolation Difficulties Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to ensure the product is in its free base form before extraction with an organic solvent.
Emulsion formation during extraction.Add brine to the aqueous layer or filter the mixture through celite to break the emulsion.
Bischler-Napieralski Reaction Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield of Dihydroisoquinoline Intermediate Ineffective dehydrating agent.For substrates with electron-withdrawing groups, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ may be necessary.[1]
Reaction temperature is too low.The Bischler-Napieralski reaction often requires elevated temperatures (refluxing in solvents like toluene or xylene).[5]
Formation of Styrene Byproduct Retro-Ritter reaction is favored.Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[5]
Difficult Reduction of the Dihydroisoquinoline Intermediate Incomplete reduction.Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used. Monitor the reaction by TLC or HPLC.
Catalyst poisoning (for catalytic hydrogenation).Purify the dihydroisoquinoline intermediate before hydrogenation to remove any catalyst poisons.
Handling of Reagents at Scale Phosphorus oxychloride (POCl₃) is corrosive and moisture-sensitive.Use appropriate personal protective equipment and perform the reaction in a well-ventilated area under an inert atmosphere.

Experimental Protocols

Illustrative Laboratory Scale Pictet-Spengler Synthesis of this compound

This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.

  • Reaction Setup: To a stirred solution of 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add the desired aldehyde or ketone (1.1 eq).

  • Acid Catalysis: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_pictet_spengler Pictet-Spengler Synthesis start_ps Starting Materials: 2-(3-fluorophenyl)ethan-1-amine Aldehyde/Ketone reaction_ps Reaction: Solvent + Acid Catalyst Heat & Monitor start_ps->reaction_ps workup_ps Aqueous Workup: Quench with Base reaction_ps->workup_ps extraction_ps Extraction: Organic Solvent workup_ps->extraction_ps purification_ps Purification: Crystallization or Chromatography extraction_ps->purification_ps product_ps 6-Fluoro-1,2,3,4- tetrahydroisoquinoline purification_ps->product_ps

Caption: Pictet-Spengler experimental workflow.

troubleshooting_logic start Low Product Yield? check_temp Is Reaction Temperature Optimized? start->check_temp Yes check_catalyst Is Catalyst Concentration Sufficient? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Adequate? check_catalyst->check_time Yes increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No increase_time Increase Reaction Time check_time->increase_time No end Yield Improved check_time->end Yes increase_temp->end increase_catalyst->end increase_time->end

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Chiral Separation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline enantiomers.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • Co-elution of enantiomers (a single peak).

  • Partial separation with resolution (Rs) value less than 1.5.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point for tetrahydroisoquinoline compounds. If initial screening fails, consider CSPs with different chiral selectors, such as Pirkle-type or macrocyclic glycopeptide phases.[1][2]
Suboptimal Mobile Phase Composition For HPLC (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). The concentration of the alcohol modifier significantly impacts selectivity.[3] For SFC: Adjust the percentage of the co-solvent (modifier), typically methanol, ethanol, or isopropanol. Lower modifier concentrations can sometimes enhance chiral recognition.[4]
Incorrect Additives for a Basic Compound This compound is a basic compound. The addition of a basic additive to the mobile phase is often necessary to improve peak shape and achieve separation. For HPLC/SFC: Add a small percentage (typically 0.1%) of a basic modifier like diethylamine (DEA), triethylamine (TEA), or isopropylamine to the mobile phase.[5][6][7]
Inappropriate Temperature Temperature affects the thermodynamics of the chiral recognition process.[8] Action: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution, but can increase analysis time and backpressure.[9]
Incorrect Flow Rate Action: Optimize the flow rate. Lower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[10]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Secondary Interactions with Residual Silanols As a basic compound, this compound can interact with acidic silanol groups on the silica support of the CSP, leading to tailing.[11] Action: Add a basic additive (e.g., 0.1% DEA or TEA) to the mobile phase to compete with the analyte for these active sites.[8]
Inappropriate Mobile Phase pH (Reversed-Phase) If using a reversed-phase method, the pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Action: Use a buffered mobile phase to maintain a consistent pH. For basic compounds, a higher pH can sometimes improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion. Action: Reduce the sample concentration or injection volume.
Column Contamination or Degradation Accumulation of contaminants on the column can create active sites that cause tailing. Action: Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced.[12]
Issue 3: Irreproducible Retention Times

Symptoms:

  • Significant shifts in retention times between injections.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before analysis. This is especially important when using mobile phase additives. Action: Increase the column equilibration time. Allow at least 10-20 column volumes of the mobile phase to pass through the column before the first injection.[9]
Mobile Phase Instability The mobile phase composition may be changing over time due to evaporation of volatile components. Action: Prepare fresh mobile phase daily. Keep solvent bottles capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Action: Use a column oven to maintain a constant temperature.
"Memory Effects" from Additives Additives from previous analyses can adsorb to the stationary phase and affect subsequent separations.[13] Action: Dedicate a column to a specific method or type of additive. If this is not possible, implement a rigorous column washing procedure between methods.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating this compound enantiomers?

A1: There is no single "best" CSP for all chiral separations. However, for basic compounds like this compound, polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., CHIRALPAK® AD, CHIRALCEL® OD), are a highly successful starting point.[1][4] It is recommended to screen a few different CSPs to find the one that provides the best selectivity for your specific molecule.[2]

Q2: Why are my peaks tailing when analyzing this basic compound?

A2: Peak tailing for basic compounds is often caused by secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups on the silica surface of the chiral stationary phase.[11] To mitigate this, add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase. This additive will compete for the active silanol sites, reducing their interaction with your analyte and resulting in more symmetrical peaks.[8]

Q3: What is the advantage of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

A3: SFC offers several advantages for chiral separations, particularly in a drug development setting.[14] These include:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss of efficiency, leading to shorter analysis times.[4]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the main mobile phase component, significantly reducing the consumption of organic solvents. This is both cost-effective and environmentally friendly ("greener" chemistry).[7]

  • Orthogonal Selectivity: SFC can sometimes provide different selectivity compared to HPLC, offering an alternative when HPLC methods fail to resolve the enantiomers.

Q4: Can I use the same column for both normal-phase HPLC and SFC?

A4: Many modern chiral columns, especially those with immobilized polysaccharide-based CSPs, are compatible with both normal-phase HPLC and SFC. However, it is crucial to consult the column manufacturer's instructions to ensure compatibility and to follow the recommended procedures for switching between the two techniques to avoid damaging the column.

Q5: How do I choose the right additive for my mobile phase in SFC?

A5: For basic compounds like this compound, a basic additive is typically required to achieve good peak shape. Common choices include isopropylamine, diethylamine, and triethylamine.[5][6] The choice and concentration of the additive can impact both retention and selectivity, so it may need to be optimized for your specific separation. Sometimes a combination of a basic and a small amount of an acidic additive can provide unique selectivity.[15]

Q6: What are the key parameters to optimize in a Capillary Electrophoresis (CE) method for this compound?

A6: For chiral CE of a basic drug, the key parameters to optimize are:

  • Chiral Selector: Cyclodextrins (CDs), particularly derivatized CDs like carboxymethyl-β-cyclodextrin, are commonly used for the enantioseparation of basic drugs.[16]

  • Buffer pH and Concentration: The pH of the background electrolyte (BGE) will affect the charge of the analyte and the electroosmotic flow (EOF). The buffer concentration can influence resolution and analysis time.

  • Chiral Selector Concentration: The concentration of the cyclodextrin in the BGE is a critical parameter that needs to be optimized to achieve the desired resolution.

  • Temperature: Temperature affects the viscosity of the BGE and the binding constants between the analyte and the chiral selector.

Quantitative Data Summary

The following tables provide representative data for the chiral separation of this compound enantiomers under different chromatographic conditions. Note: This data is illustrative and may require optimization for your specific system and sample.

Table 1: Representative Chiral HPLC Method Parameters and Results

ParameterCondition 1Condition 2
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 270 nmUV at 270 nm
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 11.5 min
Resolution (Rs) > 2.0> 1.8

Table 2: Representative Chiral SFC Method Parameters and Results

ParameterCondition 1Condition 2
Column CHIRALPAK® IC (250 x 4.6 mm, 5 µm)CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm)
Mobile Phase CO2 / Methanol / Isopropylamine (85:15:0.1, v/v/v)CO2 / Ethanol / DEA (80:20:0.1, v/v/v)
Flow Rate 3.0 mL/min2.5 mL/min
Back Pressure 150 bar120 bar
Temperature 40 °C35 °C
Detection UV at 270 nmUV at 270 nm
Retention Time (Enantiomer 1) ~ 2.1 min~ 3.5 min
Retention Time (Enantiomer 2) ~ 2.8 min~ 4.2 min
Resolution (Rs) > 2.5> 2.2

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Mobile Phase Preparation:

    • Prepare a stock solution of the polar modifier (e.g., isopropanol or ethanol) containing 0.1% diethylamine (DEA).

    • Prepare the mobile phase by mixing the non-polar solvent (e.g., n-hexane) and the modifier stock solution in various ratios (e.g., 90:10, 80:20, 70:30).

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the compound has good absorbance (e.g., 270 nm).

  • Analysis and Optimization:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, or the resolution is poor, adjust the mobile phase composition by varying the percentage of the polar modifier.

    • If peak shape is poor, ensure the basic additive is present and at an appropriate concentration.

    • Once a promising separation is achieved, further optimize by adjusting the flow rate and temperature to maximize resolution and minimize run time.

Protocol 2: Chiral SFC Method Development

This protocol provides a starting point for developing a chiral SFC method.

  • Column Selection:

    • Choose a modern, immobilized polysaccharide-based CSP, such as CHIRALPAK® IA, IB, or IC, which are known for their robustness in SFC.

  • Mobile Phase Preparation:

    • The primary mobile phase component is supercritical CO2.

    • The co-solvent (modifier) will typically be methanol or ethanol containing 0.1% of a basic additive like isopropylamine or DEA.

  • Sample Preparation:

    • Dissolve the racemic standard in the co-solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 40 °C.

    • Set the back pressure to 150 bar.

    • Set the flow rate to 3.0 mL/min.

    • Set the UV detector to 270 nm.

  • Analysis and Optimization:

    • Begin with a screening gradient of the co-solvent (e.g., 5% to 40% over 5 minutes) to determine the approximate elution conditions.

    • Based on the screening results, develop an isocratic method by setting the co-solvent percentage slightly lower than the elution percentage observed in the gradient run.

    • Optimize the separation by adjusting the co-solvent percentage, back pressure, and temperature to achieve baseline resolution.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_eval Evaluation Analyte Racemic 6-Fluoro-THIQ Inject Inject Sample Analyte->Inject CSP Select CSP (e.g., CHIRALPAK® AD-H) Equilibrate Equilibrate Column CSP->Equilibrate MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA/DEA) MobilePhase->Equilibrate Equilibrate->Inject Detect UV Detection Inject->Detect Data Chromatogram Detect->Data Evaluate Resolution > 1.5? Data->Evaluate Evaluate->MobilePhase No Optimized Optimized Method Evaluate->Optimized Yes

Caption: Workflow for Chiral HPLC Method Development.

Experimental_Workflow_Chiral_SFC cluster_prep_sfc Preparation cluster_analysis_sfc Analysis & Optimization cluster_eval_sfc Evaluation Analyte_SFC Racemic 6-Fluoro-THIQ Screening Gradient Screening Analyte_SFC->Screening CSP_SFC Select Immobilized CSP (e.g., CHIRALPAK® IC) CSP_SFC->Screening Modifier_SFC Prepare Modifier (e.g., MeOH/Isopropylamine) Modifier_SFC->Screening Isocratic Develop Isocratic Method Screening->Isocratic Optimize Optimize T, P, Flow Isocratic->Optimize Data_SFC Chromatogram Optimize->Data_SFC Evaluate_SFC Resolution > 1.5? Data_SFC->Evaluate_SFC Evaluate_SFC->Isocratic No Optimized_SFC Optimized Method Evaluate_SFC->Optimized_SFC Yes

Caption: Workflow for Chiral SFC Method Development.

Troubleshooting_Logic cluster_res Resolution Issues cluster_tail Tailing Issues cluster_ret Retention Issues Start Chromatographic Issue Q1 What is the primary symptom? Start->Q1 NoRes Poor/No Resolution Q1->NoRes Co-elution Tailing Peak Tailing Q1->Tailing Asymmetric Peaks RetentionShift Retention Time Shift Q1->RetentionShift Irreproducible CheckCSP Change CSP NoRes->CheckCSP CheckMobilePhase Optimize Mobile Phase NoRes->CheckMobilePhase CheckTemp Optimize Temperature NoRes->CheckTemp AddBasic Add Basic Additive Tailing->AddBasic CheckLoad Reduce Sample Load Tailing->CheckLoad CleanColumn Clean/Replace Column Tailing->CleanColumn Equilibrate Increase Equilibration RetentionShift->Equilibrate FreshMobilePhase Use Fresh Mobile Phase RetentionShift->FreshMobilePhase ControlTemp Use Column Oven RetentionShift->ControlTemp

Caption: Troubleshooting Logic for Chiral Separations.

References

Technical Support Center: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. The following information is designed to address common issues encountered during the workup and purification of reactions involving this versatile building block.

Physicochemical Data

A summary of key physicochemical properties of this compound is provided below to assist in the planning of experimental procedures.

PropertyValueReference
Molecular FormulaC₉H₁₀FN[1]
Molecular Weight151.18 g/mol [1]
AppearanceOff-white to light brown solid (<32°C), liquid (>34°C)[2]
Melting Point32-34°C[2]
Boiling Point (Predicted)248.0 ± 29.0 °C[2]
Density (Predicted)1.107 ± 0.06 g/cm³[2]
pKa (Predicted)5.15 ± 0.20[2]

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A1: A typical aqueous workup for a reaction involving this compound, for instance after an N-alkylation or N-acylation, would involve the following steps:

  • Quenching: If necessary, the reaction is first quenched. For example, if a strong base like LDA was used, it would be carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • Solvent Removal: If a high-boiling point, water-miscible solvent such as DMF or DMSO was used, it is advisable to remove it under reduced pressure. Alternatively, the reaction mixture can be diluted with a large volume of water.

  • Extraction: The aqueous mixture is then extracted with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Typically, three extractions are performed to ensure complete recovery of the product.

  • Washing: The combined organic layers are washed sequentially with:

    • Water or a dilute acid (e.g., 1M HCl) to remove any remaining basic starting material.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel.

Q2: I am having trouble with emulsion formation during the extractive workup. How can I resolve this?

A2: Emulsion formation is a common issue, particularly when dealing with amine-containing compounds. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion by disrupting the interface between the two layers.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a DCM/water mixture) can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.

Q3: How do I remove unreacted this compound from my product?

A3: Since this compound is a secondary amine, it can be removed by an acid wash during the extractive workup. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. It is important to ensure your desired product is stable to acidic conditions before performing this step.

Q4: What are the recommended conditions for the purification of derivatives of this compound by flash chromatography?

A4: The choice of eluent for flash chromatography will depend on the polarity of your product. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.

  • For non-polar to moderately polar compounds: A gradient of 0% to 50% ethyl acetate in hexanes is often effective.

  • For more polar compounds: A gradient of ethyl acetate in hexanes, potentially with the addition of a small percentage of methanol or triethylamine (to prevent streaking of basic compounds on silica gel), can be used.

It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Troubleshooting Guides

Issue 1: Low Yield After Workup
Potential Cause Troubleshooting Steps
Product is water-soluble. If your product has polar functional groups, it may have some solubility in the aqueous layer. To mitigate this, minimize the volume of aqueous washes and consider back-extracting the combined aqueous layers with the organic solvent. Saturating the aqueous layer with NaCl (brine) can also decrease the solubility of organic compounds.
Product is volatile. If your product has a low boiling point, be cautious during the solvent removal step. Use a rotary evaporator at a lower temperature and pressure.
Product degradation on silica gel. Some compounds, particularly those with acid-sensitive functional groups, can degrade on silica gel. To address this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use a different stationary phase such as alumina.
Incomplete extraction. Ensure you are performing a sufficient number of extractions (typically 3) and that you are allowing adequate time for the layers to separate completely.
Issue 2: Presence of Impurities After Purification
Potential Cause Troubleshooting Steps
Co-elution with a byproduct of similar polarity. If an impurity has a similar Rf value to your product on TLC, separation by standard flash chromatography may be difficult. Consider using a different solvent system to improve separation. Alternatively, High-Performance Liquid Chromatography (HPLC) may be necessary.
Residual palladium catalyst from a cross-coupling reaction. Palladium catalysts can sometimes be difficult to remove completely by chromatography alone. Filtering the reaction mixture through a pad of Celite® before the aqueous workup can help remove some of the catalyst.[3] Specialized palladium scavengers can also be employed.[4]
Formation of N-oxide during the reaction or workup. The secondary amine of the tetrahydroisoquinoline is susceptible to oxidation. To minimize this, ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged exposure to air during the workup.

Experimental Protocols

General Protocol for Boc Protection of this compound

This protocol is adapted from a general procedure for the Boc protection of secondary amines.[5]

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a base such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Add water to the reaction mixture.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with 0.1 N aqueous HCl (3 x volume of the aqueous layer) followed by a saturated aqueous NaHCO₃ solution (1 x volume of the aqueous layer).[5]

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the N-Boc protected product.

Visualizations

General Workup Workflow

Workup_Workflow reaction Reaction Mixture quench Quench Reaction (if necessary) reaction->quench solvent_removal Solvent Removal / Dilution (e.g., remove DMF or add H₂O) quench->solvent_removal extraction Liquid-Liquid Extraction (e.g., with EtOAc) solvent_removal->extraction wash Wash Organic Layer (Acid, Base, Brine) extraction->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify Crude Product (e.g., Flash Chromatography) concentrate->purify product Pure Product purify->product Emulsion_Troubleshooting start Emulsion Forms During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine check1 Emulsion Resolved? add_brine->check1 filter_celite Filter through Celite® check1->filter_celite No success Continue Workup check1->success Yes check2 Emulsion Resolved? filter_celite->check2 centrifuge Centrifuge Mixture check2->centrifuge No check2->success Yes check3 Emulsion Resolved? centrifuge->check3 check3->success Yes fail Consult Supervisor/ Consider Alternative Workup check3->fail No

References

Validation & Comparative

Confirming the Structure of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For fluorinated molecules such as 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, a versatile building block in medicinal chemistry, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical tool. This guide provides a comparative overview of ¹⁹F NMR and other common spectroscopic methods for the structural confirmation of this compound, supported by experimental protocols and data.

The Power of ¹⁹F NMR in Structural Confirmation

Fluorine-19 NMR spectroscopy offers several distinct advantages for the analysis of organofluorine compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of ¹H NMR. Furthermore, the chemical shift range of ¹⁹F is significantly wider than for ¹H, leading to better signal dispersion and often simplifying spectral analysis, even in complex molecules.

For this compound, the single fluorine atom on the aromatic ring is expected to produce a distinct signal in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule. Additionally, coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei can provide valuable information about the connectivity of the atoms within the molecule, further confirming its structure.

Comparative Analysis of Spectroscopic Data

While ¹⁹F NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques. Below is a comparison of the expected data from ¹⁹F NMR and other common methods for this compound.

Table 1: Comparison of Spectroscopic Data for this compound

Technique Expected Key Observations Information Provided
¹⁹F NMR A single multiplet in the aromatic region (typically -110 to -125 ppm relative to CFCl₃). The multiplicity will depend on coupling to adjacent aromatic protons.Direct evidence of the fluorine atom's presence and its electronic environment. Coupling patterns confirm connectivity to the aromatic ring.
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons (C1-H), the protons adjacent to the nitrogen (C3-H), and the protons at C4. The aromatic signals will show coupling to the fluorine atom.Information on the number and connectivity of protons in the molecule. Splitting patterns confirm the arrangement of atoms in the tetrahydroisoquinoline core and the substitution pattern on the aromatic ring.
¹³C NMR Signals for each of the nine carbon atoms. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will also show smaller couplings to fluorine.The carbon skeleton of the molecule. C-F coupling constants provide definitive evidence of the fluorine atom's position.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₉H₁₀FN. Characteristic fragmentation patterns.The molecular weight and elemental formula of the compound. Fragmentation can provide clues about the structure.

Experimental Protocols

¹⁹F NMR Spectroscopy

A standard ¹⁹F NMR experiment can be performed to confirm the structure of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer equipped with a fluorine-capable probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical):

  • Pulse Program: A standard one-pulse sequence.

  • Reference: An external reference of CFCl₃ (δ = 0 ppm) or a secondary reference such as trifluoroacetic acid (TFA).

  • Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to locate the ¹⁹F signal, which can then be narrowed for better resolution.

  • Number of Scans: 16 to 128 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

Alternative Analytical Techniques

While ¹⁹F NMR is highly informative, a combination of methods provides the most robust structural confirmation.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the proton and carbon framework of the molecule, respectively. The observation of J-coupling between ¹⁹F and both ¹H and ¹³C nuclei is a powerful confirmation of the fluorine's position.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structural Confirmation Sample This compound F19_NMR 19F NMR Sample->F19_NMR H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR MS Mass Spectrometry Sample->MS Analysis Analyze Spectra - Chemical Shifts - Coupling Constants - Mass-to-Charge Ratio - Fragmentation F19_NMR->Analysis H1_NMR->Analysis C13_NMR->Analysis MS->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is most effectively achieved through a multi-technique spectroscopic approach. ¹⁹F NMR serves as a primary and highly informative method, providing direct evidence of the fluorine atom and its chemical environment. When combined with ¹H NMR, ¹³C NMR, and mass spectrometry, a comprehensive and unambiguous structural assignment can be made, which is critical for its application in research and development.

A Comparative Guide to the Biological Activity of 6-Fluoro-THIQ and Non-fluorinated THIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination's Impact on the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Strategic modification of this core, such as through fluorination, is a common tactic to enhance pharmacological properties. This guide provides a comparative overview of the biological activities of 6-Fluoro-THIQ and its non-fluorinated parent compound, THIQ. Due to a lack of direct head-to-head comparative studies in the public domain, this guide synthesizes available data for the parent compound and discusses the anticipated effects of fluorination, supported by general principles from medicinal chemistry.

Impact of Fluorination on the THIQ Scaffold

The introduction of a fluorine atom at the 6-position of the THIQ scaffold is expected to modulate its physicochemical and biological properties in several ways:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. This generally leads to increased metabolic stability and a longer biological half-life for the fluorinated compound.

  • Lipophilicity: Fluorination can alter a molecule's lipophilicity (logP), which in turn affects its solubility, cell membrane permeability, and oral bioavailability. The effect is position-dependent, but often a single fluorine atom can increase lipophilicity, potentially enhancing blood-brain barrier penetration—a desirable trait for centrally acting drugs.

  • Target Affinity and Selectivity: The high electronegativity of fluorine can alter the electron distribution within the molecule. This can lead to changes in binding affinity and selectivity for biological targets by modifying key interactions such as hydrogen bonds and dipole-dipole interactions.

Biological Activity Profile

THIQ and its derivatives are known to primarily interact with central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors (GPCRs).

Non-fluorinated THIQ

Studies on the parent THIQ molecule have indicated its activity as a neuromodulator. Research has shown that administration of THIQ can affect dopamine metabolism and the binding to the dopamine transporter (DAT) in the brain[1]. Furthermore, various N-substituted derivatives of THIQ have been synthesized and shown to possess affinity for serotonin receptors, particularly the 5-HT1A receptor subtype[2][3]. These findings suggest that the unsubstituted THIQ core has the potential to interact with key players in monoaminergic neurotransmission.

6-Fluoro-THIQ

Comparative Data Summary

A direct quantitative comparison from a single study is unavailable. The table below presents a conceptual framework for comparison, highlighting the parameters that would be critical to evaluate.

Parameter6-Fluoro-THIQNon-fluorinated THIQAnticipated Effect of Fluorination
Binding Affinity (Ki)
Dopamine D2 ReceptorData not availableData not availablePotential for altered affinity
Serotonin 5-HT1A ReceptorData not availableDerivatives show affinity[2][3]Potential for altered affinity
Functional Activity (IC50)
Dopamine Transporter (DAT)Data not availableAffects DAT binding[1]Potential for enhanced inhibition
Serotonin Transporter (SERT)Data not availableData not availablePotential for enhanced inhibition
Norepinephrine Transporter (NET)Data not availableData not availablePotential for enhanced inhibition
Metabolic Stability (t1/2) Data not availableData not availableLikely increased

Experimental Protocols

To facilitate direct comparison, standardized experimental protocols are essential. Below are detailed methodologies for key assays to evaluate the biological activity of 6-Fluoro-THIQ and THIQ.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (Ki)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: 6-Fluoro-THIQ and THIQ dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the test compounds (6-Fluoro-THIQ and THIQ).

  • In a 96-well plate, add in order: assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay (IC50)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

Materials:

  • Cell Lines: HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Radiolabeled Substrate: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: 6-Fluoro-THIQ and THIQ dissolved in a suitable solvent.

  • Inhibitor Control: A known potent inhibitor for each transporter (e.g., GBR12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Scintillation Cocktail and Counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compounds or control inhibitor for 10-20 minutes at room temperature.

  • Initiate the uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake (total uptake minus non-specific uptake in the presence of a high concentration of a known inhibitor).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways for the likely targets of THIQ derivatives and a typical experimental workflow for their comparison.

G Dopamine D2 Receptor Signaling Pathway D2R Dopamine D2 Receptor Gi_Go Gi/o Protein D2R->Gi_Go Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits THIQ THIQ / 6-Fluoro-THIQ (Antagonist) THIQ->D2R Inhibits AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels Gi_Go->Ca_channel Inhibits PLC Phospholipase C Gi_Go->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca2+ Release IP3_DAG->Ca_release Induces ERK ERK Signaling Beta_Arrestin->ERK Activates

Caption: Dopamine D2 Receptor Signaling Pathway.

G Serotonin 5-HT1A Receptor Signaling Pathway HT1A_R 5-HT1A Receptor Gi_Go Gi/o Protein HT1A_R->Gi_Go Activates THIQ THIQ / 6-Fluoro-THIQ (Agonist/Partial Agonist) THIQ->HT1A_R Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates ERK ERK Pathway Gi_Go->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Firing Neuronal Firing GIRK->Neuronal_Firing Hyperpolarization (Inhibits) CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

G Experimental Workflow for Comparative Analysis cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison THIQ THIQ Binding Receptor Binding (Ki determination) THIQ->Binding Uptake Transporter Uptake (IC50 determination) THIQ->Uptake Metabolic Metabolic Stability (t1/2 determination) THIQ->Metabolic F_THIQ 6-Fluoro-THIQ F_THIQ->Binding F_THIQ->Uptake F_THIQ->Metabolic Data_Analysis Data Analysis (IC50, Ki, t1/2) Binding->Data_Analysis Uptake->Data_Analysis Metabolic->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Experimental Workflow for Comparative Analysis.

References

A Comparative Guide to the Synthetic Routes of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an objective comparison of the most common synthetic routes to 6-F-THIQ, offering a comprehensive overview of their respective advantages and disadvantages, supported by available experimental data.

At a Glance: Key Synthetic Strategies

Three primary synthetic strategies are predominantly employed for the synthesis of this compound: the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the catalytic hydrogenation of 6-fluoroquinoline. A fourth, de novo approach from indene derivatives, also presents a viable, albeit less common, pathway.

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction & ReductionCatalytic Hydrogenation
Starting Materials 2-(3-Fluorophenyl)ethylamine, FormaldehydeN-[2-(3-Fluorophenyl)ethyl]formamide6-Fluoroquinoline
Key Intermediates Iminium ionDihydroisoquinolinium salt-
Number of Steps One-pot cyclizationTwo steps (cyclization, then reduction)One step
Typical Reagents Acid catalyst (e.g., HCl, TFA)Dehydrating agent (e.g., POCl₃, P₂O₅), Reducing agent (e.g., NaBH₄)Heterogeneous or homogeneous catalyst (e.g., PtO₂, Pd/C, Ru-complexes), H₂ source
General Yields Moderate to highGood to highHigh to excellent
Scalability Generally goodGoodExcellent
Substrate Scope Sensitive to electronic effects on the aromatic ringTolerant of a wider range of functional groupsGenerally good, catalyst dependent

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each primary synthetic route to this compound.

Pictet-Spengler Reaction start 2-(3-Fluorophenyl)ethylamine + Formaldehyde intermediate Iminium Ion Intermediate start->intermediate Acid Catalyst (e.g., HCl, TFA) product 6-Fluoro-1,2,3,4- tetrahydroisoquinoline intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler synthesis of 6-Fluoro-tetrahydroisoquinoline.

Bischler-Napieralski Reaction and Reduction start N-[2-(3-Fluorophenyl)ethyl]formamide dihydroisoquinoline 6-Fluoro-3,4-dihydroisoquinoline start->dihydroisoquinoline Dehydrating Agent (e.g., POCl₃, P₂O₅) product 6-Fluoro-1,2,3,4- tetrahydroisoquinoline dihydroisoquinoline->product Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski route to 6-Fluoro-tetrahydroisoquinoline.

Catalytic Hydrogenation start 6-Fluoroquinoline product 6-Fluoro-1,2,3,4- tetrahydroisoquinoline start->product H₂, Catalyst (e.g., PtO₂, Pd/C, Ru-complex)

Caption: Catalytic hydrogenation to 6-Fluoro-tetrahydroisoquinoline.

Comparative Analysis of Synthetic Routes

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and direct method for synthesizing tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of 6-F-THIQ, 2-(3-fluorophenyl)ethylamine is reacted with formaldehyde.

Advantages:

  • Atom Economy: This is a one-pot reaction that forms the heterocyclic ring in a single, efficient step.

  • Readily Available Starting Materials: The necessary precursors are commercially available or can be synthesized through straightforward methods.

Disadvantages:

  • Harsh Conditions: The reaction often requires strong acids and elevated temperatures, which may not be suitable for sensitive substrates.[3]

  • Regioselectivity: The fluorine atom at the 3-position of the phenylethylamine directs the cyclization to the position para to the fluorine, yielding the desired 6-fluoro isomer. However, with different substitution patterns, mixtures of regioisomers can be a concern.

Bischler-Napieralski Reaction followed by Reduction

This two-step sequence first involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the corresponding tetrahydroisoquinoline.[4] For 6-F-THIQ, N-[2-(3-fluorophenyl)ethyl]formamide is the starting material.

Advantages:

  • Milder Conditions for Cyclization: While still requiring a dehydrating agent like phosphorus oxychloride, the conditions can be milder than some Pictet-Spengler protocols.[4]

  • Versatility: The intermediate dihydroisoquinoline can be isolated and derivatized before reduction if desired.

Disadvantages:

  • Two-Step Process: This route is less convergent than the Pictet-Spengler reaction.

  • Reagent Handling: Reagents like phosphorus oxychloride are corrosive and require careful handling.

Catalytic Hydrogenation

The direct hydrogenation of the corresponding heteroaromatic compound, 6-fluoroquinoline, offers a highly efficient and clean route to 6-F-THIQ. This method can be performed using either heterogeneous or homogeneous catalysts.

Advantages:

  • High Yields and Selectivity: Catalytic hydrogenation typically provides excellent yields and clean conversion to the desired product.

  • Scalability: This method is often highly amenable to large-scale industrial synthesis.

Disadvantages:

  • Availability of Starting Material: The synthesis of the 6-fluoroquinoline precursor may be required if not commercially available.

  • Catalyst Cost and Sensitivity: Some noble metal catalysts can be expensive, and homogeneous catalysts may be sensitive to air and moisture.

Experimental Protocols

Route 1: Pictet-Spengler Reaction

Synthesis of this compound

A solution of 2-(3-fluorophenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene or acetonitrile is treated with an aqueous solution of formaldehyde (1.1 equivalents). A strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid (2-3 equivalents), is added, and the mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the pH is adjusted to basic with an aqueous solution of sodium hydroxide. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Bischler-Napieralski Reaction and Reduction

Step 1: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

To a solution of N-[2-(3-fluorophenyl)ethyl]formamide (1 equivalent) in a dry, aprotic solvent such as acetonitrile or toluene, phosphorus oxychloride (POCl₃, 1.5-2 equivalents) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and made alkaline with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 6-fluoro-3,4-dihydroisoquinoline, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 6-fluoro-3,4-dihydroisoquinoline from the previous step is dissolved in methanol. Sodium borohydride (NaBH₄, 2-3 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 3: Catalytic Hydrogenation

Synthesis of this compound

A solution of 6-fluoroquinoline (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure hydrogenation vessel. A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Platinum(IV) oxide or Palladium on carbon) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred at room temperature or slightly elevated temperature for several hours until the hydrogen uptake ceases. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic aqueous solution to remove any acidic solvent. The organic layer is dried and concentrated to give this compound, which is often pure enough for subsequent use or can be further purified by chromatography or crystallization.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule. For direct, one-pot synthesis, the Pictet-Spengler reaction is a strong candidate, though it may require optimization of acidic conditions. The Bischler-Napieralski reaction followed by reduction offers a reliable two-step alternative with potentially milder cyclization conditions. For large-scale production where efficiency and high yields are paramount, catalytic hydrogenation of 6-fluoroquinoline is often the preferred method, provided the starting material is accessible. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to Validating the Purity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Fluoro-1,2,3,4-tetrahydroisoquinoline is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted method for this purpose. This guide provides a detailed comparison of HPLC with other analytical techniques for purity validation, supported by a comprehensive experimental protocol and data presentation.

High-Performance Liquid Chromatography (HPLC): A Superior Method for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally unstable. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited.

Experimental Protocol: RP-HPLC for this compound

This protocol outlines a standard RP-HPLC method for the purity analysis of this compound, designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities.

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Impurity Spiking (for method development/validation): Spike the sample solution with known potential impurities to confirm the method's separating power.

2. HPLC Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

The synthesis of this compound often proceeds through established routes like the Bischler-Napieralski or Pictet-Spengler reactions, followed by a reduction step. Understanding these pathways is key to identifying potential impurities.

  • From Bischler-Napieralski Synthesis:

    • Unreacted Starting Material: The corresponding N-acyl-β-(4-fluorophenyl)ethylamine.

    • Incomplete Cyclization Products.

    • Side-Reaction Products: Styrene derivatives from a retro-Ritter reaction.[1][2]

  • From Pictet-Spengler Synthesis:

    • Unreacted Starting Materials: 2-(4-Fluorophenyl)ethylamine and the corresponding aldehyde or ketone.

    • Intermediate Iminium Ion/Schiff Base: If cyclization is incomplete.

  • From Reduction Step:

    • Unreduced Precursor: 6-Fluoro-3,4-dihydroisoquinoline.

The proposed HPLC method is designed to be robust enough to separate these structurally similar compounds from the target molecule.

Visualization of the Analytical Workflow

A clear understanding of the experimental process is crucial. The following diagrams illustrate the workflow for HPLC purity validation and the logical framework for assessing compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

Purity_Assessment_Logic hplc_data HPLC Chromatogram Data peak_integration Peak Integration & Area Measurement hplc_data->peak_integration main_peak Area of Main Peak (API) peak_integration->main_peak impurity_peaks Sum of Impurity Peak Areas peak_integration->impurity_peaks total_area Total Peak Area main_peak->total_area purity_calc Purity Calculation (Area %) main_peak->purity_calc impurity_peaks->total_area total_area->purity_calc final_purity Final Purity Assessment purity_calc->final_purity

Caption: Logical flow for HPLC-based purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Separation in a capillary based on charge-to-size ratio in an electric field.
Applicability Broad; ideal for non-volatile and thermally unstable compounds.[3]Suitable for volatile and thermally stable compounds.[3]Best for charged molecules and provides high separation efficiency.[2]
Sample Throughput Moderate.High for simple mixtures.Very high; fast analysis times.[2]
Resolution High to very high.Very high.Extremely high.
Sensitivity High (ng to pg range).Very high, especially with a mass spectrometer (pg to fg range).Can be lower than HPLC, but can be improved with certain detectors.[2]
Solvent Consumption Moderate to high.Low.Very low, promoting "green" chemistry.[2]
Data Output Quantitative purity data (area %), retention time.Quantitative data, mass spectrum for identification.Quantitative data, migration time.
Key Advantage for 6-F-THIQ Direct analysis without derivatization, robust, and well-established.Excellent for identifying volatile impurities and residual solvents.High resolving power for closely related ionic impurities, minimal sample consumption.
Key Limitation for 6-F-THIQ Higher solvent consumption compared to CE.Not suitable for non-volatile impurities; may require derivatization.Potentially lower sensitivity for neutral impurities; less common in standard QC labs.

Conclusion

For the comprehensive purity validation of this compound, RP-HPLC emerges as the most suitable and robust method. Its ability to handle non-volatile compounds and provide high-resolution separation of structurally related impurities makes it the industry standard. While techniques like GC-MS and CE offer advantages in specific scenarios, such as the analysis of volatile impurities or when very high separation efficiency for charged species is required, HPLC provides the best overall performance for routine quality control and purity certification of this important pharmaceutical intermediate. The provided experimental protocol serves as a solid starting point for method development and validation, ensuring the quality and consistency of this compound for its use in further drug discovery and development processes.

References

Comparative In Vivo Efficacy of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Anti-Inflammatory Activity

For researchers and drug development professionals exploring the therapeutic potential of fluorinated heterocyclic compounds, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) derivatives have emerged as a promising class of molecules. While extensive in vivo efficacy data across various therapeutic areas remains an active area of investigation, this guide provides a comparative analysis of a representative 6-F-THIQ derivative, SAR 1118 (Lifitegrast), in a preclinical model of inflammation, offering valuable insights for further research and development.

I. Comparative Efficacy of a 6-Fluoro-THIQ Derivative in an In Vivo Model of Inflammation

SAR 1118, a 6-Fluoro-tetrahydroisoquinoline derivative, has demonstrated potent antagonist activity against the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a key pathway in inflammatory responses. The in vivo efficacy of this compound and its prodrug has been evaluated in a thioglycollate-induced murine peritonitis model, a standard assay for assessing the anti-inflammatory potential of novel compounds.

CompoundAdministration RouteDoseEfficacy MetricResult
SAR 1118 (Acid form) Intravenous (IV)-Neutrophil Migration InhibitionSignificant reduction
SAR 1118 (Ethyl Ester Prodrug) Oral (PO)-Neutrophil Migration InhibitionSignificant reduction

Note: Specific quantitative data on the percentage of neutrophil migration inhibition was not available in the reviewed literature.

II. Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols for the thioglycollate-induced peritonitis model.

Thioglycollate-Induced Peritonitis Model in Mice

Objective: To induce a sterile peritoneal inflammation characterized by a robust influx of neutrophils, providing a model to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • Sterile 3% or 4% Brewer's thioglycollate medium in sterile water.[1]

  • Test compound (e.g., this compound derivative) and vehicle control.

  • Male Swiss mice or other appropriate strain.[1]

  • Sterile syringes and needles (23-30G for injection, 18-21G for lavage).[1]

  • Phosphate-buffered saline (PBS) or Hanks' balanced salt solution (HBSS), Ca2+- and Mg2+-free, for peritoneal lavage.

  • Flow cytometer and appropriate antibodies (e.g., anti-mouse Gr-1 PE, anti-mouse CD11b FITC) for neutrophil quantification.

Procedure:

  • Induction of Peritonitis: Administer 1-3 mL of sterile thioglycollate medium into the peritoneal cavity of each mouse via intraperitoneal (IP) injection. The volume can be adjusted based on the weight of the mouse.[1]

  • Compound Administration: The test compound or vehicle is administered at predetermined time points before or after thioglycollate injection. The route of administration (e.g., intravenous, oral) and dosage will depend on the pharmacokinetic properties of the compound.

  • Peritoneal Lavage: At a specified time point after thioglycollate injection (typically 4 to 72 hours, depending on the desired inflammatory cell population), euthanize the mice.[1] Inject 5-10 mL of cold sterile PBS or HBSS into the peritoneal cavity. Gently massage the abdomen to dislodge the cells.

  • Cell Collection: Carefully aspirate the peritoneal fluid containing the inflammatory cells.

  • Cell Quantification: Centrifuge the collected fluid to pellet the cells. Resuspend the cells in an appropriate buffer. The total number of cells can be counted using a hemocytometer.

  • Neutrophil Analysis: To specifically quantify neutrophils, the cells can be stained with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Gr-1 and CD11b) and analyzed by flow cytometry.

Efficacy Evaluation: The efficacy of the test compound is determined by comparing the number of neutrophils in the peritoneal lavage of the treated group to that of the vehicle-treated control group. A significant reduction in neutrophil migration indicates anti-inflammatory activity.

III. Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives can be attributed to their modulation of specific signaling pathways. Understanding these pathways is essential for mechanism-of-action studies and the design of more potent and selective analogs.

LFA-1/ICAM-1 Signaling Pathway

The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial and antigen-presenting cells is a critical step in the inflammatory cascade. This interaction mediates the firm adhesion of leukocytes to the blood vessel wall, allowing them to extravasate into inflamed tissues. Antagonists of this pathway, such as SAR 1118, can effectively block this process.

LFA_1_ICAM_1_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_outcome Outcome LFA1 LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1->LFA1_active ChemokineReceptor Chemokine Receptor Talin Talin ChemokineReceptor->Talin Activates Chemokine Chemokine Chemokine->ChemokineReceptor Binds Talin->LFA1 Induces conformational change ICAM1 ICAM-1 LFA1_active->ICAM1 Binds Adhesion Leukocyte Adhesion Antagonist 6-F-THIQ Derivative (e.g., SAR 1118) Antagonist->LFA1_active Blocks Binding Extravasation Extravasation Adhesion->Extravasation Inflammation Inflammation Extravasation->Inflammation

Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of 6-F-THIQ derivatives.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel this compound derivative in a preclinical model.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Thioglycollate-induced peritonitis) Groups Randomize Animals into Groups (Vehicle, Test Compound) Animal_Model->Groups Induction Induce Pathology (e.g., IP injection of thioglycollate) Groups->Induction Treatment Administer Vehicle or Test Compound Induction->Treatment Monitoring Monitor Animal Health and Disease Progression Treatment->Monitoring Data_Collection Collect Samples (e.g., Peritoneal lavage) Monitoring->Data_Collection Quantification Quantify Efficacy Metric (e.g., Neutrophil count via flow cytometry) Data_Collection->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Efficacy_Determination Determine In Vivo Efficacy Statistical_Analysis->Efficacy_Determination

Caption: A generalized workflow for in vivo efficacy evaluation of a test compound.

References

A Comparative Analysis of 6-Fluoro- and 6-Chloro-1,2,3,4-tetrahydroisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including interactions with monoamine transporters and various G-protein coupled receptors (GPCRs), making them attractive candidates for the development of therapeutics for neurological and psychiatric disorders. The introduction of halogen atoms, such as fluorine and chlorine, at the 6-position of the THIQ ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and ultimately, its biological activity.

Physicochemical Properties: A Tale of Two Halogens

While specific experimental data for the two compounds is sparse, a comparative summary of their basic physicochemical properties can be derived from publicly available databases.

Property6-Fluoro-1,2,3,4-tetrahydroisoquinoline6-Chloro-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C₉H₁₀FNC₉H₁₀ClN
Molecular Weight 151.18 g/mol 167.63 g/mol
CAS Number 224161-37-933537-99-4

The key difference lies in the halogen substituent. Fluorine is the most electronegative element and is smaller than chlorine. This seemingly small difference can have profound effects on how these molecules interact with biological targets. The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can lead to increased metabolic stability for the fluorinated compound. Conversely, the larger size and greater polarizability of chlorine may lead to different binding interactions.

Predicted Biological Activity: Insights from Structure-Activity Relationships

In the absence of direct comparative data, we can infer potential differences in biological activity based on general structure-activity relationship (SAR) principles for halogenated aromatic compounds.

Monoamine Transporter Affinity: The primary targets for many psychoactive drugs are the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Halogen substitution on aromatic rings of transporter ligands can significantly impact affinity and selectivity. For instance, in some classes of compounds, a chloro substituent can enhance potency at DAT and NET.[1][2] The effect of a fluoro substituent is more variable and can depend on its position and the overall structure of the molecule.

Receptor Binding: The THIQ scaffold is also found in ligands for various receptors, including dopamine D2 and serotonin 5-HT2A receptors. The electronic nature of the halogen substituent can influence the pKa of the basic nitrogen atom in the THIQ ring, which is often a critical interaction point with acidic residues in receptor binding pockets. Furthermore, the halogen itself can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

One review on tetrahydroisoquinoline derivatives as phosphodiesterase 4B (PDE4B) inhibitors noted that a 6-chloro substituent resulted in comparable or slightly better inhibitory activity than a 6-fluoro substituent in one series of compounds.[3] While not directly related to monoamine transporters, this finding suggests that the chloro group can be a favorable substitution for biological activity in the THIQ scaffold.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments are provided below.

Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

G cluster_prep Membrane Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Filtration cluster_analysis Data Acquisition & Analysis p1 Thaw frozen cell membranes expressing the target transporter p2 Homogenize membranes in ice-cold assay buffer p1->p2 p3 Determine protein concentration p2->p3 p4 Dilute membranes to desired concentration p3->p4 a2 Add components to wells: - Test Compound/Buffer/Non-specific Ligand - Radioligand - Membrane Preparation p4->a2 a1 Prepare serial dilutions of test compound a1->a2 i1 Incubate at room temperature a2->i1 i2 Rapidly filter through glass fiber filters i1->i2 i3 Wash filters with ice-cold assay buffer i2->i3 d1 Add scintillation fluid to filters i3->d1 d2 Measure radioactivity using a liquid scintillation counter d1->d2 d3 Calculate specific binding d2->d3 d4 Plot % specific binding vs. log[test compound] d3->d4 d5 Determine IC50 value d4->d5

Caption: Generalized workflow of the Pictet-Spengler reaction.

General Procedure:

  • The starting material, a β-(4-halophenyl)ethylamine (where the halogen is fluorine or chlorine), is dissolved in a suitable solvent (e.g., toluene, ethanol).

  • An aldehyde or ketone (commonly formaldehyde or its equivalent) is added to the solution.

  • The reaction is typically carried out under acidic conditions (e.g., using hydrochloric acid or trifluoroacetic acid) to promote the formation of the iminium ion intermediate and subsequent cyclization.

  • The reaction mixture is heated for a period of time, and the progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up, and the product is purified by crystallization or column chromatography.

Conclusion and Future Directions

While a definitive, data-driven comparison of 6-fluoro- versus 6-chloro-1,2,3,4-tetrahydroisoquinoline is currently hampered by a lack of direct experimental evidence, this guide provides a framework for understanding their potential differences based on fundamental medicinal chemistry principles. The provided experimental protocols offer a starting point for researchers to generate the necessary data to elucidate the specific pharmacological profiles of these two compounds.

Future research should focus on the systematic evaluation of a series of 6-halogenated tetrahydroisoquinolines to establish clear structure-activity relationships at key neurological targets. Such studies would not only provide valuable insights into the role of halogen substitution in modulating the activity of the THIQ scaffold but also guide the rational design of novel and more effective therapeutic agents for a range of central nervous system disorders.

References

Scarcity of Public Data on Cross-Reactivity of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for cross-reactivity studies on 6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) has revealed a significant lack of publicly available data. While this compound is utilized in pharmaceutical and neuroscience research, particularly for developing therapeutics for neurological disorders, specific details regarding its off-target binding profile and selectivity against a panel of receptors, enzymes, or other proteins are not detailed in the accessible scientific literature.

The available information primarily consists of product listings from chemical suppliers and entries in chemical databases. These sources confirm its use as a building block in the synthesis of more complex molecules for drug discovery. However, they do not provide the quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) necessary for a comparative analysis of its cross-reactivity.

The broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) is known to interact with a variety of biological targets, and the addition of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. The absence of specific cross-reactivity data for 6-F-THIQ means that a detailed comparison guide with supporting experimental data, as initially requested, cannot be constructed at this time.

For researchers and drug development professionals, this information gap highlights the need for foundational pharmacological profiling of this compound to ascertain its selectivity and potential for off-target effects.

General Methodologies for Assessing Compound Cross-Reactivity

In the absence of specific data for 6-F-THIQ, this guide outlines the standard experimental approaches used to determine the cross-reactivity and selectivity of a compound, which would be applicable to the characterization of 6-F-THIQ.

Experimental Protocols

A typical workflow for assessing the cross-reactivity of a novel compound involves a tiered approach, starting with broad screening panels and progressing to more specific functional assays for any identified off-target interactions.

1. Broad Panel Screening (Tier 1):

The initial step involves screening the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify potential off-target binding. Commercial services (e.g., Eurofins SafetyScreen, Thermo Fisher LeadProfiling) are often utilized for this purpose.

  • Objective: To identify unintended binding interactions across a diverse range of biological targets.

  • Methodology: Radioligand binding assays are the most common format. The test compound is incubated at a fixed concentration (typically 1-10 µM) with a preparation of the target protein (e.g., cell membranes expressing a specific receptor) and a radiolabeled ligand with known affinity for that target. The ability of the test compound to displace the radioligand is measured.

  • Data Output: The primary data is expressed as the percentage of inhibition of radioligand binding. A significant inhibition (commonly >50%) flags a potential interaction for further investigation.

2. Secondary Binding Assays (Tier 2):

For any "hits" identified in the broad panel screen, secondary binding assays are performed to determine the affinity of the compound for the off-target.

  • Objective: To quantify the binding affinity (Kᵢ) of the compound for the identified off-target(s).

  • Methodology: Competition binding assays are conducted. A fixed concentration of the target and radioligand is incubated with a range of concentrations of the test compound.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

3. Functional Assays (Tier 3):

If a compound demonstrates significant binding affinity for an off-target, functional assays are necessary to determine whether this binding results in a biological effect (i.e., agonist, antagonist, or allosteric modulator activity).

  • Objective: To characterize the functional consequence of the off-target interaction.

  • Methodology: The choice of assay depends on the target class. Examples include:

    • GPCRs: Second messenger assays (e.g., cAMP, IP-One, or calcium mobilization assays).

    • Ion Channels: Electrophysiological assays (e.g., patch-clamp) or ion flux assays using fluorescent indicators.

    • Enzymes: Enzyme activity assays that measure the formation of a product or the depletion of a substrate.

  • Data Output: For agonists, an EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) are determined. For antagonists, a pA₂ or Kₑ value is calculated to quantify the potency of the antagonist.

Data Presentation

The quantitative data from these studies are typically summarized in tables to facilitate easy comparison of the compound's potency at its intended target versus its off-targets.

Table 1: Illustrative Selectivity Profile of a Hypothetical Compound

TargetKᵢ (nM)Assay TypeFunctional Effect
Primary Target X 15 Radioligand BindingAntagonist (Kₑ = 25 nM)
Off-Target A1,200Radioligand BindingNo functional effect up to 10 µM
Off-Target B350Radioligand BindingWeak Partial Agonist (EC₅₀ = 800 nM)
Off-Target C>10,000Radioligand BindingNot Determined

This table is for illustrative purposes only and does not represent actual data for this compound.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the potential signaling pathways involved.

G cluster_tier1 Tier 1: Broad Panel Screening cluster_tier2 Tier 2: Affinity Determination cluster_tier3 Tier 3: Functional Characterization TestCompound Test Compound (e.g., 6-F-THIQ) BroadPanel Broad Diversity Panel (e.g., 44-100 targets) TestCompound->BroadPanel Single high concentration (e.g., 10 µM) BindingAssay Radioligand Binding Assays BroadPanel->BindingAssay InhibitionData Percent Inhibition Data BindingAssay->InhibitionData HitIdentification Hit Identification (e.g., >50% Inhibition) InhibitionData->HitIdentification Hits Identified Off-Targets HitIdentification->Hits ConcentrationResponse Concentration-Response Binding Assays Hits->ConcentrationResponse Ki_IC50 Determine IC50 and Calculate Ki ConcentrationResponse->Ki_IC50 SignificantHits Off-Targets with Significant Affinity Ki_IC50->SignificantHits FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) SignificantHits->FunctionalAssay FunctionalEffect Determine Agonist/Antagonist Activity (EC50 / IC50) FunctionalAssay->FunctionalEffect FinalProfile Generate Selectivity Profile FunctionalEffect->FinalProfile

Caption: Workflow for Cross-Reactivity Profiling.

This workflow provides a systematic approach to characterizing the selectivity of a compound. For a novel agent like 6-F-THIQ, conducting such studies would be essential to understand its pharmacological profile and potential for clinical development. Researchers interested in this compound are encouraged to perform these foundational studies to contribute to the public knowledge base.

Benchmarking the Synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to Known Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 6-fluoro-1,2,3,4-tetrahydroisoquinoline core is a valuable building block in the synthesis of a wide range of bioactive molecules. This guide provides a comparative analysis of established and emerging synthetic routes to this key intermediate, offering a benchmark for researchers in drug discovery and process development. We present a summary of quantitative data, detailed experimental protocols for key methodologies, and workflow visualizations to facilitate a comprehensive understanding of the available synthetic strategies.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as more contemporary de novo strategies. While specific comparative data for the synthesis of the 6-fluoro derivative is sparse in the literature, this guide consolidates the available information and provides generalized protocols for these key reactions.

MethodStarting MaterialsKey Reagents & ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Pictet-Spengler Reaction 2-(3-Fluorophenyl)ethylamine, Formaldehyde (or equivalent)Acid catalyst (e.g., HCl, TFA), Reflux in a suitable solvent (e.g., toluene, ethanol)Data not available for 6-fluoro derivativeDependent on purificationAtom economical, direct formation of the tetrahydroisoquinoline core.May require harsh acidic conditions and high temperatures; yields can be variable for less activated aromatic rings[1].
Bischler-Napieralski Reaction N-[2-(3-Fluorophenyl)ethyl]formamideDehydrating agent (e.g., POCl₃, P₂O₅), Reflux in an inert solvent (e.g., acetonitrile, toluene), followed by reduction (e.g., NaBH₄)Data not available for 6-fluoro derivativeDependent on purificationA versatile method for a wide range of substituted dihydroisoquinolines.[2]Two-step process (cyclization then reduction); dehydrating agents can be harsh.[2]
De Novo Synthesis from Indene 5-Fluoroindene1. OsO₄ (cat.), NMO 2. NaIO₄ 3. NH₃, NaBH₃CNModerate (Reported for N-substituted derivatives)Dependent on purificationA novel approach for constructing the core scaffold; avoids potentially harsh conditions of classical methods.[3]Multi-step synthesis; may require specialized starting materials.[3]

Experimental Protocols

Pictet-Spengler Reaction (General Protocol)

The Pictet-Spengler reaction facilitates the synthesis of tetrahydroisoquinolines through an acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[4][5]

Materials:

  • 2-(3-Fluorophenyl)ethylamine

  • Formaldehyde (or paraformaldehyde)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Acid catalyst (e.g., concentrated hydrochloric acid, trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 2-(3-Fluorophenyl)ethylamine (1.0 eq) in the chosen anhydrous solvent.

  • Add formaldehyde (1.1 eq) to the solution.

  • Carefully add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Bischler-Napieralski Reaction (General Protocol)

This two-step method involves the cyclodehydration of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline.[2][6]

Step 1: Cyclization

Materials:

  • N-[2-(3-Fluorophenyl)ethyl]formamide

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅))[2]

  • Anhydrous inert solvent (e.g., acetonitrile, toluene)

Procedure:

  • Dissolve N-[2-(3-Fluorophenyl)ethyl]formamide (1.0 eq) in the anhydrous solvent.

  • Slowly add the dehydrating agent (e.g., POCl₃, 1.2 eq) to the solution at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and carefully quench with ice water.

  • Make the solution alkaline with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate to obtain the crude 6-fluoro-3,4-dihydroisoquinoline.

Step 2: Reduction

Materials:

  • Crude 6-fluoro-3,4-dihydroisoquinoline

  • Reducing agent (e.g., sodium borohydride (NaBH₄))

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in the chosen solvent.

  • Cool the solution to 0 °C and add the reducing agent portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and concentrate the mixture.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic extracts.

  • Purify the residue by column chromatography to afford this compound.

De Novo Synthesis from 5-Fluoroindene (Adapted Protocol)

This method provides an alternative route based on an oxidative ring-opening and subsequent reductive amination strategy.[3]

Materials:

  • 5-Fluoroindene

  • Osmium tetroxide (OsO₄, catalytic amount)

  • N-Methylmorpholine N-oxide (NMO)

  • Sodium periodate (NaIO₄)

  • Ammonia (solution in a suitable solvent)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Solvents (e.g., acetone, water, methanol)

Procedure:

  • Dihydroxylation: Dissolve 5-fluoroindene in a mixture of acetone and water. Add NMO (1.2 eq) followed by a catalytic amount of OsO₄. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Oxidative Cleavage: To the crude diol solution, add NaIO₄ (2.1 eq) and stir at room temperature.

  • Work-up: After completion, filter the reaction mixture and extract the filtrate with an organic solvent. The resulting diformyl intermediate is typically used in the next step without further purification.

  • Reductive Amination: Dissolve the crude intermediate in methanol. Add a solution of ammonia and then NaBH₃CN. Stir the reaction mixture at room temperature.

  • Final Work-up and Purification: Quench the reaction, concentrate the solvent, and perform a standard aqueous work-up. Purify the crude product by column chromatography to yield this compound.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for the synthesis and subsequent analysis of this compound.

cluster_synthesis Synthesis Stage start Starting Materials reaction Chemical Reaction (e.g., Pictet-Spengler) start->reaction product Crude Product reaction->product workup Reaction Work-up (Quenching, Extraction) purification Purification (Column Chromatography) workup->purification final_product Pure 6-Fluoro-1,2,3,4- tetrahydroisoquinoline purification->final_product product->workup

Caption: Generalized workflow for the synthesis of this compound.

cluster_benchmarking Benchmarking Stage pure_product Purified Product yield Yield Calculation pure_product->yield purity Purity Analysis (e.g., HPLC, GC-MS) pure_product->purity structure Structural Confirmation (NMR, IR, MS) pure_product->structure comparison Comparative Data Table yield->comparison purity->comparison structure->comparison

Caption: Logical workflow for benchmarking the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. While the classical Pictet-Spengler and Bischler-Napieralski reactions represent well-established methods for the broader class of tetrahydroisoquinolines, a de novo approach starting from substituted indenes presents a modern alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Further research is warranted to generate direct comparative data for the synthesis of this specific fluorinated scaffold to better inform synthetic strategy selection. Microwave-assisted protocols for the classical reactions may also offer significant improvements in reaction times and yields.[7]

References

A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated versus Non-Fluorinated Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Tetrahydroisoquinoline (THIQ) Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Tetrahydroisoquinoline (THIQ) is a privileged scaffold found in numerous bioactive compounds, and its metabolic profile is a critical determinant of its therapeutic potential. This guide provides a detailed comparison of the pharmacokinetic profiles of fluorinated and non-fluorinated THIQ derivatives, offering insights into how this structural modification can be leveraged to optimize drug-like properties.

The introduction of fluorine into the THIQ core can significantly influence its metabolic stability, bioavailability, and overall pharmacokinetic profile. Generally, fluorination is employed to block metabolic hotspots, thereby increasing the compound's resistance to enzymatic degradation and prolonging its systemic exposure.

Quantitative Data Presentation: A Comparative Overview
Pharmacokinetic ParameterNon-Fluorinated THIQ (Expected)Fluorinated THIQ (Expected)Rationale for Expected Change
Half-life (t½) ShorterLongerThe strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes, leading to reduced clearance and a longer half-life.[1]
Bioavailability (F%) VariablePotentially HigherIncreased metabolic stability can reduce first-pass metabolism in the liver, potentially leading to higher oral bioavailability.[2]
Maximum Concentration (Cmax) LowerHigherFor a given dose, improved bioavailability and a potentially slower initial distribution phase can lead to a higher peak plasma concentration.
Time to Cmax (Tmax) VariableVariableTmax is influenced by the rate of absorption, which may or may not be significantly altered by fluorination.
Clearance (CL) HigherLowerReduced metabolism due to the C-F bond's stability typically results in lower systemic clearance.[1]

This table represents expected trends based on established medicinal chemistry principles. Actual values are highly dependent on the specific compound and the position of fluorination.

A study on GPR88 agonists, which involved a "fluorine walk" on a pyridine ring, demonstrated that a 5-fluoro substituted analog (30a ) exhibited good metabolic stability and favorable in vivo pharmacokinetic properties in mice after a 10 mg/kg intraperitoneal injection. The reported parameters for this fluorinated compound were a Cmax of 662 ng/mL, a half-life of 5.8 hours, and a clearance of 23 mL/min/kg, with good brain penetration.[1] While not a THIQ, this data provides a quantitative example of the pharmacokinetic profile of a fluorinated nitrogen-containing heterocyclic compound.

Experimental Protocols

To ensure the reproducibility and validity of comparative pharmacokinetic studies, detailed and standardized experimental protocols are essential.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in a preclinical animal model, such as rats.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein to determine clearance and volume of distribution. The compound is typically formulated in a vehicle such as a solution of 5% DMSO, 40% PEG400, and 55% saline.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) is administered to determine oral bioavailability. The compound is often formulated in a suspension, such as 0.5% methylcellulose in water.

2. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

3. Bioanalytical Method:

  • Plasma concentrations of the test compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • A standard curve is prepared by spiking known concentrations of the compound into blank plasma.

  • An internal standard is used to ensure accuracy and precision.

4. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F%) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

In Vitro Metabolic Stability Assay Protocol

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[3]

1. Materials:

  • Human or other species liver microsomes.

  • NADPH regenerating system (to sustain enzyme activity).

  • Phosphate buffer (pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Ice-cold acetonitrile or methanol (to stop the reaction).

  • 96-well plates.

  • Incubator (37°C).

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing ice-cold acetonitrile or methanol to stop the reaction and precipitate the proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • The natural logarithm of the percentage of the compound remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).

  • The intrinsic clearance (Clint) is then calculated from the half-life.

Visualizations

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

G cluster_0 In Vivo Pharmacokinetic Study Workflow dosing Dosing (IV and PO) in Animal Models sampling Serial Blood Sampling dosing->sampling Time Points processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis Plasma Samples pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc Concentration Data report Data Interpretation and Reporting pk_calc->report

In Vivo Pharmacokinetic Study Workflow

Fluorination Blocking Metabolic Pathway

Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structures for a publication.

References

Comparative Guide to Bioassay Validation for Screening 6-Fluoro-1,2,3,4-tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methodologies for the screening of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline analogs. While specific validated assays for this compound class are not extensively published, this document outlines a robust validation process for a plausible primary screening assay—a cell proliferation assay—and compares its performance with alternative screening strategies. The experimental protocols and validation data presented herein are based on established methodologies for similar small molecules and serve as a detailed framework for researchers.

Primary Screening Assay: Cell Proliferation (MTT Assay)

A cell proliferation assay is a common starting point for screening novel compounds to identify potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability and proliferation.[1][2][3][4]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each this compound analog in DMSO.

    • Perform serial dilutions of the stock solutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.[5]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[2][3]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and incubate for 15 minutes with shaking.

    • Measure the absorbance at 570 nm using a microplate reader.[1][2][3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration using a sigmoidal dose-response curve.

Data Presentation: Validation of the MTT Assay

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.980.99
Range 1 µM - 50 µM0.5 µM - 100 µM
Precision (CV%) < 15%Intra-assay: 5.8%, Inter-assay: 9.2%
Accuracy (% Recovery) 80% - 120%95.7%
Z'-factor > 0.50.72
Signal-to-Background > 310.5

Experimental Workflow for MTT Assay Validation

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture MCF-7 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare 6-Fluoro-THIQ Analogs (Serial Dilutions) compound_treatment Treat Cells with Compounds (48h) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_addition Add MTT Reagent (4h) compound_treatment->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate data_processing Calculate % Viability read_plate->data_processing ic50_determination Determine IC50 Values data_processing->ic50_determination

Caption: Workflow for the MTT cell viability assay.

Comparison with Alternative Screening Assays

While the MTT assay provides valuable information on the cytotoxic effects of the compounds, alternative assays can offer insights into specific mechanisms of action or provide a more physiologically relevant context.

Alternative 1: Biochemical Kinase Inhibition Assay (AlphaScreen)

This assay is suitable if the this compound analogs are hypothesized to target a specific kinase. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash assay that can be used to measure kinase activity.

Alternative 2: Phenotypic Screening in Zebrafish

For compounds that may have neuroactive properties, a phenotypic screen using zebrafish larvae can provide data on the compound's effects on a whole organism's behavior.[6][7]

Comparative Performance Data

Assay TypeThroughputEndpointKey AdvantageKey Disadvantage
MTT Cell Proliferation HighCell Viability (IC₅₀)Cost-effective, robustIndirect measure of proliferation
Kinase Inhibition (AlphaScreen) HighEnzyme Activity (IC₅₀)Mechanistic insightRequires a known target
Zebrafish Phenotypic Screen MediumBehavioral ChangesIn vivo relevanceLower throughput, complex data analysis

Experimental Protocol: AlphaScreen Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer containing the target kinase, a biotinylated substrate peptide, and ATP.

    • Prepare streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, biotinylated substrate, and various concentrations of the this compound analogs.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding EDTA.

    • Add the AlphaScreen donor and acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

  • Signal Measurement:

    • Read the plate on an AlphaScreen-compatible plate reader.

Hypothetical Signaling Pathway

Based on the known activities of some tetrahydroisoquinoline derivatives, a plausible mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway for a 6-Fluoro-THIQ Analog

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylation Ligand Growth Factor Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor 6-Fluoro-THIQ Analog Inhibitor->RTK Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical inhibition of the RTK/RAS/MAPK pathway.

Conclusion

The validation of a robust and reliable bioassay is a critical first step in the screening and development of novel therapeutic agents such as this compound analogs. A well-validated cell proliferation assay, such as the MTT assay, provides a high-throughput and cost-effective primary screening method. However, for a comprehensive understanding of the compound's mechanism of action and potential in vivo effects, this should be complemented with more targeted biochemical assays, like a kinase inhibition assay, or more physiologically relevant models, such as a zebrafish phenotypic screen. The choice of follow-up assays should be guided by the initial screening results and the therapeutic hypothesis for the compound class.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt, aligning with general laboratory safety protocols and regulatory guidelines.

Hazard Identification and Classification

This compound and its hydrochloride salt are classified with several hazards that necessitate careful handling and disposal. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

Hazard ClassificationThis compound[1]This compound hydrochloride[2]
Acute Toxicity, OralWarning (Harmful if swallowed)Warning (Harmful if swallowed)
Acute Toxicity, Dermal-Danger (Toxic in contact with skin)
Skin Corrosion/IrritationWarning (Causes skin irritation)Warning (Causes skin irritation)
Serious Eye Damage/IrritationWarning (Causes serious eye irritation)Warning (Causes serious eye irritation)
Specific target organ toxicity, single exposureWarning (May cause respiratory irritation)-
Hazardous to the aquatic environment, long-term hazard-Harmful to aquatic life with long lasting effects

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure that all laboratory personnel are trained in proper hazardous waste handling procedures.[3] This includes understanding the specific hazards of this compound.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[4]

Container Management:

  • All waste containers must be in good condition, compatible with the chemical, and properly sealed to prevent leaks.[5]

  • Plastic containers are often preferred over glass for hazardous waste, provided they are compatible with the chemical.[6]

  • Never use food-grade containers, such as milk jugs, for chemical waste storage.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations, which generally prohibit the disposal of such chemicals down the drain or in regular trash.[6][8] The following procedure outlines the standard protocol for laboratory chemical waste.

  • Waste Determination: Treat all waste containing this compound as hazardous waste.[3] This includes the pure chemical, solutions, and any contaminated materials such as pipette tips, gloves, or absorbent pads used for spill cleanup.[3]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[5] It is crucial to segregate waste based on hazard class (e.g., flammables, corrosives, toxics).[5]

  • Container Labeling: As soon as the first drop of waste is added, the container must be labeled.[3] The label must include:

    • The words "Hazardous Waste".[6][9]

    • The full chemical name: "this compound" and any other components in a mixture, with their approximate concentrations.[6] Do not use abbreviations or chemical formulas.[6]

    • The date of waste generation.[6]

    • The name and contact information of the principal investigator or laboratory supervisor.[6]

    • Appropriate hazard pictograms (e.g., irritant, health hazard).[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.[10]

    • Ensure secondary containment is used to prevent spills.[3]

    • Accumulation limits in an SAA are typically up to 55 gallons of hazardous waste or one quart of acutely toxic waste.[3][10]

  • Disposal Request:

    • Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[6]

    • Complete any required forms, providing a detailed list of the waste contents.[6]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[3][5]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][5]

    • After triple-rinsing and allowing it to dry, deface the original chemical label and the hazardous waste label. The container can then typically be disposed of in the regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (e.g., unused chemical, contaminated labware) B Is this a chemical waste? A->B J Empty Container? A->J C Treat as Hazardous Waste B->C Yes O Non-Chemical Waste (Follow standard lab trash procedures) B->O No D Select Appropriate Waste Container (Compatible, good condition, sealable) C->D E Label Container Immediately ('Hazardous Waste', contents, date, PI info) D->E F Store in Satellite Accumulation Area (Secondary containment, closed lid) E->F G Is container full? F->G H Request Pickup from EHS/EHRS G->H Yes N Continue Accumulating Waste G->N No I EHS/EHRS Transports for Final Disposal H->I K Triple-Rinse with Solvent J->K Yes L Collect Rinsate as Hazardous Waste K->L M Deface Labels and Dispose of Container in Trash K->M L->C

Caption: Decision workflow for the safe disposal of chemical waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guidance for Handling 6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are hazardous compounds requiring stringent safety measures. The primary hazards include acute toxicity if swallowed or in contact with skin, severe skin and eye irritation, and potential respiratory irritation.[1][2][3]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene, Butyl rubber).[4]Prevents skin contact, which can cause irritation and toxicity.[1][2]
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when there is a splash hazard.[3][4][5][6]Protects against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection A chemically resistant lab coat or gown with a closed front, long sleeves, and tight-fitting cuffs.[3][5][6][7]Minimizes skin exposure to the chemical.
Respiratory Protection Handle in a well-ventilated area, preferably within a certified chemical fume hood.[3] If aerosols or dust may be generated and ventilation is inadequate, use a NIOSH-approved N95 respirator or higher.[7][8]Prevents inhalation, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling Check:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Assemble all necessary PPE as specified in the table above.

  • Prepare all equipment and reagents needed for the experiment to minimize movement and potential for spills.

2. Handling the Compound:

  • Don all required PPE before entering the designated handling area.

  • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to control vapor and aerosol exposure.

  • Avoid direct contact with skin, eyes, and clothing.[5][6]

  • Do not eat, drink, or smoke in the laboratory area.[3]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][5][6]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of grossly contaminated gloves, gowns, and other disposable PPE as hazardous waste.

Final Disposal:

  • All waste must be disposed of through an approved hazardous waste disposal facility.[3][5][6]

  • Do not dispose of this chemical down the drain or in the regular trash.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages of working with this compound and the integrated safety measures.

G prep Preparation - Verify Fume Hood - Assemble PPE - Prepare Equipment handling Handling in Fume Hood - Weighing & Dissolving - Performing Reaction prep->handling Proceed with Caution post_handling Post-Handling - Decontaminate Surfaces - Remove PPE handling->post_handling Experiment Complete spill Spill Response - Evacuate & Contain - Clean & Dispose handling->spill Spill Occurs waste_collection Waste Collection - Segregate Solid & Liquid - Label Containers post_handling->waste_collection Segregate Waste spill->waste_collection Collect Spill Debris disposal Final Disposal - Approved Waste Vendor waste_collection->disposal Scheduled Pickup

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.